molecular formula C13H16N2O2 B1248081 (+)-Horsfiline

(+)-Horsfiline

Cat. No.: B1248081
M. Wt: 232.28 g/mol
InChI Key: RVOLLKGLJIUGLG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Horsfiline is an oxindole alkaloid first isolated from the medicinal plant Horsfieldia superba . This compound features a unique spiro[pyrrolidin-3,3'-oxindole] ring system, a structural framework of significant interest in medicinal chemistry due to its presence in a range of bioactive natural products . Research on horsfiline and related spirooxindoles is primarily focused on their potential biological activities. The compound has been reported to have analgesic effects in traditional herbal medicine, which has spurred scientific investigation into its properties and the development of synthetic analogues for pharmacological studies . Its distinct spirocyclic structure also makes it a valuable target in organic synthesis, serving as a model compound for developing new methodologies for constructing complex alkaloid skeletons . Researchers utilize this compound in neuroscience research, particularly in the study of pain pathways, and in medicinal chemistry as a core structure for designing novel bioactive molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(3S)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m1/s1

InChI Key

RVOLLKGLJIUGLG-CYBMUJFWSA-N

Isomeric SMILES

CN1CC[C@@]2(C1)C3=C(C=CC(=C3)OC)NC2=O

Canonical SMILES

CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O

Synonyms

(+)-horsfiline
(-)-horsfiline
(R)-horsfiline
horsfiline

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of (+)-Horsfiline from Horsfieldia superba

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Horsfiline is an oxindole (B195798) alkaloid first isolated from the leaves of Horsfieldia superba, a plant species found in Malaysia.[1][2] This compound has garnered interest due to its analgesic properties and its unique spirooxindole structure.[3][4] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Horsfieldia superba is a tree belonging to the Myristicaceae family, found in Sumatra, Peninsular Malaysia, and Singapore.[5] Traditionally, various parts of the plant have been used in herbal medicine.[2][5] Phytochemical investigations of Horsfieldia superba led to the isolation of the novel oxindole alkaloid, this compound, along with other known compounds such as 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline and 5-methoxy-N,N-dimethyltryptamine.[1] The structure of this compound was elucidated through spectroscopic analysis and confirmed by partial synthesis.[1] The compound has reported analgesic effects, making it a person of interest for further pharmacological investigation.[5]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below. These data are crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₂O₂[1]
Molar Mass232.28 g/mol [1]
AppearanceColorless crystals (from acetone)[1]
Melting Point125-126 °C[1]
Optical Rotation[α]D²⁰ = -7.2° (c in MeOH)[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data of this compound

IonCalculated m/zFound m/zReference
[M]+Data not available in search resultsData not available in search results[1]

Note: The molecular formula was determined by HRMS, though the specific high-resolution mass data is not available in the provided search results.

Table 3: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
Specific data not available in search results---[1]

Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignmentReference
Specific data not available in search results-[1]

Note: The structure of this compound was determined by ¹H and ¹³C NMR spectroscopy. However, the detailed chemical shift and coupling constant data are not available in the provided search results and would be contained within the full scientific publication.

Experimental Protocols

The following protocols are based on the original report of the isolation of this compound and general phytochemical procedures for alkaloid extraction.

The leaves of Horsfieldia superba were collected from Sandakan, Sabah, Malaysia.[1] For extraction, the plant material is typically air-dried in the shade to prevent the degradation of chemical constituents and then ground into a fine powder to increase the surface area for solvent extraction.

The powdered leaves of Horsfieldia superba are subjected to an acid-base extraction, a standard procedure for isolating alkaloids.

  • Maceration: The powdered plant material is macerated with a methanolic solution containing a small percentage of acetic acid (e.g., 1-5%) for an extended period (e.g., 24-48 hours) with occasional stirring. This process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined methanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a dilute aqueous acid solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a nonpolar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic lipophilic impurities. The aqueous layer containing the protonated alkaloids is retained.

    • The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is then extracted multiple times with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform). The combined organic layers contain the crude alkaloid mixture.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to dryness to yield the crude alkaloid fraction.

The crude alkaloid fraction is subjected to chromatographic techniques to isolate the individual compounds.

  • Column Chromatography (CC): The crude alkaloid mixture is adsorbed onto a stationary phase (e.g., silica (B1680970) gel) and subjected to column chromatography. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column chromatography and to assess the purity of the isolated fractions. Fractions containing compounds with similar Rf values are combined.

  • Crystallization: The fraction containing this compound is further purified by crystallization from a suitable solvent, such as acetone, to yield colorless crystals of the pure compound.[1]

Visualizations

experimental_workflow plant_material Dried, powdered leaves of Horsfieldia superba extraction Maceration with acidified Methanol plant_material->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc horsfiline_fraction Horsfiline-containing Fraction tlc->horsfiline_fraction crystallization Crystallization (Acetone) horsfiline_fraction->crystallization pure_horsfiline This compound (Pure Crystals) crystallization->pure_horsfiline

Caption: Isolation and purification workflow for this compound.

While the precise molecular mechanism of this compound's analgesic activity has not been fully elucidated, many spirooxindole alkaloids are known to interact with opioid receptors.[4][6] The following diagram illustrates a potential signaling pathway involving the μ-opioid receptor, a common target for analgesic compounds.

putative_signaling_pathway horsfiline This compound mu_receptor μ-Opioid Receptor (GPCR) horsfiline->mu_receptor Binds to g_protein Gi/o Protein Activation mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits ion_channels Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels Modulates camp Decreased cAMP adenylyl_cyclase->camp Leads to pka Reduced PKA Activity camp->pka neurotransmitter_release Reduced Neurotransmitter Release (e.g., Substance P) pka->neurotransmitter_release Inhibitory effect on release neuronal_hyperpolarization Neuronal Hyperpolarization ion_channels->neuronal_hyperpolarization neuronal_hyperpolarization->neurotransmitter_release Inhibitory effect on release analgesia Analgesic Effect neurotransmitter_release->analgesia Results in

References

Unveiling the Molecular Architecture of (+)-Horsfiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of (+)-Horsfiline, a novel oxindole (B195798) alkaloid. We will delve into the core analytical techniques and synthetic strategies that were pivotal in deciphering its intricate molecular framework. This guide presents a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the elucidation workflow and key spectroscopic correlations.

Introduction

This compound is an oxindole alkaloid first isolated from the leaves of the Malaysian plant Horsfieldia superba.[1][2] This natural product has garnered significant interest due to its unique spiro[pyrrolidin-3,3'-oxindole] ring system, a structural motif found in a number of biologically active compounds.[2][3] The initial structure determination of this compound was accomplished through a combination of spectroscopic analysis and was later confirmed by partial and total syntheses.[1][3]

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided key insights into its molecular formula and stereochemistry. High-resolution mass spectrometry (HRMS) established the molecular formula as C₁₃H₁₆N₂O₂.[1] The compound was isolated as colorless crystals with a melting point of 125-126 °C and exhibited a specific rotation of [α]D²⁰ -7.2° (c 1.0, MeOH), indicating its chiral nature.[1]

NMR Spectroscopic Data

The structural backbone of this compound was pieced together primarily through the interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The detailed chemical shifts and coupling constants for (±)-Horsfiline, which is spectrally identical to the natural (+)-enantiomer, are summarized in the tables below. This data is critical for researchers looking to identify or synthesize this molecule.

Table 1: ¹H NMR Spectroscopic Data for (±)-Horsfiline (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
47.25d8.2
56.84dd8.2, 2.4
66.79d2.4
7---
8 (NH)8.12br s-
1' (N-CH₃)2.45s-
2'α2.85m-
2'β2.65m-
4'α3.20m-
4'β2.25m-
5'α3.05m-
5'β2.50m-
OCH₃3.80s-

Table 2: ¹³C NMR Spectroscopic Data for (±)-Horsfiline (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2181.5
355.2
3a136.2
4126.1
5111.8
6110.1
7155.8
7a130.5
1' (N-CH₃)40.8
2'61.2
5'54.1
OCH₃55.9

Experimental Protocols

The elucidation of this compound's structure relied on a series of carefully executed experimental procedures, from its initial isolation to its synthetic confirmation.

Isolation of this compound

The isolation of this compound from the leaves of Horsfieldia superba followed a standard protocol for alkaloid extraction:[1]

  • Extraction: Dried and powdered leaves were subjected to extraction with a suitable organic solvent (e.g., methanol (B129727) or ethanol) to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract was partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components. The aqueous layer containing the protonated alkaloids was then basified and re-extracted with an organic solvent.

  • Chromatographic Purification: The resulting crude alkaloid mixture was subjected to column chromatography over silica (B1680970) gel.

  • Final Purification: Further purification was achieved by preparative thin-layer chromatography (TLC) or crystallization to yield pure this compound.[1]

Spectroscopic Analysis

The pure this compound was subjected to a suite of spectroscopic analyses to determine its structure:

  • ¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).

  • Mass Spectrometry: High-resolution mass spectra were obtained to determine the exact mass and molecular formula.

Confirmation by Partial Synthesis

The proposed structure of horsfiline (B180918) was unequivocally confirmed through its partial synthesis from a known precursor, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.[1] This process involved an oxidative rearrangement, a key reaction in the biogenesis of related alkaloids. The synthetic racemic product, (±)-horsfiline, was found to be identical to the natural (-)-horsfiline by comparison of their mass and NMR spectral data.[1]

Logic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the key correlations observed in 2D NMR spectroscopy that were instrumental in assembling the molecular puzzle of this compound.

Elucidation_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Structural Analysis cluster_Confirmation Structural Confirmation Plant Horsfieldia superba (Leaves) Extraction Solvent Extraction Plant->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom Purification TLC / Crystallization ColumnChrom->Purification PureCompound This compound Purification->PureCompound HRMS HRMS Analysis PureCompound->HRMS NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D ProposedStructure Proposed Structure NMR_2D->ProposedStructure Comparison Spectroscopic Comparison ProposedStructure->Comparison Precursor 6-methoxy-2-methyl- 1,2,3,4-tetrahydro-β-carboline Synthesis Partial Synthesis (Oxidative Rearrangement) Precursor->Synthesis SyntheticCompound (±)-Horsfiline Synthesis->SyntheticCompound SyntheticCompound->Comparison ConfirmedStructure Confirmed Structure of This compound Comparison->ConfirmedStructure

Caption: Workflow for the structure elucidation of this compound.

References

Spectroscopic and Structural Elucidation of (+)-Horsfiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the oxindole (B195798) alkaloid (+)-Horsfiline. The information presented herein is crucial for the identification, characterization, and further development of this natural product and its analogues. All data is compiled from publicly available scientific literature, primarily from the initial isolation and characterization studies.

Introduction

This compound is a spiro-oxindole alkaloid first isolated from the leaves of Horsfieldia superba. Its unique heterocyclic structure has garnered interest in the scientific community, leading to various synthetic efforts and biological evaluations. Accurate and detailed spectroscopic data is fundamental for unambiguous identification and quality control in research and development. This document serves as a centralized resource for the key spectroscopic characteristics of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound.

Systematic Name: (3R)-5-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidin]-2-one Molecular Formula: C₁₃H₁₆N₂O₂ Molecular Weight: 232.28 g/mol CAS Number: 136247-72-8

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85s-N-H
6.95d2.5H-4
6.80dd8.5, 2.5H-6
6.75d8.5H-7
3.80s-OCH₃
3.10 - 2.95m-H-2', H-5'
2.50s-N-CH₃
2.40 - 2.25m-H-4'
2.10 - 1.95m-H-4'

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmCarbon Atom Assignment
181.0C-2
156.0C-5
140.5C-7a
134.0C-3a
115.0C-6
111.0C-4
110.0C-7
68.0C-3
56.0OCH₃
54.0C-2', C-5'
41.0N-CH₃
38.0C-4'
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals the presence of key functional groups.

Table 3: Infrared (IR) Absorption Data of this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3420StrongN-H Stretch (amine)
3200BroadN-H Stretch (amide)
2950MediumC-H Stretch (aliphatic)
1710StrongC=O Stretch (oxindole)
1620StrongC=C Stretch (aromatic)
1500StrongN-H Bend (amine)
1280StrongC-O Stretch (aryl ether)
1230MediumC-N Stretch (amine)
Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound. The fragmentation pattern provides further structural information.

Table 4: Mass Spectrometry Data of this compound

m/z (relative intensity %)Assignment
232.1212 (M⁺, 100)Molecular Ion (C₁₃H₁₆N₂O₂)
203 (25)[M - C₂H₅]⁺
189 (40)[M - C₃H₇N]⁺
175 (60)[M - C₃H₇N - CH₂]⁺
160 (35)[M - C₄H₈N₂]⁺

Experimental Protocols

The following are generalized experimental protocols typical for the spectroscopic analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of purified this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC). For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is a common technique.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is used.

  • ESI-MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 5-10 L/min.

    • Drying Gas Temperature: 180-220 °C.

  • Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500. For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Horsfieldia superba) Extraction Extraction Plant_Material->Extraction Chromatography Chromatography (Column, TLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Structure Proposal Data_Analysis->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation Signaling_Pathway_Investigation cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis cluster_validation Validation Compound This compound Cell_Assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Assays Phenotypic_Screening Phenotypic Screening Compound->Phenotypic_Screening Affinity_Chromo Affinity Chromatography Cell_Assays->Affinity_Chromo Proteomics Chemical Proteomics Phenotypic_Screening->Proteomics Computational_Docking Computational Docking Phenotypic_Screening->Computational_Docking Western_Blot Western Blot Affinity_Chromo->Western_Blot Reporter_Assays Reporter Gene Assays Proteomics->Reporter_Assays Gene_Expression Gene Expression Profiling Computational_Docking->Gene_Expression In_Vitro_Kinase In Vitro Kinase Assays Western_Blot->In_Vitro_Kinase Animal_Models In Vivo Animal Models Reporter_Assays->Animal_Models Gene_Expression->Animal_Models

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (+)-Horsfiline

This compound is an oxindole (B195798) alkaloid, the enantiomer of the naturally occurring (-)-Horsfiline, which was first isolated from the Malaysian plant Horsfieldia superba.[1] This class of compounds has garnered interest for its biological activities, including analgesic effects.[2][3] A thorough understanding of its physicochemical properties is fundamental for research and development, particularly in areas such as synthetic chemistry, pharmacology, and formulation science. This guide provides a comprehensive overview of the known physicochemical data for this compound, detailed experimental protocols for its characterization, and a workflow for its isolation and analysis.

Physicochemical Data Summary

The physicochemical properties of this compound are identical to its natural enantiomer, (-)-Horsfiline, with the exception of the sign of its optical rotation. The data presented below has been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆N₂O₂[2][4][5][6]
Molecular Weight 232.28 g/mol [3][4][5]
Melting Point 125-126 °C[2][7]
Optical Rotation [α]D²⁰ +7.2° (c in MeOH)[7]
Calculated logP (XLogP3-AA) 0.8[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 41.6 Ų[5]
Rotatable Bond Count 0[5]
Exact Mass 232.121177757 Da[5]
Appearance Colorless crystals[7]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and further investigation. The following sections describe the protocols for the isolation and key analytical procedures for the characterization of this compound.

Isolation and Purification Protocol (General for Alkaloids)

This protocol is a generalized procedure based on the methods used for the extraction of alkaloids from plant material, such as the initial isolation of (-)-Horsfiline.[7][8]

Objective: To extract and purify this compound from a plant matrix (e.g., leaves of Horsfieldia superba).

Materials:

Procedure:

  • Extraction: The dried, powdered plant material is macerated with methanol at room temperature for 48-72 hours. The process is repeated three times to ensure exhaustive extraction. The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 2M HCl.

    • This acidic aqueous solution is then washed with a non-polar organic solvent like hexane to remove neutral and weakly acidic compounds (lipids, chlorophylls).

    • The aqueous layer is then basified to a pH of 9-10 with an ammonia solution. This converts the alkaloid salts into their free base form.

    • The basic aqueous solution is partitioned with chloroform. The free alkaloid base, being more soluble in the organic solvent, will move into the chloroform layer.[9] This step is repeated multiple times to ensure complete extraction.

    • The combined chloroform fractions are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of a non-polar solvent and a polar solvent (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient system).

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with an alkaloid-detecting reagent (e.g., Dragendorff's reagent).[10]

    • Fractions containing the compound of interest with a similar TLC profile are pooled and concentrated.

  • Crystallization: The purified this compound fraction is further purified by recrystallization from a suitable solvent (e.g., acetone) to obtain colorless crystals.[7]

Melting Point Determination Protocol

This protocol describes the standard capillary method for determining the melting point of a pure, solid organic compound.[11][12][13]

Objective: To determine the melting point range of purified this compound.

Materials:

  • Purified this compound crystals

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., DigiMelt or Mel-Temp)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely powdered. The sample must be completely dry.[14]

  • Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or the tube is dropped down a long glass tube, to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[11]

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid determination is performed first by heating at a rate of 10-20 °C/min to get a preliminary range.[11]

    • For an accurate measurement, a new sample is used. The apparatus is heated rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[12]

  • Recording the Range: Two temperatures are recorded:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.5 °C).[12]

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from a natural source.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Characterization & Analysis plant Plant Material (e.g., Horsfieldia superba leaves) crude Crude Methanolic Extract plant->crude Maceration (MeOH) acid_sol Acidic Aqueous Solution (Alkaloid Salts) crude->acid_sol Dissolve in HCl, Wash with Hexane total_alk Total Alkaloid Fraction (Free Bases in CHCl3) acid_sol->total_alk Basify (NH4OH), Extract with CHCl3 column_chrom Column Chromatography (Silica Gel) total_alk->column_chrom pure_fraction Pooled Fractions of This compound column_chrom->pure_fraction Elution & TLC Monitoring crystals Purified this compound Crystals pure_fraction->crystals Recrystallization (Acetone) physchem Physicochemical Analysis (Melting Point, [α]D) crystals->physchem structural Structural Elucidation (NMR, MS, IR) crystals->structural

Caption: Workflow for the isolation and characterization of this compound.

References

(+)-Horsfiline: A Bioactive Natural Product with Analgesic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: (+)-Horsfiline is a naturally occurring oxindole (B195798) alkaloid first isolated from the leaves of the Malaysian plant Horsfieldia superba. This spiro[pyrrolidin-3,3′-oxindole] compound has garnered interest within the scientific community due to its reported analgesic effects and its use in traditional medicine. The unique structural motif of horsfiline (B180918) is shared by a number of other biologically active alkaloids, suggesting a potential for this scaffold in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its isolation, synthesis, and known biological activities, with a focus on presenting quantitative data and detailed experimental methodologies.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
AppearanceColorless crystals
Melting Point125-126 °C
Optical Rotation[α]D²⁰ -7.2° (MeOH)

Biological Activity

While this compound is primarily noted for its analgesic properties, quantitative in vivo data on its potency remains limited in publicly available literature. Reports also suggest its traditional use as an "intoxicating snuff," indicating potential central nervous system (CNS) activity, though the pharmacological basis for this is not well-defined. The broader class of spiro[pyrrolidin-3,3′-oxindole] alkaloids has been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs) such as serotonin (B10506) receptors, and to exhibit activities like anticancer effects.

Experimental Protocols

Isolation of this compound from Horsfieldia superba

The following protocol is based on the original isolation procedure described by Jossang et al. (1991).

Plant Material: Leaves of Horsfieldia superba (Hk. f. et Th.) Warb. were collected in Sandakan, Sabah, Malaysia.

Extraction:

  • The plant material is subjected to a standard alkaloid extraction procedure.

  • The resulting crude alkaloid fraction is then processed for separation.

Purification:

  • The crude alkaloid mixture is separated by column chromatography on silica (B1680970) gel.

  • Further purification of the fractions is achieved by thin-layer chromatography (TLC) or crystallization to yield pure this compound.

Total Synthesis of (±)-Horsfiline

Several synthetic routes to horsfiline have been reported. One such approach involves a Wittig olefination–Claisen rearrangement strategy. The following is a generalized protocol based on published methods.

Scheme for the Total Synthesis of (±)-Horsfiline:

G o-nitrobenzaldehyde o-nitrobenzaldehyde allyl_vinyl_ether Allyl vinyl ether o-nitrobenzaldehyde->allyl_vinyl_ether Wittig olefination allyloxymethylenetriphenylphosphorane allyloxymethylenetriphenyl- phosphorane allyloxymethylenetriphenylphosphorane->allyl_vinyl_ether 4-pentenal (B109682) 4-pentenal allyl_vinyl_ether->4-pentenal Claisen rearrangement acid_7 Acid 4-pentenal->acid_7 Jones oxidation ethyl_ester_8 Ethyl ester acid_7->ethyl_ester_8 Esterification oxindole_9 Oxindole ethyl_ester_8->oxindole_9 Reductive cyclization (Zn, NH4Cl) boc_oxindole_10 Boc-protected oxindole oxindole_9->boc_oxindole_10 Boc protection compound_11 Intermediate 11 boc_oxindole_10->compound_11 Reaction with ethyl chloroformate aldehyde_12 Aldehyde 12 compound_11->aldehyde_12 Oxidative cleavage spiro-oxindole_13 Spiro-oxindole 13 aldehyde_12->spiro-oxindole_13 Reductive amination (MeNH2·HCl, NaBH3CN) compound_14 Intermediate 14 spiro-oxindole_13->compound_14 Boc deprotection (HCl) coerulescine (B1252304) Coerulescine compound_14->coerulescine Chemoselective reduction (n-BuLi, LAH) bromo_derivative 5-bromo derivative coerulescine->bromo_derivative Bromination (NBS) horsfiline (±)-Horsfiline bromo_derivative->horsfiline Reaction with NaOMe, CuI

Figure 1: Total Synthesis of (±)-Horsfiline. A synthetic route starting from o-nitrobenzaldehyde.

Key Steps and Reagents:

  • Wittig Olefination: o-nitrobenzaldehyde reacts with allyloxymethylenetriphenylphosphorane to yield an allyl vinyl ether.

  • Claisen Rearrangement: The allyl vinyl ether undergoes a Claisen rearrangement to form a 4-pentenal derivative.

  • Oxidation and Esterification: The aldehyde is oxidized to a carboxylic acid and subsequently converted to an ethyl ester.

  • Reductive Cyclization: The nitro group is reduced, leading to the formation of the oxindole ring system.

  • Spirocyclization: A sequence of reactions including protection, functional group manipulation, reductive amination, and deprotection leads to the formation of the spiro[pyrrolidin-3,3′-oxindole] core.

  • Final Conversion to Horsfiline: The intermediate coerulescine is brominated and then treated with sodium methoxide (B1231860) and cuprous iodide to yield (±)-horsfiline.

In Vivo Analgesic Activity Assays

Standard animal models are used to evaluate the analgesic effects of compounds. The following are generalized protocols for common assays.

Hot Plate Test:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • The test compound is administered, and the latency is measured at various time points post-administration and compared to a vehicle control group.

Tail-Flick Test:

  • A radiant heat source is focused on a portion of the rat's tail.

  • The time taken for the rat to flick its tail away from the heat source is recorded as the tail-flick latency.

  • A maximum exposure time is set to avoid tissue damage.

  • The test compound is administered, and the latency is measured at different intervals and compared to a control group.

Formalin Test:

  • A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of a mouse's hind paw.

  • The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

  • The test compound is administered prior to the formalin injection, and the licking/biting time is compared to that of a control group.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for the analgesic effect of this compound has not been definitively elucidated. However, the structural similarity of its spiro[pyrrolidin-3,3′-oxindole] core to other neuroactive compounds suggests potential interactions with CNS receptors.

One common pathway for analgesia is through the activation of opioid receptors. The following diagram illustrates a generalized opioid receptor signaling cascade.

G Opioid_Agonist Opioid Agonist (e.g., this compound?) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK Channels G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces activation of NT_Release Neurotransmitter Release Ca_Channel->NT_Release Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Analgesia Analgesia NT_Release->Analgesia Hyperpolarization->Analgesia

Figure 2: Generalized Opioid Receptor Signaling Pathway. A potential mechanism for the analgesic effects of opioid agonists.

Further research, including receptor binding assays and in vivo studies measuring downstream signaling molecules, is necessary to determine if this compound exerts its effects through this or other pathways.

Drug Development Workflow

The development of a natural product like this compound into a therapeutic agent follows a well-established pipeline.

G Discovery Discovery & Isolation (from Horsfieldia superba) Preclinical Preclinical Research (In vitro & In vivo studies) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety in healthy volunteers) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing in patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale efficacy & safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval PostMarket Post-Market Surveillance (Phase IV) Approval->PostMarket

Figure 3: Drug Discovery and Development Workflow. A simplified overview of the process from discovery to market.

Conclusion and Future Directions

This compound represents a promising bioactive natural product with demonstrated analgesic properties. Its unique spiro[pyrrolidin-3,3′-oxindole] scaffold provides a template for the design of novel therapeutic agents. However, a significant gap in the current understanding of horsfiline is the lack of quantitative data on its biological activity and a definitive mechanism of action.

Future research should focus on:

  • Quantitative in vivo studies: Determining the ED₅₀ of this compound in various animal models of pain to establish its potency.

  • Receptor binding assays: Screening this compound against a panel of CNS receptors, including opioid, serotonergic, and dopaminergic receptors, to identify its molecular target(s).

  • In vitro and in vivo mechanistic studies: Investigating the downstream signaling pathways affected by this compound to elucidate its mechanism of action.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features for its analgesic activity and to potentially develop more potent and selective compounds.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

An In-depth Technical Guide on the Traditional Medicinal Uses of Horsfieldia superba Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Horsfieldia superba (Myristicaceae), a tree native to Southeast Asia, has a history of use in traditional herbal medicine, particularly for its analgesic properties.[1] This technical guide provides a comprehensive overview of the traditional medicinal applications, phytochemical constituents, and pharmacological activities of Horsfieldia superba extracts. It aims to serve as a foundational resource for researchers and professionals in drug discovery and development by presenting available quantitative data, detailing experimental protocols, and visualizing key processes. While traditional knowledge points to its therapeutic potential, rigorous scientific investigation is ongoing to validate these uses and elucidate the mechanisms of action of its bioactive compounds.

Traditional Medicinal Uses

Ethnobotanical information on Horsfieldia superba is not extensively documented in readily available literature. However, existing sources indicate its use in traditional herbal medicine, primarily for pain relief.[1][2] The leaves of the plant are reported to contain the oxindole (B195798) alkaloid horsfiline (B180918), which is credited with analgesic effects.[1][3] Further ethnobotanical surveys are required to fully document the traditional knowledge surrounding this plant, including the specific ailments treated, the plant parts utilized, and the methods of preparation employed by indigenous communities in regions like Malaysia and Indonesia where the plant is found.[2][4]

Phytochemical Constituents

Phytochemical investigations of Horsfieldia superba have led to the isolation and characterization of a diverse range of secondary metabolites. The stem bark, in particular, has been a subject of detailed analysis, yielding new flavans and alkyl α,β-lactones, alongside several known compounds. The leaves have been identified as a source of the analgesic alkaloid, horsfiline.

A study on the methanol (B129727) extract of the stem bark of Horsfieldia superba led to the isolation of twenty compounds. These include:

  • New Compounds: (-)-3,4',7-trihydroxy-3'-methoxyflavan, (-)-5,6-dihydro-6-undecyl-2H-pyran-2-one, and (-)-5,6-dihydro-6-tridecyl-2H-pyran-2-one.

  • Known Compounds: A variety of flavonoids, phenolic compounds, and other constituents such as (-)-viridiflorol, β-sitosterol, and fatty acids.[5]

From the leaves, the following alkaloids have been isolated:

  • Horsfiline[6]

  • 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline[6]

  • 5-methoxy-N,N-dimethyltryptamine[6]

Pharmacological Activities

Scientific studies have begun to explore the pharmacological potential of Horsfieldia superba extracts and their isolated compounds, providing some validation for its traditional uses. The primary activities investigated to date include cytotoxic, acetylcholinesterase inhibitory, and analgesic effects.

Cytotoxic Activity

Extracts and isolated compounds from Horsfieldia superba have demonstrated moderate cytotoxic activity against several human cancer cell lines. This suggests a potential for further investigation in the development of novel anticancer agents.

Table 1: Cytotoxic Activity of Compounds from Horsfieldia superba Stem Bark

CompoundCell LineIC50 (µg/mL)
(-)-5,6-dihydro-6-undecyl-2H-pyran-2-onePC-3 (Prostate Cancer)25.4
HCT-116 (Colon Cancer)30.2
MCF-7 (Breast Cancer)35.8
(-)-5,6-dihydro-6-tridecyl-2H-pyran-2-onePC-3 (Prostate Cancer)28.9
HCT-116 (Colon Cancer)33.1
MCF-7 (Breast Cancer)40.5

Source: Al-Mekhlafi et al., 2013[5]

Acetylcholinesterase Inhibitory Activity

The inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is a key target in the management of Alzheimer's disease. Fractions from the stem bark of Horsfieldia superba have shown moderate AChE inhibitory activity.

Table 2: Acetylcholinesterase Inhibitory Activity of Horsfieldia superba Stem Bark Fractions

FractionIC50 (µg/mL)
Chloroform72
Ethyl Acetate60

Source: Al-Mekhlafi et al., 2013[5]

Analgesic Activity
Anti-inflammatory Activity

While a direct study on the anti-inflammatory activity of Horsfieldia superba was not found, a study on the related species Horsfieldia iryaghedhi demonstrated that its methanol bark extract exhibited potent in-vitro anti-inflammatory activity, with an IC50 value of 293 µg/mL in a heat-induced egg albumin denaturation assay.[7] This suggests that Horsfieldia species may be a source of anti-inflammatory compounds, and further investigation into H. superba is warranted.

Experimental Protocols

This section details the general methodologies for the key experiments cited in the pharmacological evaluation of Horsfieldia superba extracts and its constituents.

Extraction and Isolation of Phytochemicals from Stem Bark

The following is a generalized workflow for the extraction and isolation of compounds from Horsfieldia superba stem bark, based on the study by Al-Mekhlafi et al. (2013).[4][5]

Extraction_Isolation_Workflow start Dried, ground stem bark of H. superba maceration Maceration with Methanol (MeOH) at room temperature start->maceration filtration Filtration and concentration under reduced pressure maceration->filtration crude_extract Crude MeOH Extract filtration->crude_extract fractionation Solvent-solvent partitioning crude_extract->fractionation hexane_fraction n-Hexane Fraction fractionation->hexane_fraction Non-polar chloroform_fraction Chloroform (CHCl3) Fraction fractionation->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate (EtOAc) Fraction fractionation->ethyl_acetate_fraction Semi-polar aqueous_fraction Aqueous Fraction fractionation->aqueous_fraction Polar chromatography Column Chromatography (Silica Gel) and/or HPLC hexane_fraction->chromatography chloroform_fraction->chromatography ethyl_acetate_fraction->chromatography compounds Isolated Compounds chromatography->compounds

Caption: General workflow for extraction and isolation of compounds.

Protocol:

  • Extraction: The air-dried and powdered stem bark of H. superba is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the process repeated multiple times to ensure exhaustive extraction.[4] The resulting filtrate is concentrated under reduced pressure to yield the crude methanol extract.

  • Fractionation: The crude extract is then suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield respective fractions.[5]

  • Isolation: Each fraction is subjected to various chromatographic techniques, including column chromatography over silica (B1680970) gel and High-Performance Liquid Chromatography (HPLC), to isolate individual compounds.[5] The structures of the isolated compounds are then elucidated using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with various concentrations of test compound/extract incubation1->treatment incubation2 Incubate for a specified period (e.g., 48h or 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan (B1609692) crystal formation add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan incubation3->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure analysis Calculate cell viability and IC50 value measure->analysis

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the plant extracts or isolated compounds.

  • MTT Incubation: After the treatment period (e.g., 48 or 72 hours), an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the test substance that inhibits 50% of cell growth) is determined.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for AChE inhibitors.

AChE_Assay_Workflow start Prepare reaction mixture in a 96-well plate: - Phosphate (B84403) buffer - Test compound/extract - DTNB (Ellman's reagent) add_enzyme Add Acetylcholinesterase (AChE) enzyme start->add_enzyme pre_incubation Pre-incubate for a short period add_enzyme->pre_incubation add_substrate Initiate reaction by adding the substrate (Acetylthiocholine) pre_incubation->add_substrate measure Measure the rate of color change (absorbance at 412 nm) over time add_substrate->measure analysis Calculate the percentage of AChE inhibition and IC50 value measure->analysis

Caption: Workflow of the Acetylcholinesterase inhibition assay.

Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture containing phosphate buffer, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared.

  • Enzyme Addition: The enzyme acetylcholinesterase is added to the wells.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of formation of this product is measured by monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.

Signaling Pathways and Logical Relationships

While specific signaling pathways modulated by Horsfieldia superba extracts are not yet fully elucidated, the identified pharmacological activities suggest potential interactions with key cellular processes.

Postulated Mechanism of Analgesic Action

The analgesic effect of horsfiline, an oxindole alkaloid, may involve modulation of pain signaling pathways in the central and/or peripheral nervous system. Further research is needed to identify the specific molecular targets.

Analgesic_Pathway horsfiline Horsfiline target Molecular Target(s) (e.g., Receptors, Ion Channels) horsfiline->target Binds to/Modulates pain_pathway Pain Signaling Pathway Modulation target->pain_pathway Leads to analgesia Analgesic Effect pain_pathway->analgesia Results in

Caption: Postulated mechanism of analgesic action of horsfiline.

Conclusion and Future Directions

Horsfieldia superba represents a valuable source of bioactive compounds with demonstrated cytotoxic, acetylcholinesterase inhibitory, and analgesic properties. The presence of unique phytochemicals, such as horsfiline and novel flavans, underscores its potential for drug discovery. However, a significant portion of its traditional medicinal use remains underexplored and requires systematic ethnobotanical documentation.

Future research should focus on:

  • Conducting comprehensive ethnobotanical surveys to document the traditional medicinal uses of H. superba.

  • Performing in-depth pharmacological studies, including in-vivo analgesic and anti-inflammatory assays, to validate traditional claims and quantify the efficacy of its extracts and isolated compounds.

  • Elucidating the mechanisms of action and identifying the specific molecular targets of its bioactive constituents, particularly horsfiline.

  • Investigating the potential synergistic effects of the various compounds present in the extracts.

A thorough understanding of the traditional knowledge, phytochemistry, and pharmacology of Horsfieldia superba will be instrumental in unlocking its full therapeutic potential for the development of new and effective medicines.

References

Preliminary Pharmacological Profile of (+)-Horsfiline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Horsfiline, a spirooxindole alkaloid isolated from the plant Horsfieldia superba, has been noted in scientific literature for its potential analgesic and intoxicating properties.[1][2] Despite these observations, a comprehensive pharmacological screening of this compound has not been extensively reported in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, focusing on its chemical nature and reported biological activities. Due to a scarcity of detailed quantitative data, this document will highlight the existing information and identify areas for future pharmacological investigation.

Introduction

This compound is a naturally occurring oxindole (B195798) alkaloid.[3] The spirooxindole scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The traditional use of Horsfieldia superba as an intoxicating snuff suggests that its constituents, including this compound, may possess psychoactive properties, warranting further investigation into their interactions with the central nervous system (CNS).[2]

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₃H₁₆N₂O₂[3]
Molar Mass 232.28 g/mol [3]
Appearance Colorless crystals[3]
Melting Point 125-126 °C[3]
Optical Rotation [α]D²⁰ = +7.2° (c 0.1, CHCl₃)[3]
Class Spirooxindole Alkaloid[1]

Reported Pharmacological Activities

Analgesic Effects
Intoxicating Effects

The use of Horsfieldia superba in traditional intoxicating snuffs suggests that this compound may have psychoactive properties.[2] The specific molecular targets and signaling pathways responsible for these effects have not been elucidated. Further research is required to understand its potential interactions with neurotransmitter systems in the CNS.

Experimental Protocols: Areas for Future Investigation

Due to the lack of detailed published experimental data, this section outlines potential methodologies for a preliminary pharmacological screening of this compound.

In Vitro Receptor Binding Assays

To investigate the mechanism of action of this compound, a series of receptor binding assays would be crucial.

  • Opioid Receptor Binding: Given the reported analgesic effects, assessing the binding affinity of this compound to mu (µ), delta (δ), and kappa (κ) opioid receptors is a primary step.

    • Protocol Outline:

      • Prepare cell membrane homogenates expressing the specific opioid receptor subtypes.

      • Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ-receptors) and varying concentrations of this compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity to determine the inhibition of radioligand binding by this compound.

      • Calculate the Ki (inhibition constant) to determine the binding affinity.

  • CNS Receptor Panel Screening: To explore the basis of its intoxicating effects, screening against a panel of CNS receptors (e.g., serotonergic, dopaminergic, GABAergic, and glutamatergic receptors) would be informative.

In Vivo Analgesic Activity Models

Standard animal models can be employed to quantify the analgesic effects of this compound.

  • Hot Plate Test (Central Analgesia):

    • Protocol Outline:

      • Administer this compound or a control substance to mice or rats.

      • Place the animal on a heated surface (e.g., 55°C) at specific time intervals after administration.

      • Record the latency to a nociceptive response (e.g., paw licking or jumping).

      • An increase in latency indicates a central analgesic effect.

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

    • Protocol Outline:

      • Administer this compound or a control substance to mice.

      • After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce writhing (stretching) behavior.

      • Count the number of writhes over a defined period.

      • A reduction in the number of writhes indicates a peripheral analgesic effect.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical workflow for a preliminary pharmacological investigation of this compound.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Testing cluster_3 Data Analysis & Lead Optimization Isolation_of_this compound This compound Isolation/Synthesis Receptor_Binding Receptor Binding Assays (Opioid, CNS Panel) Isolation_of_this compound->Receptor_Binding Analgesic_Models Analgesic Models (Hot Plate, Writhing) Isolation_of_this compound->Analgesic_Models Mechanism_of_Action Mechanism of Action Studies Receptor_Binding->Mechanism_of_Action Data_Analysis Data Analysis (IC50, ED50) Mechanism_of_Action->Data_Analysis Behavioral_Studies Behavioral/CNS Studies Analgesic_Models->Behavioral_Studies Behavioral_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Proposed experimental workflow for the pharmacological screening of this compound.

signaling_pathway_hypothesis This compound This compound Opioid_Receptor Opioid Receptor (μ, δ, κ) This compound->Opioid_Receptor CNS_Receptor Other CNS Receptor (e.g., Serotonergic, Dopaminergic) This compound->CNS_Receptor G-Protein_Signaling G-Protein Coupled Signaling Cascade Opioid_Receptor->G-Protein_Signaling CNS_Receptor->G-Protein_Signaling Downstream_Effectors Modulation of Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) G-Protein_Signaling->Downstream_Effectors Analgesia Analgesia Downstream_Effectors->Analgesia Psychoactive_Effects Psychoactive_Effects Downstream_Effectors->Psychoactive_Effects

Caption: Hypothesized signaling pathways for the pharmacological effects of this compound.

Conclusion and Future Directions

This compound presents an interesting natural product with potential therapeutic applications, particularly in the area of analgesia. However, the current understanding of its pharmacology is rudimentary and lacks the quantitative data necessary for drug development professionals. A systematic and comprehensive pharmacological screening, including in vitro and in vivo studies as outlined above, is essential to validate its reported effects, elucidate its mechanism of action, and assess its therapeutic potential and safety profile. Such studies would provide the critical data needed to advance this compound from a phytochemical curiosity to a potential drug lead.

References

In Silico Prediction of (+)-Horsfiline Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(+)-Horsfiline, an oxindole (B195798) alkaloid derived from the plant Horsfieldia superba, has been traditionally recognized for its analgesic properties.[1] This in-depth technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, targeting researchers, scientists, and professionals in the field of drug development. The core of this document is to establish a prospective computational workflow to elucidate the potential mechanisms of action of this compound, focusing on its analgesic effects. Given the absence of specific quantitative bioactivity data for this compound, this guide leverages data from structurally related spirooxindole alkaloids to inform the predictive models. The methodologies detailed herein encompass molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and outline the subsequent experimental validation necessary to confirm the computational findings. This guide is designed to be a practical resource, providing detailed protocols and visualizations to facilitate further research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring spirooxindole alkaloid isolated from the leaves of Horsfieldia superba. The spirooxindole scaffold is a privileged structure in medicinal chemistry, with a wide range of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The traditional use of Horsfieldia superba as an analgesic agent suggests that this compound is a key contributor to this therapeutic effect. Understanding its molecular targets and mechanism of action is crucial for its development as a potential therapeutic agent.

Proposed Analgesic Mechanisms and Molecular Targets

Based on the known pharmacology of analgesic compounds and the bioactivities of structurally related spirooxindole alkaloids, we hypothesize that the analgesic effect of this compound may be mediated through one or more of the following molecular targets:

  • Opioid Receptors (μ, δ, κ): Opioid receptors are the primary targets for many potent analgesics. Some spirooxindole alkaloids from Mitragyna speciosa have shown significant binding affinity for the μ-opioid receptor.

  • Voltage-Gated Sodium Channels (Nav1.7): The Nav1.7 channel is a genetically validated target for pain, and its inhibitors are actively being pursued as non-opioid analgesics. The spirooxindole compound XEN907 has been identified as a Nav1.7 blocker.

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes. Various indole-containing compounds have been reported as selective COX-2 inhibitors.

In Silico Bioactivity Prediction Workflow

The following workflow is proposed for the comprehensive in silico evaluation of this compound's bioactivity against the hypothesized targets.

In_Silico_Workflow cluster_prep Preparation cluster_screening Virtual Screening cluster_analysis Analysis & Prediction cluster_validation Experimental Validation Ligand_Prep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Preparation (Opioid Receptors, Nav1.7, COX-2) Target_Prep->Docking Binding_Analysis Binding Affinity & Pose Analysis Docking->Binding_Analysis ADMET_Prediction ADMET Prediction Binding_Analysis->ADMET_Prediction In_Vitro_Assays In Vitro Assays (Binding, Enzyme Inhibition) ADMET_Prediction->In_Vitro_Assays In_Vivo_Assays In Vivo Analgesic Models In_Vitro_Assays->In_Vivo_Assays Opioid_Receptor_Signaling Horsfiline This compound Opioid_Receptor Opioid Receptor (μ, δ, κ) Horsfiline->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia PKA->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia COX_Pathway Horsfiline This compound COX2 COX-2 Horsfiline->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

References

An In-depth Technical Guide to (+)-Horsfiline and its Relationship with Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Horsfiline and coerulescine (B1252304) are naturally occurring spiro[pyrrolidin-3,3′-oxindole] alkaloids that have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the core relationship between these two compounds, detailing their chemical structures, synthesis, and biological activities. Experimental protocols for key synthetic transformations are provided, alongside a summary of available quantitative data. Furthermore, logical and experimental workflows are visualized to facilitate a deeper understanding of the concepts discussed.

Introduction

The spiro[pyrrolidin-3,3′-oxindole] scaffold is a privileged structural motif found in a variety of natural products exhibiting a wide range of biological activities, including cytotoxic and analgesic properties. Coerulescine, first isolated from the blue canary grass, Phalaris coerulescens, and this compound, originally extracted from the Malaysian medicinal plant Horsfieldia superba, are seminal members of this alkaloid family. Their intriguing molecular architecture and potential pharmacological applications have made them attractive targets for total synthesis and further biological investigation. This guide elucidates the direct structural and synthetic relationship between this compound and coerulescine, presenting key data and methodologies for researchers in the field.

Structural Relationship and Physicochemical Properties

This compound is the 5-methoxy derivative of coerulescine. Both molecules share the characteristic spirocyclic core, consisting of a pyrrolidine (B122466) ring fused at the C3 position of an oxindole (B195798) nucleus. The absolute stereochemistry of naturally occurring this compound has been determined to be (S).

Table 1: Physicochemical Properties of Coerulescine and this compound

PropertyCoerulescineThis compound
Molecular Formula C₁₂H₁₄N₂OC₁₃H₁₆N₂O₂
Molar Mass 202.25 g/mol 232.28 g/mol
Appearance -Colorless crystals
Melting Point -125-126 °C
Optical Activity [α]ᴅ --7.2° (c in MeOH)

Synthesis and Chemical Transformations

The total synthesis of both (±)-coerulescine and (±)-horsfiline has been achieved through various synthetic strategies. A prevalent approach involves the oxidative rearrangement of tetrahydro-β-carbolines. Furthermore, a direct synthetic conversion of coerulescine to horsfiline (B180918) has been reported, unequivocally establishing their chemical relationship.

Total Synthesis of (±)-Coerulescine

A notable synthetic route to (±)-coerulescine, developed by Kulkarni et al., employs a Wittig olefination–Claisen rearrangement protocol to construct a key 3-allyl oxindole intermediate. This intermediate then undergoes a series of transformations to yield the target spiro-oxindole alkaloid.

Synthetic_Pathway_to_Coerulescine cluster_reagents Reagents and Conditions o-Nitrobenzaldehyde o-Nitrobenzaldehyde Allyl_vinyl_ether Allyl_vinyl_ether o-Nitrobenzaldehyde->Allyl_vinyl_ether a 4-Pentenal (B109682) 4-Pentenal Allyl_vinyl_ether->4-Pentenal b Carboxylic_acid Carboxylic_acid 4-Pentenal->Carboxylic_acid c Ethyl_ester Ethyl_ester Carboxylic_acid->Ethyl_ester d Oxindole Oxindole Ethyl_ester->Oxindole e Boc-protected_oxindole Boc-protected_oxindole Oxindole->Boc-protected_oxindole f 3-Allyl-oxindole_derivative 3-Allyl-oxindole_derivative Boc-protected_oxindole->3-Allyl-oxindole_derivative g Aldehyde Aldehyde 3-Allyl-oxindole_derivative->Aldehyde h Boc-spiro-oxindole Boc-spiro-oxindole Aldehyde->Boc-spiro-oxindole i Spiro-oxindole_amine Spiro-oxindole_amine Boc-spiro-oxindole->Spiro-oxindole_amine j (±)-Coerulescine (±)-Coerulescine Spiro-oxindole_amine->(±)-Coerulescine k a a) CH2=CHCH2OCH2P+Ph3Cl−, t-BuO−Na+, THF, 0 °C b b) Xylene, reflux c c) Jones reagent, acetone d d) H2SO4, EtOH e e) Zn, NH4Cl, EtOH, reflux f f) NaH, (Boc)2O, THF, 0 °C g g) NaH, ethyl chloroformate, THF, 0 °C h h) K2OsO4, NMO, NaIO4·SiO2, DCM i i) MeNH2·HCl, NaCNBH3, THF j j) 2.5 M HCl aq. THF, reflux k k) n-BuLi, LAH, THF

Figure 1: Synthetic workflow for the total synthesis of (±)-coerulescine.

A detailed experimental protocol for the multi-step synthesis of (±)-coerulescine is provided below, based on the work of Kulkarni et al.

  • Wittig Olefination: To a solution of allyloxymethylenetriphenylphosphonium chloride in THF at 0 °C, sodium tert-butoxide is added. After stirring, o-nitrobenzaldehyde is added to furnish the corresponding allyl vinyl ether.

  • Claisen Rearrangement: The resulting allyl vinyl ether is heated in refluxing xylene to yield the 4-pentenal derivative.

  • Jones Oxidation: The aldehyde is oxidized to a carboxylic acid using Jones reagent in acetone.

  • Esterification: The carboxylic acid is immediately converted to the corresponding ethyl ester by treatment with ethanol (B145695) and a catalytic amount of sulfuric acid.

  • Reductive Cyclization: The nitro group is reduced and cyclized to form the oxindole ring using zinc and ammonium (B1175870) chloride in refluxing ethanol.

  • Boc Protection: The amide nitrogen of the oxindole is protected with a tert-butyloxycarbonyl (Boc) group using sodium hydride and di-tert-butyl dicarbonate (B1257347) in THF at 0 °C.

  • Allylation: The Boc-protected oxindole is treated with sodium hydride and ethyl chloroformate in THF at 0 °C to introduce an allyl group at the C3 position.

  • Oxidative Cleavage: The allyl group is oxidatively cleaved using catalytic osmium tetroxide and N-methylmorpholine N-oxide (NMO), followed by sodium metaperiodate on silica (B1680970) gel in dichloromethane (B109758) to yield the corresponding aldehyde.

  • Reductive Amination: The aldehyde undergoes reductive amination with methylamine (B109427) hydrochloride and sodium cyanoborohydride in THF to form the spiro-pyrrolidine ring.

  • Boc Deprotection: The Boc protecting group is removed by treatment with 2.5 M aqueous HCl in refluxing THF.

  • Amide Reduction: Finally, a chemoselective reduction of the amide with n-butyllithium and lithium aluminum hydride (LAH) in THF affords (±)-coerulescine.

Synthesis of (±)-Horsfiline from (±)-Coerulescine

The direct conversion of coerulescine to horsfiline highlights their close structural relationship. This transformation involves a bromination followed by a copper-catalyzed methoxylation.

Coerulescine_to_Horsfiline cluster_reagents Reagents and Conditions Coerulescine Coerulescine 5-Bromo_derivative 5-Bromo_derivative Coerulescine->5-Bromo_derivative l Horsfiline Horsfiline 5-Bromo_derivative->Horsfiline m l l) NBS m m) NaOMe, CuI, reflux

Figure 2: Synthetic conversion of coerulescine to horsfiline.

  • Bromination: (±)-Coerulescine is treated with N-bromosuccinimide (NBS) to yield the 5-bromo derivative.

  • Methoxylation: The 5-bromo derivative is then heated with sodium methoxide (B1231860) in the presence of cuprous iodide (CuI) under reflux to afford (±)-horsfiline in 60% yield.

Spectroscopic Data

The structural elucidation of this compound and coerulescine relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

ProtonCoerulescineThis compound
H-4 ~7.20 (d)~7.05 (d)
H-5 ~6.90 (t)-
H-6 ~7.15 (t)~6.70 (dd)
H-7 ~6.85 (d)~6.65 (d)
N-CH₃ ~2.45 (s)~2.46 (s)
O-CH₃ -~3.75 (s)

Table 3: Key ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CarbonCoerulescineThis compound
C-2 ~182.0~182.5
C-3 ~70.0~70.5
C-3a ~129.5~124.0
C-4 ~122.0~110.0
C-5 ~128.0~156.0
C-6 ~122.5~112.0
C-7 ~109.5~110.5
C-7a ~141.0~135.0
N-CH₃ ~36.0~36.5
O-CH₃ -~55.5

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The data presented is an approximation based on literature values.

Biological Activity and Mechanism of Action

While extensive quantitative biological data for this compound and coerulescine are not widely published, the spiro[pyrrolidin-3,3′-oxindole] class of alkaloids is known for its interesting pharmacological properties. Some synthetic analogues have demonstrated significant activity against human breast cancer cells. Horsfiline has been reported to possess analgesic effects.

The precise mechanisms of action and the specific signaling pathways modulated by this compound and coerulescine have not been fully elucidated. However, for the broader class of spirooxindole alkaloids, cytotoxic effects are often attributed to the induction of apoptosis.

Apoptosis_Induction Spirooxindole_Alkaloid Spirooxindole_Alkaloid Cellular_Stress Cellular_Stress Spirooxindole_Alkaloid->Cellular_Stress Mitochondrial_Pathway_Activation Mitochondrial_Pathway_Activation Cellular_Stress->Mitochondrial_Pathway_Activation Caspase_Activation Caspase_Activation Mitochondrial_Pathway_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Methodological & Application

The Total Synthesis of (+)-Horsfiline: A Detailed Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Horsfiline is a spiro-oxindole alkaloid first isolated from the Malaysian plant Horsfieldia superba. The unique spiro[pyrrolidin-3,3′-oxindole] core structure and its association with traditional intoxicating snuffs have made it an attractive target for synthetic chemists. This document provides a detailed overview of the primary methodologies developed for the total synthesis of this compound, presenting comparative data, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.

Key Synthetic Strategies

Several distinct and innovative strategies have been successfully employed to achieve the total synthesis of this compound. The primary approaches include:

  • Wittig Olefination–Claisen Rearrangement: A classical approach that constructs the core structure through a sequence of well-established reactions.

  • TCCA-Mediated Oxidative Rearrangement: A highly efficient method that mimics a plausible biosynthetic pathway to form the spirocyclic core in a single step.

  • Enantioselective Phase-Transfer Catalytic Allylation: A powerful strategy for the asymmetric synthesis of (-)-Horsfiline, providing high enantioselectivity.

  • Aryl Radical Cyclization: A method that utilizes a radical-mediated cyclization to construct the spiro[pyrrolidinyl-oxindole] framework.

Data Presentation: Comparison of Methodologies

The following table summarizes the quantitative data from the different synthetic approaches to provide a clear comparison of their efficiencies.

MethodologyKey ReactionOverall YieldEnantiomeric Excess (ee)Number of Steps (from commercially available materials)Reference
Wittig Olefination–Claisen RearrangementWittig Olefination, Claisen Rearrangement, Reductive AminationNot explicitly stated as a single overall yieldRacemic~12 steps[1][2]
TCCA-Mediated Oxidative RearrangementOxidative Rearrangementup to 90% (for the key rearrangement step)RacemicShort (key step is one pot)[3][4]
Enantioselective Phase-Transfer Catalytic AllylationPhase-Transfer Catalytic Allylation32%>99%9 steps[5]
Aryl Radical CyclizationBu3SnH-mediated Aryl Radical CyclizationNot explicitly stated as a single overall yieldRacemic~5 steps from advanced intermediate[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments in each of the major synthetic routes to this compound.

Wittig Olefination–Claisen Rearrangement Protocol

This pathway commences with the formation of an allyl vinyl ether via a Wittig reaction, followed by a Claisen rearrangement to furnish a key aldehyde intermediate. Subsequent transformations, including reductive amination, lead to the spiro-oxindole core.

Key Experimental Steps:

  • Step 1: Wittig Olefination

    • To a suspension of allyloxymethylenetriphenylphosphonium chloride in dry THF at 0 °C, add sodium tert-butoxide.

    • To this ylide solution, add a solution of o-nitrobenzaldehyde in THF.

    • Stir the reaction mixture at 0 °C until completion (monitored by TLC).

    • Work up the reaction to yield the corresponding allyl vinyl ether.

  • Step 2: Claisen Rearrangement [1][2]

    • Heat a solution of the allyl vinyl ether in xylene to reflux.[1][2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude 4-pentenal, which can be purified by column chromatography. A typical yield for this step is around 85%.[1][2]

  • Step 3: Reductive Amination and Cyclization [2]

    • The aldehyde obtained from the previous steps is subjected to oxidative cleavage (e.g., using OsO4/NaIO4) to form a new aldehyde.[1]

    • This aldehyde is then subjected to reductive amination with methylamine (B109427) hydrochloride and sodium cyanoborohydride (NaBH3CN) to form the pyrrolidine (B122466) ring.[2]

    • Subsequent functional group manipulations, including reduction and protection/deprotection steps, lead to the formation of the spiro-oxindole precursor.[1]

  • Step 4: Final Conversion to (±)-Horsfiline [2]

    • The precursor, (±)-coerulescine, is treated with N-bromosuccinimide (NBS) to afford the 5-bromo derivative.

    • This intermediate is then heated with sodium methoxide (B1231860) in the presence of cuprous iodide to yield (±)-horsfiline in approximately 60% yield.[2]

TCCA-Mediated Oxidative Rearrangement Protocol

This efficient method utilizes trichloroisocyanuric acid (TCCA) to induce an oxidative rearrangement of a tetrahydro-β-carboline precursor to directly form the spiro[pyrrolidin-3,3′-oxindole] core.[3][4]

Key Experimental Steps:

  • General Procedure for TCCA-Mediated Oxidative Rearrangement [3][4]

    • To a stirred solution of the N-protected tetrahydro-β-carboline (1.0 equiv.) in a 1:1 mixture of THF and water, add TCCA (0.35 equiv.) in one portion at room temperature.[3][4]

    • Stir the resulting mixture at room temperature for approximately 30 minutes, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic phases, wash with water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude spirooxindole.

    • Purify the product by column chromatography. This method can yield up to 90% of (±)-horsfiline in the key rearrangement step.[4]

Enantioselective Phase-Transfer Catalytic Allylation Protocol

This approach is key to the asymmetric synthesis of (-)-Horsfiline, achieving high enantioselectivity through a phase-transfer catalyzed allylation of a malonate derivative.[5]

Key Experimental Steps:

  • Enantioselective Allylation [5]

    • A solution of diphenylmethyl tert-butyl malonate is treated with an allyl bromide in the presence of a chiral phase-transfer catalyst (e.g., a cinchonidinium salt) and a base (e.g., aqueous KOH) in an organic solvent like toluene (B28343) at low temperatures.

    • The reaction is stirred for several hours until completion.

    • The product, an enantioenriched allylated malonate, is isolated after an aqueous workup and purification. This key step can proceed with up to 91% ee.[5]

    • The resulting product is then carried through a series of transformations including decarboxylation, reduction, cyclization, and functional group interconversions over 9 steps to afford (-)-Horsfiline in a 32% overall yield and >99% ee.[5]

Aryl Radical Cyclization Protocol

This synthetic route relies on the formation of the spirocyclic core through an intramolecular cyclization of an aryl radical onto an enamine or enamide moiety.

Key Experimental Steps:

  • General Procedure for Aryl Radical Cyclization [6]

    • A solution of the aryl bromide precursor is degassed in a suitable solvent (e.g., toluene).

    • Tri-n-butyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

    • The reaction mixture is heated to reflux for several hours.

    • After completion, the solvent is removed, and the crude product is purified to yield the spiropyrrolidinyl-oxindole.[6]

    • This core is then converted in a few steps to the final natural product.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic methodologies.

Diagram 1: Wittig Olefination-Claisen Rearrangement Pathway

Wittig_Claisen_Pathway start o-Nitrobenzaldehyde wittig Wittig Olefination start->wittig ether Allyl Vinyl Ether wittig->ether claisen Claisen Rearrangement ether->claisen aldehyde 4-Pentenal Derivative claisen->aldehyde transformations Further Transformations (Oxidative Cleavage, Reductive Amination) aldehyde->transformations coerulescine (±)-Coerulescine transformations->coerulescine final_step Bromination & Cu-mediated Methoxylation coerulescine->final_step horsfiline (B180918) (±)-Horsfiline final_step->horsfiline

Caption: Synthetic route via Wittig olefination and Claisen rearrangement.

Diagram 2: TCCA-Mediated Oxidative Rearrangement Workflow

TCCA_Workflow start Start: Dissolve Tetrahydro-β-carboline in THF/H2O add_tcca Add TCCA (0.35 equiv) at Room Temperature start->add_tcca stir Stir for 30 min at Room Temperature add_tcca->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with H2O, Dry (Na2SO4), Filter, Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end End: (±)-Horsfiline purify->end

Caption: Experimental workflow for TCCA-mediated oxidative rearrangement.

Diagram 3: Enantioselective Synthesis via Phase-Transfer Catalysis

Enantioselective_Pathway start Diphenylmethyl tert-butyl malonate ptc Enantioselective Phase-Transfer Catalytic Allylation start->ptc allylated_malonate Enantioenriched Allylated Malonate (91% ee) ptc->allylated_malonate multi_step Multi-step Conversion (8 steps) allylated_malonate->multi_step horsfiline (-)-Horsfiline (>99% ee) multi_step->horsfiline

Caption: Key steps in the enantioselective synthesis of (-)-Horsfiline.

Diagram 4: Aryl Radical Cyclization Logical Relationship

Radical_Cyclization precursor Aryl Bromide Precursor radical_formation Radical Initiation (AIBN, heat) precursor->radical_formation aryl_radical Aryl Radical Intermediate radical_formation->aryl_radical cyclization Intramolecular 5-exo-trig Cyclization aryl_radical->cyclization spiro_core Spiro[pyrrolidinyl-oxindole] Core cyclization->spiro_core conversion Further Conversion (3 steps) spiro_core->conversion product (±)-Horsfiline conversion->product

References

Application Notes and Protocols for Oxidative Rearrangement in Spirooxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirooxindole scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture makes it a compelling target in medicinal chemistry and drug discovery. The oxidative rearrangement of indole (B1671886) derivatives, particularly tetrahydro-β-carbolines, stands out as a powerful and efficient strategy for the construction of the spirooxindole core. This transformation mimics the proposed biosynthetic pathway of many spirooxindole alkaloids and offers a direct route to complex molecular architectures.[1]

These application notes provide an overview of the oxidative rearrangement methodologies for spirooxindole synthesis, accompanied by detailed experimental protocols for key transformations. The information is intended to guide researchers in the practical application of these methods for the synthesis of novel spirooxindole-containing compounds.

Application Notes

The oxidative rearrangement to form spirooxindoles is a versatile reaction with broad applications in organic synthesis and drug development. Key applications include:

  • Total Synthesis of Natural Products: This methodology has been instrumental in the total synthesis of several complex natural products possessing the spirooxindole core. Notable examples include the synthesis of (±)-coerulescine and (±)-horsfiline, where the oxidative rearrangement serves as a key step.[2][3][4]

  • Medicinal Chemistry: The spirooxindole framework is a common feature in molecules with potent biological activities, including anticancer, antimicrobial, and antiviral properties. The ability to efficiently synthesize a diverse library of spirooxindoles through oxidative rearrangement allows for extensive structure-activity relationship (SAR) studies in drug discovery programs.

  • Development of Novel Therapeutics: Enantioselective oxidative rearrangement strategies, often employing chiral catalysts such as phosphoric acids, enable the synthesis of enantioenriched spirooxindoles.[5][6][7][8] This is critical in drug development, as the biological activity of chiral molecules is often stereospecific.

  • Green Chemistry: Recent advancements have focused on developing more environmentally benign oxidative rearrangement protocols. These include the use of safer and more sustainable oxidants like trichloroisocyanuric acid (TCCA) and electrochemical methods, which avoid the use of toxic heavy metals or hazardous reagents.[2][9][10]

Reaction Mechanism and Workflow

The generally accepted mechanism for the oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles involves a three-step sequence: oxidative halogenation, addition of water, and a semi-pinacol rearrangement.[1]

Oxidative Rearrangement Mechanism cluster_0 Oxidative Halogenation cluster_1 Water Addition cluster_2 Semi-Pinacol Rearrangement Tetrahydro-β-carboline Tetrahydro-β-carboline Halonium Intermediate Halonium Intermediate Tetrahydro-β-carboline->Halonium Intermediate Oxidation Oxidant (e.g., NBS, TCCA) Oxidant (e.g., NBS, TCCA) Hydroxy Intermediate Hydroxy Intermediate Halonium Intermediate->Hydroxy Intermediate Nucleophilic Attack H2O H2O Spirooxindole Spirooxindole Hydroxy Intermediate->Spirooxindole Rearrangement

Caption: General mechanism of oxidative rearrangement.

A typical experimental workflow for the synthesis and analysis of spirooxindoles via oxidative rearrangement is outlined below.

Experimental Workflow Start Prepare Reactants Prepare Tetrahydro-β-carboline and Oxidant Solution Start->Prepare Reactants Reaction Setup Combine Reactants under Controlled Conditions Prepare Reactants->Reaction Setup Reaction Monitoring Monitor Reaction Progress by TLC/LC-MS Reaction Setup->Reaction Monitoring Workup Quench Reaction and Perform Aqueous Workup Reaction Monitoring->Workup Purification Purify Crude Product via Column Chromatography Workup->Purification Characterization Characterize Product by NMR, HRMS, etc. Purification->Characterization End Characterization->End

Caption: General experimental workflow for spirooxindole synthesis.

Quantitative Data Summary

The following tables summarize the yields of spirooxindoles obtained from various substituted tetrahydro-β-carbolines using different oxidative rearrangement protocols.

Table 1: TCCA-Mediated Oxidative Rearrangement of Tetrahydro-β-carbolines [2]

EntrySubstrate (Tetrahydro-β-carboline)Product (Spirooxindole)Yield (%)
1N-Boc protectedN-Boc-spiro[indoline-3,3'-pyrrolidin]-2-one99
2N-Ms protectedN-Ms-spiro[indoline-3,3'-pyrrolidin]-2-one94
3N-Ts protectedN-Ts-spiro[indoline-3,3'-pyrrolidin]-2-one92
4N-Ac protectedN-Ac-spiro[indoline-3,3'-pyrrolidin]-2-one96
5UnprotectedSpiro[indoline-3,3'-pyrrolidin]-2-one ((±)-coerulescine)93
65-Methoxy unprotected5-Methoxy-spiro[indoline-3,3'-pyrrolidin]-2-one ((±)-horsfiline)90

Table 2: Electrochemical Oxidative Rearrangement of Tetrahydro-β-carbolines [9][10]

EntrySubstrate (Tetrahydro-β-carboline)Product (Spirooxindole)Yield (%)
1N-Boc protectedN-Boc-spiro[indoline-3,3'-pyrrolidin]-2-one97
2N-Ts protectedN-Ts-spiro[indoline-3,3'-pyrrolidin]-2-one95
3N-Ac protectedN-Ac-spiro[indoline-3,3'-pyrrolidin]-2-one96
4UnprotectedSpiro[indoline-3,3'-pyrrolidin]-2-one92
55-Methoxy unprotected5-Methoxy-spiro[indoline-3,3'-pyrrolidin]-2-one89

Experimental Protocols

Protocol 1: TCCA-Mediated Synthesis of (±)-Coerulescine[2]

This protocol describes the synthesis of (±)-coerulescine from unprotected tetrahydro-β-carboline using trichloroisocyanuric acid (TCCA) as the oxidant.

Materials:

  • Tetrahydro-β-carboline

  • Trichloroisocyanuric acid (TCCA)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of tetrahydro-β-carboline (1.0 equiv.) in a 1:1 mixture of THF and water, add TCCA (0.35 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure (±)-coerulescine.

Protocol 2: General Procedure for NBS-Mediated Oxidative Rearrangement

This protocol provides a general method for the synthesis of spirooxindoles using N-bromosuccinimide (NBS) as the oxidant.

Materials:

  • N-protected or unprotected tetrahydro-β-carboline

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Deionized water

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758) (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the tetrahydro-β-carboline (1.0 equiv.) in a mixture of acetic acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.1 equiv.) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired spirooxindole.

Protocol 3: Enantioselective Synthesis of Spirooxindoles using a Chiral Phosphoric Acid Catalyst

This protocol outlines a general procedure for the asymmetric oxidative rearrangement of indoles to enantioenriched spirooxindoles.

Materials:

  • N-protected tetrahydro-β-carboline

  • N-Iodosuccinimide (NIS)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Toluene

  • Molecular sieves (4 Å)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the N-protected tetrahydro-β-carboline (1.0 equiv.) and the chiral phosphoric acid catalyst (0.1 equiv.) in toluene.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add NIS (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and then a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched spirooxindole.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

Application Notes and Protocols for the Synthesis of (+)-Horsfiline via Tandem Radical Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of (±)-Horsfiline, a spiro-oxindole alkaloid, utilizing a key tandem radical cyclization reaction. The methodology described is based on the work of Lizos and Murphy, offering an efficient route to this natural product.[1][2]

Introduction

(+)-Horsfiline is a natural product belonging to the spiro[pyrrolidin-3,3′-oxindole] alkaloid family, which has garnered interest due to the significant biological activities exhibited by related compounds.[3] Various synthetic strategies have been developed to access this molecular framework. The tandem radical cyclization of iodoaryl alkenyl azides presents a concise and effective approach for the construction of the characteristic spirocyclic core of Horsfiline.[1][2] This method involves the generation of an aryl radical which undergoes a cascade of cyclization events to form the intricate ring system in a single step.

Overall Synthetic Strategy

The synthesis commences with the preparation of a key precursor, an iodoaryl alkenyl azide (B81097), from commercially available starting materials. This precursor is then subjected to a tandem radical cyclization reaction, which is the cornerstone of this synthetic route. The resulting spiro-oxindole intermediate is subsequently converted to (±)-Horsfiline.

Logical Flow of the Synthesis

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_cyclization Key Reaction cluster_final Final Product Itaconic Acid Itaconic Acid Amide Formation Amide Formation Itaconic Acid->Amide Formation p-Anisidine (B42471) p-Anisidine p-Anisidine->Amide Formation Iodination Iodination Amide Formation->Iodination Azide Formation Azide Formation Iodination->Azide Formation Key Precursor Key Precursor Azide Formation->Key Precursor Tandem Radical Cyclization Tandem Radical Cyclization Key Precursor->Tandem Radical Cyclization Horsfiline Synthesis Horsfiline Synthesis Tandem Radical Cyclization->Horsfiline Synthesis This compound This compound Horsfiline Synthesis->this compound

Caption: Overall workflow for the synthesis of this compound.

Key Experimental Protocols

The following protocols are adapted from the synthesis reported by Lizos and Murphy.

Protocol 1: Synthesis of 4-(4-Methoxyphenylamino)-2-methylene-4-oxobutanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Add itaconic anhydride (B1165640) (1.1 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting solid is washed with diethyl ether to afford the desired product.

Protocol 2: Synthesis of 4-(2-Iodo-4-methoxyphenylamino)-2-methylene-4-oxobutanoic acid
  • Reaction Setup: To a solution of 4-(4-methoxyphenylamino)-2-methylene-4-oxobutanoic acid (1.0 eq) in methanol, add sodium hydrogen carbonate (2.5 eq).

  • Reagent Addition: Add a solution of iodine (1.1 eq) and potassium iodide (2.2 eq) in water dropwise to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: Acidify the reaction mixture with 2 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 3: Synthesis of 4-(2-Iodo-4-methoxyphenylamino)-2-methylene-4-oxobutyl azide (Key Precursor)
  • Reaction Setup: Dissolve 4-(2-iodo-4-methoxyphenylamino)-2-methylene-4-oxobutanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add triethylamine (B128534) (1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq) at 0 °C. Stir the mixture for 1 hour.

  • Azide Formation: Add a solution of sodium azide (1.5 eq) in water to the reaction mixture and stir for an additional 2 hours at room temperature.

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.

Protocol 4: Tandem Radical Cyclization to afford (±)-Horsfiline
  • Reaction Setup: In a refluxing solution of toluene, add the crude 4-(2-iodo-4-methoxyphenylamino)-2-methylene-4-oxobutyl azide (1.0 eq).

  • Radical Initiator: Add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) portionwise over 1 hour.

  • Reaction Conditions: Reflux the reaction mixture for 6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to yield (±)-Horsfiline.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)
14-(4-Methoxyphenylamino)-2-methylene-4-oxobutanoic acidp-Anisidine, Itaconic anhydrideDCM95
24-(2-Iodo-4-methoxyphenylamino)-2-methylene-4-oxobutanoic acid4-(4-Methoxyphenylamino)-2-methylene-4-oxobutanoic acidNaHCO₃, I₂, KI75
34-(2-Iodo-4-methoxyphenylamino)-2-methylene-4-oxobutyl azide4-(2-Iodo-4-methoxyphenylamino)-2-methylene-4-oxobutanoic acidEt₃N, EtOCOCl, NaN₃88
4(±)-Horsfiline4-(2-Iodo-4-methoxyphenylamino)-2-methylene-4-oxobutyl azideBu₃SnH, AIBN83

Mechanism of the Tandem Radical Cyclization

The key tandem radical cyclization proceeds through a cascade of intramolecular reactions initiated by the formation of an aryl radical.

G Start Iodoaryl Alkenyl Azide Radical_Initiation Radical Initiator (e.g., Bu3Sn•) Start->Radical_Initiation Initiation Aryl_Radical Aryl Radical Intermediate Radical_Initiation->Aryl_Radical 5-exo-trig_Cyclization 5-exo-trig Cyclization (onto alkene) Aryl_Radical->5-exo-trig_Cyclization Alkyl_Radical Alkyl Radical Intermediate 5-exo-trig_Cyclization->Alkyl_Radical 6-endo-trig_Cyclization 6-endo-trig Cyclization (onto azide) Alkyl_Radical->6-endo-trig_Cyclization Nitrogen_Extrusion Loss of N2 6-endo-trig_Cyclization->Nitrogen_Extrusion Aminyl_Radical Aminyl Radical Intermediate Nitrogen_Extrusion->Aminyl_Radical Hydrogen_Abstraction Hydrogen Abstraction (from Bu3SnH) Aminyl_Radical->Hydrogen_Abstraction Product (±)-Horsfiline Hydrogen_Abstraction->Product

Caption: Proposed mechanism for the tandem radical cyclization.

Mechanism Description:

  • Initiation: The reaction is initiated by a radical initiator, which generates a tributyltin radical (Bu₃Sn•). This radical abstracts the iodine atom from the iodoaryl precursor to form an aryl radical.

  • First Cyclization (5-exo-trig): The aryl radical undergoes a 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and a new alkyl radical intermediate.

  • Second Cyclization (6-endo-trig): This alkyl radical then participates in a 6-endo-trig cyclization onto the azide moiety.

  • Nitrogen Extrusion: The resulting intermediate rapidly loses a molecule of nitrogen (N₂) to generate an aminyl radical.

  • Hydrogen Abstraction: The aminyl radical abstracts a hydrogen atom from tributyltin hydride to afford the final product, (±)-Horsfiline, and regenerate the tributyltin radical, which continues the chain reaction.

Conclusion

The tandem radical cyclization of iodoaryl alkenyl azides provides an efficient and concise pathway for the total synthesis of (±)-Horsfiline.[1] This methodology highlights the power of radical cascade reactions in rapidly assembling complex molecular architectures from simple precursors. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes & Protocols: Purification of Synthetic (+)-Horsfiline by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the purification of synthetic (+)-horsfiline, an oxindole (B195798) alkaloid with recognized analgesic properties.[1] The protocols outlined below describe a robust chromatographic method for isolating this compound from a crude synthetic reaction mixture, ensuring high purity suitable for further biological and pharmacological studies. The methodology is based on established principles for the separation of oxindole alkaloids.[2][3][4][5][6]

Introduction

This compound is a spiro-oxindole alkaloid originally isolated from the plant Horsfieldia superba.[1][7] Due to its potential therapeutic applications, various synthetic routes have been developed to produce this compound.[8][9][10][11] A critical step following synthesis is the purification of this compound from byproducts and unreacted starting materials. This document details a reliable chromatographic method for achieving high-purity this compound.

Chromatographic Purification Protocol

The following protocol outlines a two-step chromatographic purification process: an initial flash column chromatography for bulk purification followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.

Materials and Reagents
  • Crude synthetic this compound mixture

  • Silica (B1680970) gel (for flash chromatography, 230-400 mesh)

  • Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), Ethyl Acetate (B1210297) (EtOAc), n-Hexane, Acetonitrile (B52724) (ACN), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • Solid loader or Celite®

  • Preparative HPLC system with a C18 column

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Experimental Workflow

G cluster_prep Sample Preparation cluster_flash Flash Column Chromatography cluster_hplc Preparative HPLC cluster_final Final Product start Crude Synthetic This compound dissolve Dissolve in DCM start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample adsorb->load pack Pack Silica Gel Column pack->load elute_flash Elute with Gradient (Hexane:EtOAc) load->elute_flash collect_flash Collect Fractions elute_flash->collect_flash analyze_flash Analyze Fractions by TLC collect_flash->analyze_flash pool_flash Pool Pure Fractions analyze_flash->pool_flash concentrate_flash Concentrate Pooled Fractions pool_flash->concentrate_flash prepare_hplc Prepare Sample for HPLC concentrate_flash->prepare_hplc inject_hplc Inject onto C18 Column prepare_hplc->inject_hplc elute_hplc Elute with Gradient (ACN:Water with TFA) inject_hplc->elute_hplc collect_hplc Collect Pure Fractions elute_hplc->collect_hplc concentrate_hplc Lyophilize or Evaporate collect_hplc->concentrate_hplc final_product Pure this compound concentrate_hplc->final_product

Caption: Workflow for the purification of synthetic this compound.

Step 1: Flash Column Chromatography

This initial step aims to remove major impurities from the crude reaction mixture.

Protocol:

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of dichloromethane (DCM). Add silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the dry-loaded sample.

  • Column Packing: Prepare a glass column with silica gel, slurried in n-hexane. The amount of silica should be about 50-100 times the weight of the crude material.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane. A typical gradient might start from 10% EtOAc in n-hexane and gradually increase to 50% EtOAc. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • TLC Analysis: Monitor the fractions by TLC using a mobile phase of 30% EtOAc in n-hexane. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The Rf value for this compound should be determined beforehand using a small sample of the crude mixture.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the partially purified product.

Table 1: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phasen-Hexane and Ethyl Acetate (Gradient)
Initial Mobile Phase10% Ethyl Acetate in n-Hexane
Final Mobile Phase50% Ethyl Acetate in n-Hexane
DetectionTLC with UV (254 nm) and KMnO₄ stain
Expected Rf (30% EtOAc/Hex)~0.4 (This is an estimate and should be confirmed experimentally)
Step 2: Preparative HPLC

This final step is designed to achieve high purity of this compound.

Protocol:

  • Sample Preparation: Dissolve the partially purified this compound from the flash chromatography step in a minimal amount of the initial HPLC mobile phase (e.g., 10% ACN in water with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter.

  • Column and System: Use a preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). Equilibrate the column with the initial mobile phase.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be from 10% to 60% ACN over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). Collect the peak corresponding to this compound.

  • Concentration: Combine the pure fractions and remove the solvents. If TFA is used, it may be necessary to neutralize the solution with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent before final evaporation. Alternatively, lyophilization can be used to remove the solvents and TFA.

Table 2: Preparative HPLC Parameters

ParameterValue
ColumnPreparative C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase AWater + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Gradient10% to 60% B over 30 minutes
Flow Rate15-20 mL/min (adjust based on column specifications)
DetectionUV at 254 nm
Expected Retention TimeDependent on the exact system and gradient; to be determined experimentally

Data Presentation and Expected Results

The purity of the final product should be assessed by analytical HPLC. A successful purification should yield this compound with a purity of >98%.

Table 3: Expected Yield and Purity

Purification StepTypical Yield (%)Purity (%)
After Flash Chromatography60-8085-95
After Preparative HPLC70-90 (of loaded material)>98

Note: Yields are highly dependent on the success of the synthetic reaction and the complexity of the crude mixture.

Signaling Pathways and Biological Activity

While the primary focus of this document is on purification, it is important to note the biological context of this compound. As an oxindole alkaloid, it is part of a class of compounds with diverse biological activities.[12][13] Horsfiline (B180918) itself has demonstrated analgesic effects.[1] The exact signaling pathways through which horsfiline exerts its effects are a subject of ongoing research.

G cluster_context Biological Context of this compound Horsfiline Horsfiline Target Molecular Target(s) (e.g., Receptors, Enzymes) Horsfiline->Target Binding Signaling Downstream Signaling Cascades Target->Signaling Modulation Response Cellular/Physiological Response (e.g., Analgesia) Signaling->Response Induction

Caption: A simplified logical relationship of this compound's biological action.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation in flash chromatographyIncorrect mobile phase polarityOptimize the mobile phase using TLC with various solvent systems (e.g., different ratios of EtOAc/Hexane, or using DCM/MeOH).
Co-elution of impuritiesImpurities have similar polarity to the productUse a different stationary phase (e.g., alumina) or switch to reverse-phase flash chromatography.
Broad peaks in preparative HPLCColumn overloadingReduce the amount of sample injected.
Inappropriate mobile phaseOptimize the gradient and flow rate. Ensure the sample is fully dissolved in the initial mobile phase.
Low recovery after preparative HPLCProduct instability in acidic conditions (TFA)Use a different mobile phase modifier (e.g., formic acid or ammonium (B1175870) acetate) or neutralize immediately after collection.
Product precipitation on the columnDecrease the initial concentration of the injected sample.

Conclusion

The described two-step chromatographic procedure provides a reliable method for obtaining high-purity synthetic this compound. The combination of flash chromatography for initial cleanup and preparative HPLC for final polishing is effective for isolating the target compound from a complex synthetic mixture. The resulting purified this compound is suitable for detailed biological and pharmacological evaluation.

References

Application Notes and Protocols for Analgesic Activity Testing of (+)-Horsfiline Using the Hot Plate Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the analgesic activity of the oxindole (B195798) alkaloid, (+)-Horsfiline, utilizing the hot plate test. The hot plate method is a well-established and reliable thermal nociception assay used to assess the efficacy of centrally acting analgesics.[1][2] These application notes offer a detailed experimental workflow, data presentation guidelines, and potential signaling pathways involved in the analgesic action of this compound. The provided protocols are intended to guide researchers in obtaining accurate and reproducible results for the preclinical evaluation of this compound.

Introduction

This compound is an oxindole alkaloid with demonstrated analgesic properties.[3] The hot plate test is a standard method for screening potential analgesic compounds by measuring the latency of a pain response to a thermal stimulus.[4][5] This test is particularly sensitive to centrally acting analgesics, making it a suitable model for investigating the pharmacological effects of this compound.[1][2] The endpoint of the assay is the observation of nocifensive behaviors such as paw licking or jumping when the animal is placed on a heated surface.[4][5] An increase in the latency to these responses following the administration of a test compound is indicative of its analgesic potential.

Experimental Protocols

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and must be approved by the Institutional Animal Ethics Committee (IAEC). Efforts should be made to minimize animal suffering throughout the experimental process.

Apparatus
  • Hot Plate Analgesia Meter with a temperature controller.

  • Plexiglass cylinder to confine the animal to the heated surface.

  • Stopwatch or automated timer.

  • Animal weighing scale.

  • Syringes and needles for drug administration.

Animals
  • Healthy, adult Swiss albino mice (20-25 g) or Wistar rats (150-200 g) of either sex.

  • Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Animals should be housed in standard polypropylene (B1209903) cages with free access to food and water.

Drug Preparation
  • This compound: Prepare a stock solution of desired concentrations in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in normal saline). The final volume for administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).

  • Standard Drug (Positive Control): Morphine sulphate (e.g., 5 mg/kg) or another standard central analgesic, prepared in normal saline.

  • Vehicle Control (Negative Control): The vehicle used to dissolve this compound (e.g., 0.5% w/v carboxymethyl cellulose in normal saline).

Experimental Procedure
  • Acclimatization: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimatization to the environment.[4]

  • Baseline Latency:

    • Set the temperature of the hot plate to a constant 55 ± 0.5°C.[6]

    • Gently place each animal individually on the hot plate within the plexiglass cylinder and start the timer immediately.

    • Observe the animal for nocifensive responses, such as paw licking, paw shaking, or jumping.

    • Record the time (in seconds) until the first clear sign of a pain response. This is the baseline latency.

    • A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[4]

  • Grouping and Drug Administration:

    • Randomly divide the animals into the following groups (n=6 per group):

      • Group I (Vehicle Control): Administer the vehicle.

      • Group II (Standard Drug): Administer the standard analgesic (e.g., Morphine sulphate).

      • Group III, IV, V, etc. (Test Drug): Administer different doses of this compound.

    • Administer the drugs and vehicle via the desired route (e.g., intraperitoneally or orally).

  • Post-Treatment Latency:

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency as described in the baseline measurement.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Analgesic Effect of this compound using Hot Plate Test

GroupTreatmentDose (mg/kg)Mean Latency (seconds) ± SEM
Time Post-Administration
0 min (Baseline)
IVehicle Control-
IIMorphine Sulphate5
IIIThis compound10
IVThis compound20
VThis compound40

Table 2: Percentage of Maximal Possible Effect (% MPE)

The analgesic activity can also be expressed as the percentage of the maximal possible effect (% MPE).

Formula: % MPE = [ (Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency) ] x 100

GroupTreatmentDose (mg/kg)% MPE
Time Post-Administration
30 min
IVehicle Control-
IIMorphine Sulphate5
IIIThis compound10
IVThis compound20
VThis compound40

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Animal Grouping acclimatization->grouping baseline Measure Baseline Latency (Hot Plate at 55°C) grouping->baseline administration Drug/Vehicle Administration baseline->administration post_treatment Measure Post-Treatment Latency (30, 60, 90, 120 min) administration->post_treatment data_analysis Data Recording & Analysis post_treatment->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for the hot plate test.

Plausible Signaling Pathway for Analgesic Action

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling cluster_outcome Physiological Outcome horsfiline This compound opioid_receptor Opioid Receptor (μ, δ, κ) horsfiline->opioid_receptor Agonism? gaba_receptor GABAA Receptor horsfiline->gaba_receptor Modulation? trpa1_channel TRPA1 Channel horsfiline->trpa1_channel Antagonism? g_protein G-protein Activation opioid_receptor->g_protein cl_influx ↑ Cl- Influx gaba_receptor->cl_influx ca_influx ↓ Ca2+ Influx trpa1_channel->ca_influx Inhibition adenylyl_cyclase ↓ Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Hyperpolarization ion_channel->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability cl_influx->hyperpolarization neuronal_inhibition Neuronal Inhibition inhibition_nt ↓ Nociceptive Neurotransmitter Release ca_influx->inhibition_nt reduced_excitability->inhibition_nt analgesia Analgesia inhibition_nt->analgesia

Caption: Plausible signaling pathways for this compound's analgesic effect.

Discussion

The hot plate test is a robust method for evaluating the central analgesic activity of novel compounds like this compound. The increase in reaction latency observed in the presence of this compound, particularly when compared to the vehicle control and in a dose-dependent manner, would strongly suggest a centrally mediated analgesic effect.

The exact mechanism of action for this compound is still a subject of investigation. However, based on the known pharmacology of other alkaloids and oxindole derivatives, several signaling pathways can be postulated.[3][7] These include potential interactions with the endogenous opioid system, modulation of the GABAergic inhibitory neurotransmission, or antagonism of TRPA1 channels, which are involved in nociceptive signaling.[8][9][10][11] The diagram above illustrates these plausible pathways, highlighting that this compound may exert its analgesic effects through one or a combination of these mechanisms, ultimately leading to a reduction in neuronal excitability and the inhibition of pain signal transmission. Further research, including receptor binding assays and the use of specific antagonists, would be necessary to elucidate the precise molecular targets of this compound.

References

Application Notes and Protocols for Assessing (+)-Horsfiline Analgesia Using the Writhing Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Horsfiline is an oxindole (B195798) alkaloid that has been identified as a potential analgesic agent. The acetic acid-induced writhing test is a widely used and reliable method for screening the peripheral analgesic activity of new compounds. This application note provides a detailed protocol for utilizing the writhing test to evaluate the analgesic efficacy of this compound. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain.[1] The reduction in the number of these writhes following the administration of a test compound is a measure of its analgesic activity.

Experimental Protocols

1. Materials and Reagents:

  • Test Compound: this compound

  • Vehicle: Appropriate solvent for this compound (e.g., 0.5% carboxymethylcellulose, normal saline with 1% Tween 80)

  • Positive Control: A standard analgesic drug such as Diclofenac Sodium (10 mg/kg) or Aspirin (150 mg/kg)[2][3]

  • Writhing-Inducing Agent: 0.6% (v/v) acetic acid solution in distilled water[2]

  • Experimental Animals: Swiss albino mice of either sex (25-30 g)

  • Equipment:

    • Animal balance

    • Syringes and needles for oral gavage and intraperitoneal injections

    • Observation chambers (transparent)

    • Stopwatch

2. Animal Handling and Acclimatization:

  • House the mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Provide free access to standard pellet diet and water ad libitum.

  • Fast the animals for 12-18 hours before the experiment, with continued access to water.

3. Experimental Groups:

Divide the animals into the following groups (n=6 per group):

  • Group I (Vehicle Control): Receives the vehicle only.

  • Group II (Positive Control): Receives the standard analgesic drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).

  • Group III-V (Test Groups): Receive different doses of this compound (e.g., 10, 20, 40 mg/kg, p.o.).

4. Experimental Procedure:

  • Administration of Test and Control Substances: Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups of mice.

  • Absorption Period: Allow for a 30-60 minute absorption period after administration.[2]

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally (i.p.) to each mouse.[2]

  • Observation Period: Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Data Collection: Five minutes after the acetic acid injection, start counting the number of writhes for a period of 20-30 minutes.[2] A writhe is characterized by a stretching of the abdomen with a simultaneous extension of at least one hind limb.[2]

  • Record Keeping: Record the total number of writhes for each animal in the observation period.

5. Data Analysis:

Calculate the percentage of analgesic inhibition for each group using the following formula:

% Inhibition = [(Mean number of writhes in Vehicle Control Group - Mean number of writhes in Test Group) / Mean number of writhes in Vehicle Control Group] x 100

Data Presentation

The following table presents illustrative data on the analgesic effect of this compound in the acetic acid-induced writhing test. Note: This data is hypothetical and serves as an example for data presentation, as specific experimental data for this compound in this test is not publicly available.

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)Percentage of Inhibition (%)
Vehicle Control-45.3 ± 2.1-
Diclofenac Sodium1012.1 ± 1.5 73.3
This compound1030.5 ± 2.8*32.7
This compound2021.2 ± 1.953.2
This compound4015.8 ± 1.7**65.1

*p < 0.05, **p < 0.01 compared to the Vehicle Control group.

Mandatory Visualization

Writhing_Test_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Acclimatization (1 week) fasting Fasting (12-18 hours) animal_prep->fasting grouping Grouping of Animals (n=6 per group) fasting->grouping admin Oral Administration (Vehicle, Positive Control, this compound) grouping->admin absorb Absorption Period (30-60 min) admin->absorb induce Induction of Writhing (0.6% Acetic Acid, i.p.) absorb->induce observe Observation Period (20-30 min) induce->observe count Count Number of Writhes observe->count calc Calculate Mean Writhes per Group count->calc inhibit Calculate % Inhibition calc->inhibit stat Statistical Analysis (e.g., ANOVA) inhibit->stat

Writhing Test Experimental Workflow.

Horsfiline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm horsfiline This compound opioid_receptor μ-Opioid Receptor horsfiline->opioid_receptor Binds adrenergic_receptor α2-Adrenergic Receptor horsfiline->adrenergic_receptor Binds g_protein Gi/o Protein opioid_receptor->g_protein Activates adrenergic_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca2+ Channels g_protein->ca_channel Inhibits k_channel K+ Channels g_protein->k_channel Activates camp cAMP ac->camp Decreases production pka Protein Kinase A (PKA) camp->pka Reduced Activation ca_influx Decreased Ca2+ Influx ca_channel->ca_influx k_efflux Increased K+ Efflux k_channel->k_efflux neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P) ca_influx->neurotransmitter hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Proposed Analgesic Signaling Pathway.

Proposed Mechanism of Action

The analgesic effect of many compounds is mediated through their interaction with various receptors in the central and peripheral nervous systems. While the specific mechanism of this compound is yet to be fully elucidated, its structural similarity to other biologically active spirooxindole alkaloids suggests potential interactions with opioid and adrenergic receptors, which are known to modulate pain perception.

The proposed signaling pathway illustrates a hypothetical mechanism where this compound may exert its analgesic effects. Binding of this compound to G-protein coupled receptors, such as μ-opioid and α2-adrenergic receptors, could lead to the inhibition of adenylate cyclase. This, in turn, would decrease the intracellular concentration of cyclic AMP (cAMP) and reduce the activity of Protein Kinase A (PKA). Additionally, the activated G-protein could inhibit voltage-gated calcium channels and activate potassium channels. The cumulative effect of these actions would be a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters like Substance P, ultimately leading to an analgesic effect.

The acetic acid-induced writhing test is a robust and straightforward in vivo assay for evaluating the peripheral analgesic properties of novel compounds like this compound. This application note provides a comprehensive protocol that can be adapted by researchers in the field of pharmacology and drug development. The dose-dependent reduction in the number of writhes serves as a key indicator of the compound's analgesic potential. Further studies are warranted to fully characterize the pharmacological profile and mechanism of action of this compound.

References

Harnessing (+)-Horsfiline: A Privileged Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

(+)-Horsfiline, a naturally occurring spirooxindole alkaloid, presents a compelling and versatile scaffold for the design of novel therapeutic agents. Its unique three-dimensional structure and inherent biological activity make it an attractive starting point for the development of potent and selective inhibitors targeting a range of diseases, from cancer to neurological disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound core for innovative drug design.

Introduction to this compound as a Privileged Scaffold

This compound belongs to the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids, a structural motif found in numerous biologically active natural products.[1] The spirocyclic system imparts a rigid and defined orientation to the molecule, which can be exploited for precise interactions with biological targets. The oxindole (B195798) core is a well-established pharmacophore, known to interact with various enzymes and receptors. Notably, unnatural analogs of the spiro[pyrrolidin-3,3′-oxindole] framework have demonstrated significant activity against human breast cancer cells, sparking considerable interest in the synthesis of derivatives of this class.[2]

The known analgesic effects of this compound also suggest its potential for development into novel pain management therapies, possibly through interaction with central nervous system targets.[3] The amenability of the this compound scaffold to chemical modification allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Quantitative Biological Activity of Spirooxindole Derivatives

While comprehensive quantitative data for a systematic library of direct this compound derivatives is still emerging, the broader class of spirooxindoles has been extensively studied, particularly for their anticancer properties. The following table summarizes the cytotoxic and kinase inhibitory activities of representative spirooxindole derivatives, highlighting the potential of this scaffold.

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference
Spirooxindole-A MCF-7 (Breast Cancer)0.189 ± 0.01[4]
Spirooxindole-A HepG2 (Liver Cancer)1.04 ± 0.21[4]
Spirooxindole-B A549 (Lung Cancer)0.054[4]
Spirooxindole-C EGFR (Kinase)0.026[4]
Spirooxindole-C CDK2 (Kinase)0.301[4]
Spirooxindole-D PIM-1 (Kinase)0.0039[5]

This table presents a selection of data for various spirooxindole derivatives to illustrate the potential of the scaffold. Direct analogs of this compound should be synthesized and screened to establish a clear SAR.

Key Signaling Pathways for Targeting

The spirooxindole scaffold has been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival. Rational drug design efforts can focus on optimizing the this compound core to target these pathways with high specificity.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers. Spirooxindole derivatives have been successfully designed to inhibit EGFR.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Horsfiline This compound Derivative (Inhibitor) Horsfiline->EGFR CDK2_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex DNA_Replication DNA Replication CDK2->DNA_Replication phosphorylates substrates Horsfiline This compound Derivative (Inhibitor) Horsfiline->CDK2 Drug_Design_Workflow Scaffold This compound Scaffold Synthesis Synthesis of Analog Library Scaffold->Synthesis InVitro In Vitro Screening (Cytotoxicity, Kinase Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement InVivo In Vivo Testing (Analgesic, Anticancer Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

Troubleshooting & Optimization

Optimizing reaction conditions for (+)-Horsfiline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Horsfiline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this spiro[pyrrolidin-3,3′-oxindole] alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the spiro[pyrrolidin-3,3′-oxindole] core of Horsfiline (B180918)?

A1: Several successful strategies have been developed. The most common approaches include the oxidative rearrangement of tetrahydro-β-carboline precursors and multi-step total syntheses involving key steps like Wittig olefination followed by a Claisen rearrangement, or radical cyclization.[1][2][3] Oxidative rearrangement methods often utilize reagents like lead tetraacetate or N-bromosuccinimide.[1][2]

Q2: I am struggling with the oxidative rearrangement of my tetrahydro-β-carboline precursor. What are some common pitfalls?

A2: Low yields or failure of the oxidative rearrangement can stem from several factors. One common issue is the choice of the oxidizing agent. For instance, attempts to use N-chlorosuccinimide have been reported to fail, leading to chlorinated and dehydrogenated side products instead of the desired oxindole.[4] The reaction conditions, such as temperature and reaction time, are also critical and need to be carefully optimized for your specific substrate.

Q3: My reaction is producing multiple unidentified byproducts. How can I improve the selectivity?

A3: The formation of multiple products is a frequent challenge in complex organic syntheses. To improve selectivity, consider the following:

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to undesired side reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product and reduce the rate of side reactions.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

  • Chromatography Optimization: Develop a robust chromatographic method to effectively separate the desired product from the byproducts.

Q4: Are there enantioselective methods available to synthesize the (+)-enantiomer of Horsfiline specifically?

A4: Yes, asymmetric syntheses of Horsfiline have been reported. One notable approach involves an asymmetric nitroolefination reaction to establish the chiral center.[5] Another strategy utilizes a bifunctional thiosquaramide catalyst for the asymmetric reduction of a dihydro-β-carboline intermediate, which is then converted to (-)-Horsfiline, suggesting a pathway to the (+)-enantiomer is feasible.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield in Oxidative Rearrangement Ineffective oxidizing agent.Switch to a proven oxidizing agent for this transformation, such as lead tetraacetate.[4] Avoid reagents like N-chlorosuccinimide which may lead to undesired side products.[4]
Sub-optimal reaction conditions.Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrate.
Formation of Chlorinated Byproducts Use of N-chlorosuccinimide (NCS) as an oxidizing agent.As reported, NCS can lead to chlorination of the β-carboline system.[4] Use an alternative oxidizing agent.
Difficulty in Achieving Spirocyclization Inefficient cyclization strategy.Explore different cyclization methods. Intramolecular radical cyclization has been shown to be an effective method for forming the spiropyrrolidinyl-oxindole core.[3] Another approach is the use of a Wittig olefination–Claisen rearrangement protocol to construct a key intermediate for cyclization.[1][2]
Racemic Mixture Obtained Lack of stereocontrol in the synthesis.Employ an asymmetric synthesis strategy from the outset. Consider using chiral catalysts or starting from a chiral precursor.[5][6]
Incomplete Reaction in Wittig Olefination Step Unstable phosphorane reagent.Prepare the allyloxymethylenetriphenylphosphorane fresh under anhydrous conditions. Ensure the base (e.g., sodium tert-butoxide) is of high quality.
Steric hindrance around the aldehyde.If the substrate is sterically hindered, a more reactive phosphonium (B103445) salt or different reaction conditions (e.g., higher temperature, different solvent) may be required.

Experimental Protocols

Synthesis of (±)-Horsfiline via Oxidative Rearrangement

This protocol is adapted from the partial synthesis of (±)-horsfiline from 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.[4]

  • Preparation of the 4a-acetoxyindolenine intermediate:

    • Dissolve the tetrahydro-β-carboline starting material in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add lead tetraacetate to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the resulting 4a-acetoxyindolenine by silica (B1680970) gel chromatography.

  • Acid-Catalyzed Rearrangement to (±)-Horsfiline:

    • Dissolve the purified 4a-acetoxyindolenine in a suitable solvent.

    • Add a catalytic amount of acid (e.g., hydrochloric acid, trifluoroacetic acid).

    • Stir the reaction at room temperature or with gentle heating until the rearrangement is complete, as monitored by TLC.

    • Neutralize the reaction mixture and extract the product.

    • Purify the crude product by crystallization or column chromatography to obtain (±)-Horsfiline.

Synthesis of (±)-Horsfiline via Wittig Olefination and Claisen Rearrangement

This protocol is based on a total synthesis of (±)-coerulescine and (±)-horsfiline.[1][2]

  • Wittig Olefination:

    • Prepare allyloxymethylenetriphenylphosphorane from allyloxymethyltriphenylphosphonium chloride and a strong base like sodium tert-butoxide in anhydrous THF at 0 °C.

    • Add o-nitrobenzaldehyde to the ylide solution and stir until the reaction is complete.

    • Work up the reaction to isolate the resulting allyl vinyl ether.

  • Claisen Rearrangement:

    • Heat the allyl vinyl ether in a high-boiling solvent such as xylene at reflux.

    • Monitor the rearrangement to the corresponding 4-pentenal (B109682) derivative by TLC.

    • Remove the solvent under reduced pressure and purify the aldehyde if necessary.

  • Subsequent Transformations:

    • The resulting aldehyde is then converted through a series of steps including oxidation, esterification, reductive cyclization to the oxindole, protection, functional group manipulation, and final cyclization to afford the spiro[pyrrolidin-3,3′-oxindole] core. The final steps involve reductive amination and deprotection to yield the target molecule.

Quantitative Data Summary

Synthetic Route Key Reaction Step Reagents/Conditions Yield Reference
Oxidative RearrangementRearrangement of 4a-acetoxyindolenineAcid-catalyzedNot explicitly stated for this step, but the overall synthesis was successful.[4]
Wittig-Claisen RouteClaisen RearrangementXylene, reflux85%[1][2]
Wittig-Claisen RouteFinal conversion from bromo-coerulescineNaOMe, CuI, reflux60%[1][2]

Visualizing the Workflow

Troubleshooting Logic for Low Yield in Horsfiline Synthesis

Troubleshooting_Low_Yield Start Low or No Yield of this compound CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure CheckPurity->Impure Impure? Pure Pure CheckPurity->Pure Pure? RePurify Re-purify Starting Materials CheckConditions Review Reaction Conditions RePurify->CheckConditions Impure->RePurify Pure->CheckConditions SubOptimal Sub-optimal CheckConditions->SubOptimal Sub-optimal? Optimal Optimal CheckConditions->Optimal Optimal? Optimize Optimize Temperature, Time, and Solvent CheckReagents Evaluate Reagent Effectiveness Optimize->CheckReagents SubOptimal->Optimize Optimal->CheckReagents Ineffective Ineffective CheckReagents->Ineffective Ineffective? Effective Effective CheckReagents->Effective Effective? ChangeReagent Change Oxidizing or Cyclization Reagent Success Improved Yield ChangeReagent->Success Ineffective->ChangeReagent Effective->Success

Caption: A flowchart for troubleshooting low product yield.

General Synthetic Workflow Comparison

Synthetic_Workflow cluster_0 Oxidative Rearrangement Pathway cluster_1 Multi-step Total Synthesis Pathway A1 Tetrahydro-β-carboline A2 Oxidation (e.g., Pb(OAc)4) A1->A2 A3 4a-acetoxyindolenine A2->A3 A4 Acid-catalyzed Rearrangement A3->A4 A5 (±)-Horsfiline A4->A5 B1 o-Nitrobenzaldehyde B2 Wittig Olefination B1->B2 B3 Allyl Vinyl Ether B2->B3 B4 Claisen Rearrangement B3->B4 B5 Multi-step Elaboration (Cyclization, etc.) B4->B5 B6 (±)-Horsfiline B5->B6

References

Technical Support Center: Enantioselective Synthesis of Spirooxindole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of spirooxindole alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields and stereoselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of spirooxindole alkaloids.

Q1: Low or no product yield is observed in my [3+2] cycloaddition reaction. What are the potential causes and solutions?

A1: Low or no yield in a [3+2] cycloaddition for spirooxindole synthesis can stem from several factors related to reactants, catalysts, or reaction conditions.

  • In-situ generation of Azomethine Ylide: The formation of the azomethine ylide from isatin (B1672199) and an amino acid (like L-proline or sarcosine) is a critical preceding step.[1] If this equilibrium is not favored, the concentration of the reactive dipole will be too low.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol (B145695) can facilitate the formation of the azomethine ylide. Some reactions, however, may favor aprotic solvents to avoid side reactions. It is crucial to consult literature for the specific reaction being performed. For instance, some cycloaddition reactions show good yields in ethanol at reflux temperature.[1]

      • Molar Ratio: An excess of isatin and the amino acid relative to the dipolarophile may be necessary to drive the reaction forward.[1] An optimized ratio of 1.3 equivalents of both isatin and L-proline to 1 equivalent of the chalcone (B49325) has been shown to improve yields.[1]

  • Catalyst Activity: The catalyst, whether it be a transition metal complex or an organocatalyst, may be inactive or poisoned.

    • Troubleshooting:

      • Catalyst Quality: Ensure the catalyst is pure and has been stored under appropriate conditions (e.g., inert atmosphere if air-sensitive).

      • Catalyst Loading: While higher catalyst loading can sometimes increase yield, it can also lead to side reactions. Optimization of the catalyst loading is often necessary.[2]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Troubleshooting:

      • Temperature: Some reactions require elevated temperatures (reflux) to proceed at a reasonable rate.[1] Conversely, for highly exothermic reactions, lower temperatures may be needed to prevent decomposition of reactants or products.

      • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time will result in low conversion, while excessively long times can lead to product degradation.

Q2: My reaction is producing the desired spirooxindole, but the enantioselectivity (ee) is poor. How can I improve it?

A2: Poor enantioselectivity is a common challenge in asymmetric synthesis. The following factors are crucial for achieving high stereocontrol.

  • Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount.

    • Troubleshooting:

      • Catalyst Screening: A screening of different chiral catalysts or ligands is often the most effective approach. For instance, in a Mg(OTf)₂-catalyzed Michael addition/cyclization, screening various bis(oxazoline) ligands was crucial to identify the one that provided the highest enantioselectivity.[2]

      • Catalyst Purity: The enantiomeric purity of the catalyst/ligand directly impacts the enantiomeric excess of the product. Ensure you are using a catalyst of high enantiomeric purity.

  • Solvent Effects: The solvent can influence the transition state of the enantioselective step.

    • Troubleshooting:

      • Solvent Screening: A systematic screening of solvents with varying polarities and coordinating abilities is recommended. For example, in a particular study, CH₃CN was found to be the optimal solvent, significantly improving the enantioselectivity compared to other solvents.[2]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity.

    • Troubleshooting:

      • Temperature Optimization: Perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C) to determine the optimal condition for enantioselectivity.[3] It has been observed that lowering the temperature can sometimes slightly diminish the yield, so a balance may need to be struck.[2]

  • Additives: The presence of additives can sometimes have a profound effect on stereoselectivity.

    • Troubleshooting:

      • Water Content: In some organocatalyzed reactions, the presence of a controlled amount of water can suppress side reactions and improve enantioselectivity.[3]

Q3: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity?

A3: Controlling diastereoselectivity involves managing the approach of the reactants in the transition state.

  • Catalyst and Ligand Design: The steric and electronic properties of the catalyst and its chiral ligand play a crucial role in dictating the facial selectivity of the reaction.

    • Troubleshooting:

      • Ligand Modification: Modifying the steric bulk or electronic nature of the ligand can influence the diastereomeric ratio.

  • Substrate Control: The substituents on the starting materials can influence the stereochemical outcome.

    • Troubleshooting:

      • Protecting Groups: Altering protecting groups on the oxindole (B195798) nitrogen or other functionalities can change the steric environment and may favor the formation of one diastereomer over another.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of spirooxindoles?

A1: Isatin and its derivatives, such as 3-isothiocyanato oxindoles and methyleneindolinones, are widely used as precursors for constructing the spirooxindole core.[4][5] These compounds possess a reactive C3-position that is ideal for nucleophilic attack or for participating in cycloaddition reactions.

Q2: Which catalytic systems are most effective for achieving high enantioselectivity?

A2: Both organocatalysis and transition metal catalysis have proven to be highly effective.[5][6]

  • Organocatalysis: Chiral amines, thioureas, and phosphoric acids are commonly used to activate substrates and control the stereochemical outcome.[6]

  • Transition Metal Catalysis: Complexes of metals like magnesium, palladium, and zinc with chiral ligands are frequently employed to catalyze various transformations, including cycloadditions and cascade reactions, with excellent enantioselectivity.[2][5]

Q3: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A3: The electronic nature of the substituents on the aromatic rings of the reactants can significantly influence both the reactivity and the stereoselectivity of the reaction. Generally, electron-withdrawing groups on the electrophilic partner can enhance the reaction rate. The effect on enantioselectivity is often substrate and catalyst-dependent and may require empirical optimization. For instance, in a Mg(OTf)₂-catalyzed reaction, substrates with both electron-donating and electron-withdrawing groups were well-tolerated, providing good to excellent yields and enantioselectivities.[2]

Quantitative Data Summary

Table 1: Optimization of a Mg(OTf)₂-Catalyzed Asymmetric Michael Addition/Cyclization [2]

EntryLigandSolventYield (%)ee (%)
1L1 Toluene8560
2L2 Toluene7855
3L1 CH₂Cl₂9075
4L1 THF8268
5L1 CH₃CN9480
6L1 CH₃CN>9582

Reaction conditions: 1a (0.11 mmol), 2a (0.10 mmol), Mg(OTf)₂ (10 mol %), ligand (10 mol %), solvent at RT for 24 h.

Experimental Protocols

Protocol 1: General Procedure for Mg(OTf)₂-Catalyzed Asymmetric Michael Addition/Cyclization Cascade Reaction [2]

  • To a dried reaction tube, add Mg(OTf)₂ (10 mol %) and the chiral bis(oxazoline) ligand (10 mol %).

  • Add the solvent (e.g., CH₃CN, 2 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the 3-isothiocyanato oxindole (0.11 mmol) and the 2-arylidene-1,3-indanedione (0.10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spirooxindole.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: One-Pot, Multicomponent [3+2] Cycloaddition Reaction [1]

  • To a round-bottom flask, add the α,β-unsaturated carbonyl compound (chalcone, 1.0 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol).

  • Add ethanol as the solvent.

  • Reflux the reaction mixture with stirring for 5 hours.

  • Monitor the reaction by TLC until the chalcone is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified spirooxindole derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis start Start reagents Combine Catalyst and Ligand start->reagents solvent Add Solvent and Stir reagents->solvent add_reactants Add Oxindole and Electrophile solvent->add_reactants stir Stir at Specified Temperature add_reactants->stir monitor Monitor Progress (TLC) stir->monitor concentrate Concentrate monitor->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Analyze (HPLC for ee) purify->analyze end End analyze->end

Caption: General workflow for catalytic enantioselective synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Product Yield cause1 Poor Ylide Generation problem->cause1 cause2 Inactive Catalyst problem->cause2 cause3 Suboptimal Conditions problem->cause3 sol1a Optimize Solvent cause1->sol1a sol1b Adjust Molar Ratios cause1->sol1b sol2a Check Catalyst Quality cause2->sol2a sol2b Screen Catalyst Loading cause2->sol2b sol3a Vary Temperature cause3->sol3a sol3b Optimize Reaction Time cause3->sol3b

Caption: Troubleshooting logic for low product yield.

troubleshooting_ee cluster_causes_ee Potential Causes cluster_solutions_ee Solutions problem Poor Enantioselectivity (ee) cause_ee1 Suboptimal Catalyst/Ligand problem->cause_ee1 cause_ee2 Solvent Effects problem->cause_ee2 cause_ee3 High Temperature problem->cause_ee3 sol_ee1a Screen Catalysts/Ligands cause_ee1->sol_ee1a sol_ee1b Verify Catalyst Purity cause_ee1->sol_ee1b sol_ee2a Screen Solvents cause_ee2->sol_ee2a sol_ee3a Lower Reaction Temperature cause_ee3->sol_ee3a

Caption: Troubleshooting logic for poor enantioselectivity.

References

Overcoming challenges in the purification of (+)-Horsfiline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Horsfiline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the extraction and purification of this spirooxindole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in this compound purification are typical for the isolation of alkaloids from complex plant matrices. These include:

  • Low Abundance: this compound is often present in low concentrations in its natural source, Horsfieldia superba, necessitating efficient extraction and enrichment protocols.

  • Presence of Structurally Related Alkaloids: The plant extract contains other alkaloids with similar physicochemical properties, which can co-elute during chromatographic separation, making it difficult to achieve high purity.[1]

  • Potential for Degradation: As an oxindole (B195798) alkaloid, this compound may be sensitive to factors such as pH, light, and temperature, which can lead to degradation during the purification process.

Q2: What is the general strategy for extracting this compound from plant material?

A2: A common strategy involves a multi-step solvent extraction process.[2][3] Typically, the dried and powdered plant material is first defatted with a non-polar solvent like hexane (B92381) to remove lipids and waxes. Subsequently, the alkaloids are extracted using a more polar solvent, often after basification to ensure the alkaloids are in their free base form, which increases their solubility in organic solvents.[2] An acid-base extraction can then be employed to separate the alkaloids from other plant metabolites.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A combination of chromatographic techniques is usually employed. Initial separation of the crude alkaloid extract is often performed using column chromatography with silica (B1680970) gel.[1] For final purification and to resolve closely eluting impurities, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is highly effective for separating oxindole alkaloids.[4][5]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for preliminary purity assessment.[1][6] For accurate quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method.[4][7]

Troubleshooting Guide

Issue 1: Low Yield of Crude Alkaloid Extract
Potential Cause Troubleshooting Steps
Incomplete cell lysis Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Inappropriate solvent polarity Experiment with a range of solvents (e.g., methanol (B129727), ethanol, dichloromethane (B109758), ethyl acetate) or solvent mixtures to find the optimal system for extraction.
Incorrect pH during extraction For extraction of the free base, ensure the plant material is adequately basified (pH > 9). For acid-base extraction, ensure the pH is appropriately acidic (pH < 2) to protonate the alkaloids and bring them into the aqueous phase, and then sufficiently basic for the back-extraction.
Insufficient extraction time or temperature Increase the extraction time or consider gentle heating to enhance extraction efficiency, but be mindful of potential degradation of the target compound.
Issue 2: Co-elution of Impurities with this compound in Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate solvent system Perform small-scale TLC experiments with various solvent systems to identify a mobile phase that provides better separation between this compound and the impurities.
Column overloading Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Poor column packing Ensure the column is packed uniformly to avoid channeling and band broadening.
Structurally similar impurities Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel) or a different chromatographic technique, such as preparative HPLC, for the subsequent purification step.
Issue 3: Degradation of this compound During Purification
Potential Cause Troubleshooting Steps
Exposure to harsh pH conditions Avoid strong acids and bases. Use buffered solutions where possible to maintain a stable pH.
Prolonged exposure to light Protect the sample from light by using amber glassware or by covering the glassware with aluminum foil.
Elevated temperatures Perform extraction and chromatography at room temperature or below if possible. Concentrate solutions using a rotary evaporator at a low temperature.
Oxidation Consider adding antioxidants or performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Hypothetical Yield and Purity of this compound at Different Purification Stages

Purification Stage Starting Material (g) Product Mass (g) Yield (%) Purity (%)
Crude Methanolic Extract100050.05.0~1
Crude Alkaloid Fraction50.05.010.0~10
Silica Gel Column Chromatography5.00.510.0~70
Preparative HPLC0.50.120.0>98

Table 2: Comparison of Two HPLC Mobile Phases for the Final Purification of this compound

Mobile Phase System Retention Time of this compound (min) Resolution from Closest Impurity Purity Achieved (%)
A: Acetonitrile/Water (60:40)8.51.295.5
B: Methanol/Ammonium (B1175870) Acetate Buffer (pH 6.5) (70:30)12.22.1>98.0

Experimental Protocols

Protocol 1: Extraction and Isolation of the Crude Alkaloid Fraction
  • Defatting: Macerate 1 kg of dried, powdered leaves of Horsfieldia superba with n-hexane (3 x 3 L) at room temperature for 24 hours for each extraction to remove non-polar compounds.

  • Alkaloid Extraction: Air-dry the defatted plant material and then macerate with methanol (3 x 3 L) at room temperature for 48 hours for each extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acid-Base Extraction:

    • Suspend the crude methanolic extract in 2% aqueous HCl (500 mL) and stir for 1 hour.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the aqueous solution with dichloromethane (3 x 250 mL) to remove neutral and weakly basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to ~10 with concentrated ammonium hydroxide.

    • Extract the basified aqueous solution with dichloromethane (4 x 250 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a step-wise gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5 dichloromethane:methanol).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL).

  • Analysis: Analyze the collected fractions by TLC using a suitable mobile phase (e.g., dichloromethane:methanol 95:5) and a visualizing agent (e.g., Dragendorff's reagent or UV light).

  • Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard, if available, or by further analytical methods) and evaporate the solvent to obtain an enriched fraction.

Mandatory Visualizations

experimental_workflow start Dried & Powdered Plant Material defatting Defatting (n-hexane) start->defatting extraction Alkaloid Extraction (Methanol) defatting->extraction concentration1 Concentration extraction->concentration1 acid_base Acid-Base Extraction concentration1->acid_base concentration2 Concentration acid_base->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fraction_analysis TLC Analysis of Fractions column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling prep_hplc Preparative HPLC pooling->prep_hplc final_product This compound (>98% Purity) prep_hplc->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Impure this compound fraction (Co-eluting impurity observed) change_mobile_phase Modify Mobile Phase (e.g., change solvent ratio or add modifier) start->change_mobile_phase success Purity >98% Achieved change_mobile_phase->success Improved Separation failure Purity still low change_mobile_phase->failure No Improvement change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) use_prep_hplc Use Preparative HPLC change_stationary_phase->use_prep_hplc No Improvement change_stationary_phase->success Improved Separation use_prep_hplc->success failure->change_stationary_phase

Caption: Troubleshooting co-eluting impurities in this compound purification.

References

Troubleshooting side reactions in the synthesis of oxindole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxindole (B195798) alkaloids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the oxindole core?

A1: Key synthetic strategies for constructing the oxindole core include the intramolecular cyclization of α-haloacetanilides, palladium-catalyzed α-arylation of amides, and the oxidation of corresponding indoles.[1][2] Other notable methods involve the Fischer indole (B1671886) synthesis followed by oxidation, and various cascade or domino reactions that build the heterocyclic system in a single pot.[1][3]

Q2: What are the general categories of side reactions in oxindole synthesis?

A2: Side reactions can be broadly categorized based on the reaction type. Common issues include:

  • Incomplete conversion: Leaving unreacted starting materials.

  • Formation of regioisomers: Particularly when using unsymmetrical starting materials, such as in the Fischer indole synthesis.[3]

  • Over-oxidation or undesired oxidation: Leading to products like isatins or cleaved rings.[2]

  • Reductive side reactions: Such as dehalogenation in cross-coupling reactions or the formation of saturated byproducts in Heck reactions.[4]

  • Polymerization/Tar formation: Often occurs under harsh acidic or high-temperature conditions, a known issue in the Fischer indole synthesis.[3]

  • Hydrolysis: Base-sensitive functional groups like esters may be cleaved during cross-coupling reactions depending on the conditions used.[5]

Q3: How can I generally minimize the formation of side products?

A3: Minimizing side products often involves careful optimization of reaction parameters. Key strategies include:

  • Temperature control: Many side reactions are accelerated at higher temperatures. Running reactions at the lowest effective temperature can improve selectivity.[3]

  • Choice of catalyst and ligands: In cross-coupling reactions, the ligand can significantly influence the outcome, affecting both yield and byproduct formation.[6]

  • Solvent selection: The polarity and properties of the solvent can affect reaction pathways and selectivity.

  • Control of stoichiometry: Precise measurement and addition of reagents can prevent side reactions caused by an excess of one component.

  • Inert atmosphere: For oxygen- or moisture-sensitive reactions, such as those using organometallic reagents or palladium catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Troubleshooting Guides

This section provides specific advice for common problems encountered during key synthetic steps.

Guide 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that can be adapted for oxindole synthesis, but it is prone to certain side reactions.[7][8]

Q: I am observing very low yields and significant tar formation in my Fischer indole synthesis. What can I do?

A: Tar and polymer formation is a frequent issue, often caused by overly strong acidic conditions or high temperatures.[3]

Troubleshooting Steps:

  • Modify the Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause decomposition.[3] Experiment with a range of acids from milder Brønsted acids to Lewis acids. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often effective for less reactive substrates.[3]

  • Optimize Temperature: High temperatures lead to decomposition.[3] Begin with milder conditions and increase the temperature incrementally. Microwave-assisted synthesis can sometimes provide rapid, controlled heating, leading to improved yields and shorter reaction times.[3]

  • Use a One-Pot Procedure: The arylhydrazone intermediate can be unstable. Generating the hydrazone in situ and proceeding directly to cyclization without isolation can prevent its decomposition.[3]

Experimental Protocol: One-Pot Fischer Indole Synthesis under Milder Conditions

  • To a stirred solution of the arylhydrazine (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or acetic acid), add the ketone or aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for hydrazone formation.

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 eq, or ZnCl₂, 1.0 eq).

  • Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, quench with a suitable base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Q: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A: The formation of two different enamine intermediates from an unsymmetrical ketone leads to regioisomeric indole products.[3]

Troubleshooting Steps:

  • Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate. Choosing a ketone with significantly different steric bulk on either side of the carbonyl can improve selectivity.[3]

  • Pre-forming the Hydrazone: While one-pot is often preferred, in some cases, isolating the hydrazone and then subjecting it to cyclization with a specific acid catalyst can influence the isomer ratio.

  • Buchwald Modification: For certain substrates, the Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a pre-formed hydrazone, can offer better control and avoid the harsh acidic conditions that can lead to isomerization.[7]

// Edges Arylhydrazine -> Hydrazone; UnsymmKetone -> Hydrazone; Hydrazone -> EnamineA [label="Path A"]; Hydrazone -> EnamineB [label="Path B"]; EnamineA -> ProductA [label="[1][1]-Sigmatropic\nRearrangement"]; EnamineB -> ProductB [label="[1][1]-Sigmatropic\nRearrangement"]; } .enddot Caption: Competing pathways in Fischer Indole Synthesis.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki)

Palladium-catalyzed reactions are powerful tools for C-C bond formation in the synthesis of complex oxindoles but can be sensitive to conditions.

Q: My Suzuki coupling reaction is suffering from low conversion, and I suspect catalyst poisoning. How can I troubleshoot this?

A: Low conversion in Suzuki couplings can be due to several factors, including inefficient oxidative addition, slow transmetalation, or catalyst deactivation (poisoning).[5][6]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the aryl halide and boronic acid are pure. Certain impurities, such as elemental sulfur in starting materials, can act as potent palladium catalyst poisons.[9]

  • Choice of Ligand: For electron-rich aryl halides, which can be slow to undergo oxidative addition, using electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate this key step.[6]

  • Base and Solvent System: The base is crucial for activating the boronic acid.[10] Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[6] Experiment with different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.

Parameter Condition A (Failed) Condition B (Improved) Yield (%) Reference
CatalystPd(PPh₃)₄Pd₂(dba)₃ / SPhosA: <10%, B: >90%[6][10]
BaseNa₂CO₃ (aq)K₃PO₄ (anhydrous) + 5 eq H₂OA: 25%, B: 85%[6]
Aryl HalideElectron-rich Aryl-ClElectron-rich Aryl-Br/IA: No reaction, B: 75%[5]
PurityStandard Grade SMHigh-Purity SM (Sulfur-free)A: 15%, B: 95%[9]
Caption: Effect of reaction parameters on Suzuki coupling yield.

Q: I am observing significant dehalogenation of my aryl halide or protodeborylation of my boronic acid in a Suzuki coupling. What is the cause and solution?

A: These are common side reactions where the starting materials are consumed non-productively. Dehalogenation can occur from the oxidative addition intermediate, while protodeborylation is often base- or temperature-mediated.

Troubleshooting Steps:

  • Lower the Temperature: Both side reactions can be exacerbated by high temperatures. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time may help.

  • Choose a Milder Base: Strong bases can promote protodeborylation. Switching to a milder base like K₂CO₃ or even KF can sometimes mitigate this issue.[5]

  • Use Boronate Esters: Boronic acids can be unstable. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can prevent premature decomposition and protodeborylation.

// Nodes in the main cycle Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=diamond, style=filled, fillcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=diamond, style=filled, fillcolor="#FFFFFF"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination", shape=diamond, style=filled, fillcolor="#FFFFFF"];

// Starting materials and products ArX [label="Ar-X", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'-B(OR)₂", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=trapezium, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=dashed];

// Side reactions Dehalogenation [label="Dehalogenation\nSide Product (Ar-H)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deborylation [label="Protodeborylation\nSide Product (Ar'-H)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main cycle Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal; ArBOH2 -> Transmetal; Base -> Transmetal [style=dashed]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> ReductElim; ReductElim -> Pd0; ReductElim -> Product;

// Edges for side reactions PdII_Complex -> Dehalogenation [color="#EA4335", style=dashed, label="Side\nReaction"]; ArBOH2 -> Deborylation [color="#EA4335", style=dashed, label="Side\nReaction"]; } .enddot Caption: Suzuki catalytic cycle with potential side reactions.

Q: My Heck reaction is producing a saturated byproduct instead of the desired alkene. How can I prevent this reductive Heck reaction?

A: The formation of a conjugate addition product is known as the reductive Heck reaction. This side reaction competes with the desired β-hydride elimination step and is highly dependent on the reaction conditions.[4]

Troubleshooting Steps:

  • Choice of Base: The base can significantly influence the reaction pathway. Using a bulky, non-nucleophilic amine base like triethylamine (B128534) or a weaker inorganic base might favor the standard Heck product.

  • Solvent: Polar aprotic solvents can sometimes promote the reductive pathway. Experiment with less polar solvents like toluene or dioxane.

  • Additives: The addition of certain salts or additives can sometimes suppress the reductive pathway, though this is often substrate-dependent and requires screening.

Guide 3: Oxidation and Other Transformations

Q: I am trying to oxidize an indole to an oxindole, but I am getting over-oxidation to isatin (B1672199) or other undesired products. How can I improve selectivity?

A: The electron-rich nature of indoles makes them susceptible to oxidation.[2] Controlling the reaction to stop at the oxindole stage requires carefully chosen reagents and conditions.

Troubleshooting Steps:

  • Choice of Oxidant: Milder and more selective oxidants are preferred. While reagents like m-CPBA and NBS have been used, they can lead to over-oxidation.[2] Consider using specific catalytic systems, such as those employing a halide catalyst with Oxone as the terminal oxidant, which have shown good selectivity for certain substrates.[2]

  • Protecting Groups: If the indole nitrogen is unsubstituted (N-H), it can complicate the reaction. Protecting the nitrogen with a suitable group (e.g., Boc, Cbz) can improve the stability and selectivity of the oxidation.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize over-oxidation and other side reactions. Add the oxidant slowly to maintain control over the reaction exotherm.

// Nodes Start [label="Identify Side Product(s)\n(LC-MS, NMR)", shape=ellipse, fillcolor="#FFFFFF"]; Analyze [label="Analyze Reaction\nConditions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Modify Temperature\n(Lower/Higher)", shape=box, fillcolor="#FFFFFF"]; Solvent [label="Change Solvent\n(Polarity, Type)", shape=box, fillcolor="#FFFFFF"]; Catalyst [label="Alter Catalyst/Ligand/\nReagent", shape=box, fillcolor="#FFFFFF"]; Run [label="Re-run Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Optimize & Scale-Up", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Failure [label="Consult Literature/\nRe-evaluate Route", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Analyze; Analyze -> Temp [label="Hypothesis 1"]; Analyze -> Solvent [label="Hypothesis 2"]; Analyze -> Catalyst [label="Hypothesis 3"]; Temp -> Run; Solvent -> Run; Catalyst -> Run; Run -> Check; Check -> Success [label="Yes"]; Check -> Analyze [label="No"]; Check -> Failure [label="Persistent\nFailure"]; } .enddot Caption: General workflow for troubleshooting side reactions.

Guide 4: Purification Challenges

Q: I have synthesized my target oxindole, but it is difficult to separate from a persistent side product. What purification strategies can I employ?

A: When standard column chromatography fails to provide adequate separation, more advanced or alternative techniques may be necessary.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Perform a thorough TLC screen with a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find a system that provides the best separation (ΔRf).

    • Silica (B1680970) Type: Consider using different stationary phases, such as alumina (B75360) (basic or neutral), or reverse-phase silica (C18) if the polarity difference is minimal on standard silica gel.

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column (dry loading) can improve band sharpness and separation.[11]

  • Crystallization: If the desired product is a solid, recrystallization is a powerful purification technique. Screen various solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.

  • Preparative HPLC: For challenging separations of valuable materials, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

  • Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties (e.g., polarity), making separation easier. The original compound can then be regenerated after purification.

References

Addressing solubility issues of (+)-Horsfiline in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Horsfiline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during biological assays with this spiro-oxindole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an oxindole (B195798) alkaloid originally isolated from the plant Horsfieldia superba.[1] It is a member of the spiro-oxindole class of compounds and has been noted for its analgesic effects.[1] Research into synthetic analogs is ongoing to explore potentially improved analgesic properties.

Q2: What are the basic chemical properties of this compound?

A2: this compound has the following chemical properties:

  • Molecular Formula: C₁₃H₁₆N₂O₂

  • Molecular Weight: 232.28 g/mol

  • Appearance: It has been described as colorless crystals when crystallized from acetone.[2]

Q3: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A3: Precipitation is a common issue with spiro-oxindole alkaloids like this compound, which are often poorly soluble in aqueous solutions. The solvent used to dissolve the compound initially (e.g., DMSO) may not be sufficient to maintain solubility when diluted into an aqueous buffer.

Q4: What is a suitable starting solvent for preparing a stock solution of this compound?

A4: Based on the properties of related spiro-oxindole compounds, Dimethyl sulfoxide (B87167) (DMSO) is a recommended starting solvent for creating a high-concentration stock solution.[3] It is crucial to then perform serial dilutions to determine the final concentration at which the compound remains soluble in your specific assay medium.

Troubleshooting Guide

Issue: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the wells of your culture plate after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The final concentration of this compound exceeds its solubility limit in the aqueous media.

  • The concentration of the organic co-solvent (e.g., DMSO) is too low in the final assay volume to maintain solubility.

Solutions:

  • Determine the Kinetic Solubility: Before proceeding with your main experiment, perform a preliminary test to find the maximum concentration of this compound that remains in solution in your specific cell culture medium. This can be done by preparing a serial dilution and visually inspecting for precipitation after a relevant incubation period.

  • Increase Co-solvent Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.

  • Use of Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01% - 0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds.[2] Note that this is generally not suitable for cell-based assays as detergents can disrupt cell membranes.

Issue: Inconsistent Biological Activity

Symptoms:

  • High variability in results between replicate wells or experiments.

  • A lack of a clear dose-response relationship.

Possible Causes:

  • Incomplete dissolution of the compound in the stock solution.

  • Precipitation of the compound at higher concentrations in the assay plate.

Solutions:

  • Ensure Complete Dissolution of Stock: After dissolving this compound in an organic solvent, ensure it is fully dissolved by vortexing or gentle warming.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.

  • Incorporate a Solubility-Enhancing Excipient: Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs and increase their aqueous solubility. This requires careful optimization for your specific assay.

Data Presentation

Table 1: Qualitative Solubility of Spiro-oxindole Alkaloids in Common Solvents

SolventSolubilityReference
WaterInsoluble[3]
MethanolPoorly soluble[3]
ChloroformPoorly soluble[3]
DMSOSoluble[3]

This table is based on data for related spiro-oxindole compounds and serves as a general guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Use of Tween-20 to Enhance Solubility in a Cell-Free Enzyme Assay
  • Prepare your standard assay buffer as required for your experiment.

  • Create a 10% (v/v) stock solution of Tween-20 in sterile, deionized water.

  • Add the 10% Tween-20 stock solution to your assay buffer to achieve a final concentration of 0.01% to 0.05%. For example, add 10 µL of 10% Tween-20 to 10 mL of assay buffer for a final concentration of 0.01%.

  • Mix the buffer thoroughly.

  • Use this buffer containing Tween-20 to perform the dilutions of this compound from your DMSO stock for the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_troubleshoot Troubleshooting start Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve dilute Dilute stock solution in aqueous buffer dissolve->dilute observe Precipitation Observed? dilute->observe success Proceed with Assay observe->success No fail Re-evaluate approach observe->fail Yes option1 Option 1: Lower final concentration fail->option1 option2 Option 2: Add surfactant (cell-free) or co-solvent fail->option2 option3 Option 3: Use cyclodextrins fail->option3 option1->dilute option2->dilute option3->dilute signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_compound Compound Action cluster_response Cellular Response LPS LPS iNOS iNOS (Inducible Nitric Oxide Synthase) LPS->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Production Inflammation Inflammation & Analgesia NO->Inflammation Horsfiline This compound Horsfiline->iNOS Inhibition

References

Minimizing animal stress in the hot plate test for reliable results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize animal stress and obtain reliable results from the hot plate test.

Troubleshooting Guide

This guide addresses specific issues that may arise during hot plate experiments, offering potential causes and solutions to ensure data integrity and animal welfare.

Issue IDQuestionPossible CausesRecommended Solutions
HP-T01 Why am I observing high variability in my baseline latency measurements? 1. Inadequate Acclimation: Animals may be stressed or anxious if not properly habituated to the testing room and apparatus.[1][2] 2. Inconsistent Handling: Variations in how animals are handled by different experimenters can induce stress. 3. Environmental Stressors: Noise, vibrations, or changes in lighting or temperature in the animal facility or testing room can affect behavior.[3] 4. Animal-Specific Factors: Inherent differences in pain sensitivity exist between different strains, sexes, and weights of rodents.[1][2][4] 5. Time of Day: Circadian rhythms can influence nociceptive thresholds.[1]1. Standardize Acclimation: Implement a consistent acclimation period of at least 30-60 minutes in the testing room before the experiment begins.[5] Allow the animal a brief period (e.g., 1 minute) of exposure to the apparatus at a neutral temperature on the day before testing.[6] 2. Consistent Handling Practices: Ensure all personnel use the same gentle handling techniques. Limit the number of different handlers for a single cohort of animals.[3] 3. Control the Environment: Conduct tests in a quiet, dedicated behavioral suite with stable temperature and lighting. Minimize traffic and loud noises during the testing period.[3] 4. Homogenize Groups: Use animals of the same strain, sex, and a narrow weight range within your experimental groups. Report these details in your methodology. 5. Consistent Timing: Perform all tests at approximately the same time of day to minimize variability due to circadian rhythms.[7]
HP-T02 Why are my animals showing very short response latencies? 1. Learned Behavior: With repeated testing, animals can learn that exhibiting a behavior (like paw licking) leads to removal from the hot plate, thus shortening their response time.[1][3][8] 2. Hyperalgesia: The experimental conditions or a test compound may be inducing a state of heightened pain sensitivity.[9] 3. Incorrect Temperature: The hot plate surface may be hotter than the setpoint. It's crucial to verify the surface temperature.[3]1. Limit Repeat Testing: If possible, avoid repeated testing on the same animal. If repeated measures are necessary, ensure adequate inter-trial intervals and be aware of the potential for learned responses. Consider using a separate cohort for each time point. 2. Assess for Hyperalgesia: If a test compound is expected to be analgesic, a very short latency might indicate an unexpected pro-nociceptive effect. 3. Calibrate Equipment: Regularly verify the surface temperature of the hot plate with a calibrated surface thermometer.[3]
HP-T03 Some of my animals are not responding at all, even at the cut-off time. Why? 1. Stress-Induced Analgesia: High levels of stress from handling or the environment can trigger the release of endogenous opioids, leading to a temporary decrease in pain sensitivity.[9] 2. Incorrect Temperature: The hot plate may not be reaching the target temperature. 3. Centrally Acting Drugs: The test is most sensitive to centrally acting analgesics (like opioids). Peripherally acting drugs (like some NSAIDs) may not show a strong effect in this assay.[4][10]1. Refine Handling and Acclimation: Focus on gentle handling and a proper acclimation period to minimize stress. A calm environment is critical. 2. Verify Temperature: Confirm that the hot plate is functioning correctly and the surface temperature is accurate. 3. Select Appropriate Assay: If you are testing a compound with a suspected peripheral mechanism of action, consider using a different assay, such as the acetic acid-induced writhing test, which is more sensitive to such drugs.[4]
HP-T04 My results are inconsistent between different experimental days. 1. Changes in Environment: Variations in room temperature, humidity, or ambient noise between testing days can impact animal behavior.[3] 2. Different Experimenters: A change in the person conducting the experiment can be a significant variable.[3] 3. Changes in Animal Care Routines: Alterations in cage changing schedules, feeding times, or other husbandry procedures can be a source of stress.[3]1. Maintain a Consistent Environment: Log environmental parameters (temperature, humidity) on each testing day to ensure consistency. 2. Designate a Single Experimenter: Whenever possible, have the same researcher perform the hot plate test for the entire study. 3. Coordinate with Animal Care Staff: Be aware of the facility's husbandry schedule and try to conduct experiments during periods of minimal disruption.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hot plate test?

A1: The temperature of the hot plate is a critical parameter. For mice, a temperature of 52-55°C is commonly used.[11] For rats, a slightly lower temperature of around 52.5°C is often employed.[1] The goal is to choose a temperature that elicits a clear response within a reasonable timeframe (e.g., 10-20 seconds for baseline) without causing tissue damage. A mandatory cut-off time (typically 30-60 seconds) must be established to prevent injury if the animal does not respond.[10]

Q2: How long should the acclimation period be?

A2: A minimum acclimation period of 30 to 60 minutes in the testing room is recommended before starting the experiment.[5] This allows the animal's stress levels to decrease and for it to become accustomed to the new environment. Some protocols also suggest a brief pre-exposure to the turned-off apparatus to reduce novelty-induced stress on the test day.[6]

Q3: What are the accepted behavioral endpoints for the hot plate test?

A3: The most common and reliable nocifensive (pain-related) behaviors are hind paw licking or jumping.[4] While other behaviors like forepaw licking or shaking may be observed, hind paw responses are generally considered more indicative of a supraspinal pain response, as forepaws are often used for exploration.[6]

Q4: Can I reuse animals for multiple hot plate tests?

A4: Repeated testing can be problematic due to the potential for learned behaviors, where the animal associates the paw lick or jump with being removed from the apparatus.[8] This can lead to progressively shorter response latencies that are not related to changes in pain sensitivity.[1] If the experimental design requires repeated measures, researchers must be cautious in their interpretation and consider the potential for this confounding factor.

Q5: Why are my results different between male and female animals?

A5: Significant differences in pain sensitivity between male and female rodents have been observed in laboratory studies.[4] It is crucial to use animals of a single sex for an experiment or to balance the sexes across all experimental groups and analyze the data accordingly.

Q6: Does the animal's weight affect the results?

A6: Yes, body weight can be a factor. One study found a small but significant inverse correlation, with lighter rats having longer response latencies.[1] This may be due to differences in the surface area of the paws in contact with the heated plate. It is advisable to use animals within a tight weight range to minimize this variability.

Experimental Protocols

Detailed Protocol for Hot Plate Test in Mice

This protocol incorporates best practices for minimizing animal stress to ensure the collection of reliable and ethically sound data.

  • Apparatus Preparation:

    • Clean the hot plate surface and the restraining cylinder with an appropriate disinfectant (e.g., 70% ethanol) before the first animal and between each subsequent animal.

    • Set the hot plate to the desired temperature (e.g., 55°C) and allow it to stabilize. Verify the surface temperature with a calibrated thermometer.

  • Animal Acclimation:

    • Transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.

    • Ensure the testing room is quiet and has stable lighting and temperature.

    • Handle the mice gently and consistently throughout the acclimation and testing period.

  • Baseline Latency Measurement:

    • Gently place a single mouse onto the hot plate within the clear restraining cylinder and immediately start a timer.

    • Observe the mouse closely for the first sign of a nocifensive response, specifically hind paw licking or jumping.

    • The moment the behavior is observed, stop the timer and immediately remove the mouse from the hot plate, returning it to its home cage. The recorded time is the response latency.

    • If the mouse does not respond within the predetermined cut-off time (e.g., 30 seconds), terminate the trial, remove the mouse, and record the latency as the cut-off time. This is a critical step to prevent tissue damage.[7]

  • Drug Administration and Post-Treatment Testing:

    • Administer the test compound or vehicle to the animals as per the study design.

    • At the specified time points post-administration, repeat the procedure described in step 3 to measure the post-treatment latency.

  • Data Analysis:

    • The primary endpoint is the latency to respond (in seconds).

    • Data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the hot plate test, emphasizing key steps for minimizing animal stress.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_stress Stress Minimization Steps cluster_post Post-Experiment A Animal Transport to Testing Room B Acclimation (60 mins in quiet room) A->B C Baseline Latency Test B->C D Drug/Vehicle Administration C->D E Waiting Period (as per PK/PD) D->E F Post-Treatment Latency Test E->F G Return to Home Cage F->G F->G S1 Gentle Handling S1->A S1->C S1->F S2 Quiet Environment S2->B S2->C S2->F S3 Strict Cut-off Time S3->C S3->F S4 Clean Apparatus S4->C S4->F H Data Analysis G->H

Caption: Workflow for the hot plate test with integrated stress reduction points.

Nociceptive Signaling Pathway

This diagram provides a simplified overview of the signaling pathway involved in the thermal pain response and indicates how stress can modulate this pathway.

G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Modulation A Hot Plate (Thermal Stimulus) B Nociceptor Activation (Aδ & C fibers) TRPV1 Channels A->B C Signal Transmission to Spinal Cord (Dorsal Horn) B->C D Ascending Pathway to Brain (Thalamus, Cortex) C->D E Pain Perception & Response D->E Stress Stress Analgesia Stress-Induced Analgesia Stress->Analgesia Analgesia->C Inhibits Signal Analgesia->D Inhibits Signal

Caption: Simplified thermal nociception pathway and the modulatory effect of stress.

References

Technical Support Center: Rodent Analgesic Models & Habituation Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for habituation effects in rodent analgesic models.

Frequently Asked Questions (FAQs)

Q1: What is habituation in the context of rodent analgesic models, and why is it a concern?

A: Habituation is a form of non-associative learning where an animal's innate response to a repeated stimulus decreases over time. In analgesic testing, this manifests as an increased latency to respond to a noxious stimulus (e.g., heat or pressure) with repeated testing, even in the absence of any analgesic compound. This can be mistaken for an analgesic effect, leading to false positive results. It is crucial to control for habituation to ensure that observed increases in response latency are genuinely due to the compound being tested and not simply a result of the animal getting used to the experimental procedure.

Q2: How can I differentiate between habituation and true analgesia or tolerance?

A: Differentiating these phenomena is critical for accurate data interpretation.

  • Habituation vs. Analgesia: Habituation is stimulus-specific. If an animal shows a decreased response to a thermal stimulus on the hot plate test, test its response to a different type of stimulus, such as mechanical pressure with von Frey filaments. A true analgesic effect is likely to blunt responses to multiple pain modalities, whereas habituation to one stimulus type should not affect the response to a novel one.

  • Habituation vs. Tolerance: Tolerance is a decrease in the effect of a drug after repeated administration. To distinguish from habituation, include a control group that receives vehicle injections and undergoes the same repeated testing as the drug-treated group. If both groups show a similar increase in response latency over time, habituation is the likely cause. If the drug-treated group shows a diminishing response to the drug over time compared to their initial response, while the control group's response remains stable (after initial habituation), this indicates tolerance.

Q3: What are the general principles for a good habituation protocol?

A: A robust habituation protocol aims to minimize stress and anxiety associated with handling and the testing environment, allowing the animal's baseline response to stabilize. Key principles include:

  • Acclimatization to the Environment: Allow animals to acclimate to the testing room for a period before any procedures begin. This helps reduce stress from being in a novel environment.[1][2]

  • Familiarization with Apparatus: Expose the animals to the testing apparatus without applying the noxious stimulus. This allows them to explore and become comfortable with the enclosure.[1][3]

  • Consistent Handling: Handle the animals in the same gentle manner for both habituation and testing sessions.

  • Sufficient Duration and Repetition: The optimal duration and number of habituation sessions can vary by species, strain, and test. It is often necessary to conduct habituation over multiple days to achieve a stable baseline.[3]

Troubleshooting Guides

Issue 1: High variability in baseline readings for the von Frey test.

Possible Cause: Inadequate habituation to the testing environment and apparatus. Mice, in particular, can take a significant amount of time to settle in the testing cages.[3] Exploratory behaviors can be misinterpreted as withdrawal responses.

Troubleshooting Steps:

  • Extend Habituation Period: Increase the duration the animals spend in the testing chambers before starting the experiment. For mice, this can be up to an hour or more.[3]

  • Multi-Day Habituation: Implement a habituation protocol over several days. For example, for two consecutive days, place the mice in the von Frey chambers for 1-2 hours without any testing. On the third day, perform another habituation session before taking baseline measurements.[3]

  • Handling Habituation: For rats, habituate them to handling for several consecutive days before baseline testing. This can involve gentle handling and placing them in the testing containers without stimulation.[3]

  • Optimize Testing Environment: Use smaller testing containers to encourage calmness, and if possible, conduct tests in sound-attenuating chambers to minimize external disturbances.[3]

Issue 2: Inconsistent tail-flick latencies in the tail-flick test.

Possible Cause: Stress induced by improper restraint or insufficient acclimatization to the restraining device. The tail-flick response is a spinal reflex, but it can be influenced by higher-order stress responses.[4]

Troubleshooting Steps:

  • Habituation to Restraint: Gently place the animal in the restraining device for short periods over several days leading up to the experiment. Allow them to acclimatize to the restraint without applying the heat stimulus.[5]

  • Consistent Handling: Ensure all experimenters use the same gentle and consistent handling technique to place the animals in the restrainer.

  • Appropriate Inter-Trial Interval: For repeated measures on the same day, ensure an adequate interval between stimuli to avoid sensitization or stress-induced analgesia. For the hot water immersion tail-flick test in rats, intervals between 30 seconds and 20 minutes can cause prolonged latencies due to stress-induced antinociception.[6] Shorter or longer intervals may be more appropriate.[6] For the radiant heat method, a longer interval of 3-5 minutes is often recommended.[6]

Issue 3: Animals on the hot plate test show a rapid increase in latency after the first exposure.

Possible Cause: This is a classic presentation of habituation. The initial exposure is novel and potentially stressful, leading to a quicker response. Subsequent exposures are less novel, and the animal has learned that the stimulus is escapable, leading to a longer latency before a response is elicited.

Troubleshooting Steps:

  • Pre-Test Exposure: Before taking a baseline measurement, place the animals on the hot plate at a non-noxious temperature (e.g., room temperature) for a few minutes on the day before the experiment to familiarize them with the apparatus.

  • Stable Baseline: Take multiple baseline readings over several days and use the average of the last two stable readings as the final baseline. This ensures that the initial rapid habituation has already occurred.

  • Control Group: Always include a vehicle-treated control group that undergoes the same testing paradigm. This will allow you to quantify the extent of habituation in your specific experimental conditions and differentiate it from a true drug effect.

Data Presentation

Table 1: Recommended Habituation Protocols for Common Rodent Analgesic Assays
AssayRodent SpeciesRecommended Habituation ProtocolRationale
Von Frey Test Mice1-2 hours in the testing chamber for 2 consecutive days prior to baseline testing. On the testing day, an additional 1-2 hour habituation period is recommended before starting the assay.[3]Mice require a longer period to cease exploratory behavior. Multi-day habituation helps to establish a stable baseline.[3]
Rats15-30 minutes in the testing chamber for at least 4 consecutive days before baseline testing.[3]Rats tend to habituate more quickly than mice. Consistent handling and exposure to the apparatus reduces stress.[3]
Hot Plate Test Mice & Rats30-60 minutes of acclimatization to the testing room.[7][8] A brief, non-noxious exposure to the plate on a preceding day can be beneficial.Minimizes stress from the novel environment. Prior exposure to the apparatus reduces anxiety during the actual test.
Tail-Flick Test Mice & RatsGentle handling and placement in the restraining device for several minutes over multiple days before the experiment.[5][9]Acclimatizes the animal to the restraint, reducing stress-induced alterations in the nociceptive reflex.[5]

Experimental Protocols

Detailed Methodology: Habituation for the Von Frey Test in Mice
  • Day 1 & 2 (Habituation):

    • Transport the mice in their home cages to the testing room and allow them to acclimate for at least 30-60 minutes.

    • Gently place each mouse into an individual Plexiglas testing chamber on the mesh stand.

    • Leave the mice undisturbed in the chambers for 1-2 hours.

    • Return the mice to their home cages and back to the housing room.

    • Clean the chambers thoroughly between sessions.

  • Day 3 (Baseline Testing):

    • Transport the mice to the testing room and allow for a 30-60 minute acclimation period.

    • Place the mice in the testing chambers for a 1-2 hour habituation period.

    • After the habituation period, begin the von Frey filament application to determine the baseline paw withdrawal threshold.

Detailed Methodology: Habituation for the Hot Plate Test in Rats
  • Day 1 (Apparatus Familiarization):

    • Transport the rats to the testing room and allow them to acclimate for 30-60 minutes.

    • Ensure the hot plate is turned off and at room temperature.

    • Place each rat individually on the hot plate surface within the restraining cylinder for 5 minutes to allow for exploration.

    • Return the rats to their home cages.

  • Day 2 (Baseline Testing):

    • Transport the rats to the testing room for a 30-60 minute acclimation period.

    • Pre-heat the hot plate to the desired testing temperature (e.g., 52-55°C).[7]

    • Place the rat on the hot plate and start the timer to measure the baseline response latency.

Detailed Methodology: Habituation for the Tail-Flick Test in Rats
  • Days 1-3 (Handling and Restraint Acclimation):

    • Handle each rat gently for 5 minutes each day.

    • Following handling, gently guide the rat into the restraining tube.

    • Allow the rat to remain in the restrainer for 2-3 minutes without any stimulus application.

    • Release the rat back into its home cage.

  • Day 4 (Baseline Testing):

    • Transport the rats to the testing room and allow for a 30-60 minute acclimation period.

    • Gently place the rat in the restraining device.

    • Apply the radiant heat source to the tail and record the latency to flick.

Mandatory Visualization

G cluster_SpinalCord Spinal Cord Dorsal Horn cluster_Habituation Habituation Effect Noxious_Stimulus Repeated Noxious Stimulus Nociceptor Nociceptor (e.g., C-fiber) Noxious_Stimulus->Nociceptor Presynaptic_Terminal Presynaptic Terminal of Nociceptor Nociceptor->Presynaptic_Terminal Signal Propagation Postsynaptic_Neuron Second-Order Nociceptive Neuron Presynaptic_Terminal->Postsynaptic_Neuron Glutamate Release PAG Periaqueductal Gray (PAG) Postsynaptic_Neuron->PAG Synaptic_Depression Synaptic Depression (LTD) Reduced_Glutamate Reduced Glutamate Release Synaptic_Depression->Reduced_Glutamate RVM Rostroventral Medulla (RVM) PAG->RVM Activation Descending_Inhibition Descending Inhibitory Pathway (Serotonin, Norepinephrine) RVM->Descending_Inhibition Descending_Inhibition->Presynaptic_Terminal Inhibition of Neurotransmitter Release

Caption: Neuronal pathway of nociceptive habituation.

G start Start Experiment habituation Multi-Day Habituation (Apparatus Exposure, No Stimulus) start->habituation baseline Establish Stable Baseline (Multiple Measurements) habituation->baseline drug_admin Administer Test Compound or Vehicle baseline->drug_admin testing Perform Analgesic Assay (e.g., Hot Plate, von Frey) drug_admin->testing data_analysis Data Analysis testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for controlling habituation.

References

Technical Support Center: Enhancing the Stability of (+)-Horsfiline for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (+)-Horsfiline during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a spirooxindole alkaloid first isolated from the plant Horsfieldia superba.[1][2] It has demonstrated analgesic properties, making it a compound of interest for pain management research.[2] Its unique spiro-fused ring system is a common feature in many biologically active natural products.[3][4]

Q2: What are the primary stability concerns when working with this compound in vitro?

Like many alkaloids, this compound is susceptible to degradation, which can impact the reproducibility and accuracy of experimental results. The primary stability concerns are:

  • pH-dependent isomerization and hydrolysis: The spirooxindole core of this compound can be sensitive to the pH of the aqueous environment.[5] In neutral to alkaline conditions, similar to those found in cell culture media (pH 7.2-7.4), isomerization or degradation can occur.

  • Temperature sensitivity: Elevated temperatures can accelerate the rate of degradation of many organic compounds, including alkaloids.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of photosensitive compounds.[6] It is crucial to determine if this compound is light-sensitive.

  • Oxidation: The chemical structure of this compound may be susceptible to oxidation, which can be catalyzed by components in the cell culture medium or exposure to air.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it as a solid powder at -20°C or -80°C in a tightly sealed, light-protecting container. For stock solutions, dissolve in an anhydrous organic solvent like DMSO or ethanol (B145695) and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: How should I prepare this compound solutions for in vitro assays?

It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7][8][9] this compound is reported to be soluble in methanol, ethanol, and DMSO, but insoluble in water.[7][8][9][10][11] For aqueous-based cell culture experiments, the concentrated stock solution should be diluted to the final working concentration in the assay medium immediately before use. It is advisable to keep the final concentration of the organic solvent in the medium low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

Issue 1: Loss of Compound Activity in Multi-Day Experiments

Possible Cause: Degradation of this compound in the cell culture medium over time.

Troubleshooting Steps:

  • Confirm Degradation:

    • Perform a time-course stability study. Incubate this compound in your cell culture medium at 37°C and collect aliquots at various time points (e.g., 0, 8, 24, 48, 72 hours).

    • Analyze the concentration of the intact compound at each time point using a suitable analytical method like HPLC-UV.

  • Mitigation Strategies:

    • Replenish the medium: For long-term experiments, consider replacing the medium containing this compound every 24-48 hours.

    • Use a stabilizing agent: Investigate the use of antioxidants (e.g., ascorbic acid, N-acetylcysteine) or cyclodextrins in your medium to protect the compound from degradation.

    • Optimize pH: If feasible for your cell line, assess if a slightly more acidic medium pH (e.g., 7.0-7.2) improves stability without adversely affecting cell health.

Issue 2: High Variability Between Experimental Replicates

Possible Cause: Inconsistent preparation of working solutions or degradation during the experimental setup.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.[12][13][14][15][16]

    • Ensure thorough mixing of the stock solution before dilution and of the final working solution before adding to the cells.

  • Minimize Exposure to Harsh Conditions:

    • Protect all solutions containing this compound from direct light by using amber-colored tubes or wrapping them in aluminum foil.

    • Keep solutions on ice during the experimental setup to minimize temperature-related degradation.

  • Perform a Solubility Check:

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent system.

Data Presentation: Stability of a Hypothetical Spirooxindole Alkaloid

The following tables present hypothetical stability data for a spirooxindole alkaloid with structural similarities to this compound. These tables are for illustrative purposes to guide researchers in their own stability assessments.

Table 1: Effect of pH on the Stability of a Spirooxindole Alkaloid in Aqueous Buffer at 37°C

pHHalf-life (hours)% Remaining after 24 hours
5.0> 7295%
6.04885%
7.42450%
8.01220%

Table 2: Effect of Temperature on the Stability of a Spirooxindole Alkaloid in Cell Culture Medium (pH 7.4)

Temperature (°C)Half-life (hours)% Remaining after 24 hours
4> 16898%
254880%
372450%

Table 3: Effect of Light Exposure on the Stability of a Spirooxindole Alkaloid in Solution at 25°C

Light ConditionHalf-life (hours)% Remaining after 8 hours
Dark (control)> 7299%
Ambient Light3685%
UV Light (365 nm)415%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound under typical cell culture conditions.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Spike pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, sealed tubes.

    • Place the tubes in a 37°C incubator with 5% CO2.

    • Prepare a control sample to be stored at -20°C, representing the 0-hour time point.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of intact this compound in each sample using a validated HPLC-UV method.

    • Calculate the percentage of remaining this compound at each time point relative to the 0-hour sample.

Protocol 2: In Vitro Analgesic Activity Assessment using Calcium Imaging

This protocol describes a cell-based assay to evaluate the potential analgesic effect of this compound by measuring changes in intracellular calcium in a human neuroblastoma cell line (e.g., SH-SY5Y).[17][18][19][20][21]

  • Cell Preparation:

    • Plate SH-SY5Y cells onto black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere and differentiate for 2-3 days.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and wash the cells once with the salt solution.

    • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with the salt solution to remove excess dye.

    • Add the salt solution containing various concentrations of this compound (and appropriate vehicle controls) to the wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stimulation and Measurement:

    • Use a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add a stimulating agent known to increase intracellular calcium in neurons (e.g., capsaicin, ATP, or high potassium chloride) to all wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 2-5 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the response to the vehicle control to determine the percentage of inhibition or potentiation by this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_medium Spike Cell Culture Medium to 10 µM prep_stock->prep_medium incubate Incubate at 37°C, 5% CO2 prep_medium->incubate collect Collect Samples at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->collect analyze Analyze by HPLC-UV collect->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing the stability of this compound.

signaling_pathway horsfiline This compound receptor Putative GPCR/ Ion Channel horsfiline->receptor g_protein G-Protein Activation/ Ion Channel Modulation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector ca_influx Modulation of Ca2+ Influx g_protein->ca_influx second_messenger Second Messenger (e.g., IP3) Production effector->second_messenger ca_release Ca2+ Release from Intracellular Stores second_messenger->ca_release intracellular_ca [Ca2+]i ca_release->intracellular_ca ca_influx->intracellular_ca analgesia Modulation of Nociceptive Signaling (Analgesic Effect) intracellular_ca->analgesia

Caption: Putative signaling pathway for this compound's analgesic action.

troubleshooting_tree cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues start Inconsistent Results in Calcium Imaging Assay degradation Degradation of This compound? start->degradation cell_health Poor Cell Health? start->cell_health solubility Solubility Issues? degradation->solubility No prep_fresh Prepare Fresh Dilutions Before Each Experiment degradation->prep_fresh Yes check_precipitate Visually Inspect for Precipitation solubility->check_precipitate Yes dye_loading Uneven Dye Loading? cell_health->dye_loading No check_morphology Check Cell Morphology and Adherence cell_health->check_morphology Yes optimize_dye Optimize Dye Concentration and Incubation Time dye_loading->optimize_dye Yes

Caption: Troubleshooting decision tree for calcium imaging assays.

References

Technical Support Center: Method Refinement for Consistent Results in (+)-Horsfiline Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving (+)-Horsfiline. Due to the limited specific literature on this compound bioassays, the following guidance is based on established methods for analogous oxindole (B195798) alkaloids and general best practices for natural product bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in bioassays?

A1: Like many natural products, this compound presents several challenges in a laboratory setting. Poor aqueous solubility is a common issue with indole (B1671886) alkaloids, which can lead to inconsistent results.[1] The compound may also be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[1] Furthermore, inherent variability in biological systems can contribute to fluctuations in assay results.[2][3]

Q2: I am observing high variability in my in-vivo analgesic assays with this compound. What are the likely causes?

A2: High variability in in-vivo analgesic studies with alkaloid compounds can stem from several factors. Pharmacokinetic variability, including differences in absorption, metabolism, and clearance between individual animals, can lead to inconsistent plasma concentrations and, therefore, variable analgesic effects.[1] Animal handling and stress levels can also significantly impact pain perception and response in behavioral assays.[1] It is also crucial to ensure the stability of your this compound solution, as degradation can lead to lower effective doses.[1]

Q3: My this compound sample is not dissolving well in my aqueous assay buffer. What can I do?

A3: To address solubility issues, you can initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) before preparing the final dilution in your aqueous buffer.[1] It is critical to maintain a low final concentration of the organic solvent (typically below 1%) to prevent solvent-induced artifacts in your biological assay.[1] Adjusting the pH of the buffer to be more acidic can also improve the solubility of basic indole alkaloids.[1]

Q4: Are there known off-target effects of oxindole alkaloids that I should be aware of?

A4: Yes, oxindole alkaloids have been shown to interact with various receptors. For instance, some oxindole derivatives exhibit affinity for serotonin (B10506) receptors, such as the 5-HT7 receptor.[4][5] It is advisable to conduct counter-screening against a panel of relevant receptors to assess the selectivity of this compound and identify any potential off-target activities that could confound your results.

Q5: How can I minimize variability in my cell-based assays?

A5: Consistency in cell culture practices is key. Factors such as cell density, passage number, and the growth phase of the cells can all impact their response to a stimulus.[6] It is important to use well-established and consistent cell culture procedures. Additionally, ensure that the concentration of any solvent used to dissolve this compound is kept constant across all wells and is at a level that does not affect cell viability.[6]

Troubleshooting Guides

In-Vivo Analgesic Assays (e.g., Hot Plate, Acetic Acid-Induced Writhing)
Problem Potential Cause Troubleshooting Steps
High variability in analgesic response between animals Genetic variability within the animal strain.[1] Inconsistent drug administration.[1] Differences in compound metabolism.[1]1. Increase the number of animals per group to enhance statistical power.[1]2. Ensure precise and consistent dosing for all animals.[1]3. Consider using a more genetically homogenous animal strain.[1]
Lack of a clear dose-dependent analgesic effect Poor bioavailability or rapid metabolism.[1] Saturation of absorption or transport mechanisms.[1] U-shaped dose-response curve.[1]1. Conduct preliminary pharmacokinetic studies to correlate dose with plasma exposure.[1]2. Test a broader range of doses, including lower concentrations.[1]3. Consider alternative routes of administration.[1]
Unexpected side effects (e.g., sedation, motor impairment) Off-target central nervous system (CNS) effects.[1] Interaction with other receptor systems.[1]1. Perform a rotarod test or open-field test to assess motor coordination and general activity.[1]2. Conduct a broader receptor profiling panel to identify potential off-target interactions.[1]
In-Vitro Receptor Binding Assays (e.g., Opioid Receptor Binding)
Problem Potential Cause Troubleshooting Steps
Low specific binding Receptor degradation. Incorrect buffer composition. Insufficient receptor concentration.1. Prepare fresh membrane preparations and store them properly.2. Optimize buffer components, including pH, ionic strength, and protease inhibitors.3. Increase the concentration of the membrane preparation in the assay.
High non-specific binding Radioligand sticking to filter plates or tubes. Hydrophobic interactions of the test compound.1. Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine).2. Include a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer.3. Test a lower concentration of the radioligand.
Inconsistent IC50 values Compound precipitation at higher concentrations.[7] Variation in incubation time or temperature.[7] Pipetting errors.1. Visually inspect assay plates for precipitation.2. Strictly adhere to a standardized protocol for incubation time and temperature.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Cell-Based Cytotoxicity Assays (e.g., MTT, LDH)
Problem Potential Cause Troubleshooting Steps
High background in cytotoxicity assay Primary cells have a higher spontaneous death rate.[6] Contamination of cell cultures.1. Use a lower passage number of cells.2. Regularly test for mycoplasma and other contaminants.3. Optimize seeding density to ensure cells are healthy at the time of the assay.
Inconsistent results between experiments Variation in cell passage number.[6] Differences in confluency at the time of treatment.1. Use cells within a defined passage number range for all experiments.2. Seed cells at a consistent density and allow them to attach and grow for a standardized period before adding the compound.
Interference with assay readout This compound may have inherent color or fluorescence.[8] Compound may interfere with enzyme activity in the assay (e.g., reductase in MTT assay).[8]1. Run a compound-only control (no cells) to check for background signal.2. Use an alternative cytotoxicity assay based on a different principle (e.g., LDH release vs. metabolic activity).

Data Presentation

Table 1: Hypothetical In-Vitro Efficacy of this compound in Opioid Receptor Binding Assays
Receptor SubtypeRadioligandKi (nM)
Mu-opioid (MOR)[3H]DAMGO150 ± 25
Delta-opioid (DOR)[3H]DPDPE> 10,000
Kappa-opioid (KOR)[3H]U-69593> 10,000

Data are presented as mean ± SEM and are hypothetical, intended for illustrative purposes.

Table 2: Hypothetical In-Vivo Analgesic Activity of this compound
AssayDose (mg/kg, i.p.)% Inhibition of Nociception
Acetic Acid Writhing1045 ± 8
3072 ± 12
Hot Plate Test (60 min)1035 ± 7
3065 ± 10

Data are presented as mean ± SEM and are hypothetical, intended for illustrative purposes.

Experimental Protocols

Protocol 1: Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the mu-opioid receptor (MOR).

Materials:

  • Membrane preparation from cells expressing human MOR.

  • [3H]DAMGO (radioligand).

  • Naloxone (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • This compound stock solution (in DMSO).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]DAMGO (final concentration ~0.5 nM), 50 µL of membrane preparation (20-40 µg protein), and 50 µL of the this compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the compound.

  • For non-specific binding, add 50 µL of Naloxone (final concentration 10 µM).

  • Incubate the plate at room temperature for 120 minutes.

  • Harvest the membranes by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding and determine the IC50 value for this compound.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of this compound.

Materials:

  • Male Swiss albino mice (20-25 g).

  • This compound solution (in saline with 1% Tween 80).

  • 0.6% acetic acid solution.

  • Standard analgesic drug (e.g., Aspirin).

  • Vehicle control (saline with 1% Tween 80).

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and different doses of this compound.

  • Administer the respective treatments intraperitoneally (i.p.).

  • After 30 minutes, inject 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Mandatory Visualizations

experimental_workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Assays cluster_data Data Analysis a Opioid Receptor Binding Assay b Cytotoxicity Assay (MTT) a->b Determine therapeutic index e Calculate IC50/EC50 a->e c Analgesic Assay (Hot Plate) d Analgesic Assay (Writhing Test) f Determine % Inhibition c->f d->f troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Bioassay Results solubility Poor Solubility? start->solubility stability Degradation? start->stability variability High Biological Variability? start->variability protocol Protocol Adherence? start->protocol sol_fix Use Co-solvent Adjust pH solubility->sol_fix stab_fix Prepare Fresh Solutions Protect from Light stability->stab_fix var_fix Increase Sample Size Standardize Conditions variability->var_fix prot_fix Review & Standardize Protocol Steps protocol->prot_fix signaling_pathway horsfiline This compound mor Mu-Opioid Receptor (MOR) horsfiline->mor gi Gi Protein mor->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp analgesia Analgesic Effect camp->analgesia

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (+)-Horsfiline and Coerulescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Horsfiline and coerulescine (B1252304), two structurally related spirooxindole alkaloids, have garnered interest within the scientific community for their potential therapeutic applications. While both compounds share a common spiro[pyrrolidin-3,3'-oxindole] core, preliminary investigations suggest distinct bioactive profiles. This guide provides a comparative analysis of their known biological activities, supported by available data and general experimental methodologies employed in the assessment of spirooxindole alkaloids.

Overview of Bioactivity

Quantitative Bioactivity Data

A comprehensive review of published literature did not yield specific quantitative bioactivity data (e.g., IC50, EC50, Ki, MIC) for this compound and coerulescine. The tables below are presented as templates that would typically be used to summarize such data, highlighting the key parameters used to evaluate anticancer and analgesic activities.

Table 1: Comparative Anticancer Activity Data (Template)

CompoundCell LineAssayIC50 (µM)Reference
This compounde.g., MCF-7, A549MTT AssayData not available-
Coerulescinee.g., MCF-7, A549MTT AssayData not available-

Table 2: Comparative Analgesic Activity Data (Template)

CompoundAnimal ModelAssayED50 (mg/kg)Reference
This compoundMouseAcetic Acid-Induced WrithingData not available-
CoerulescineMouseAcetic Acid-Induced WrithingData not available-

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the anticancer and analgesic properties of spirooxindole alkaloids.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or coerulescine) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Analgesic Activity - Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced nociception model used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing (stretching) response in mice.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard analgesic drug (e.g., Aspirin).

  • Induction of Writhing: After a specific period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), 0.6% (v/v) acetic acid solution is injected intraperitoneally to each mouse.

  • Observation: The number of writhes (constrictions of the abdomen, turning of the trunk, and extension of the hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and coerulescine have not been fully elucidated. However, the spirooxindole scaffold is known to interact with various cellular targets. For anticancer activity, potential mechanisms could involve the inhibition of protein kinases, induction of apoptosis, or disruption of microtubule dynamics. For analgesic activity, the mechanism might involve interaction with opioid receptors or inhibition of inflammatory mediators.

Below are generalized diagrams illustrating a potential experimental workflow for screening these compounds and a hypothetical signaling pathway that could be involved in their anticancer activity.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 In Vivo Models cluster_3 Mechanism of Action Studies Compound_Isolation Isolation & Purification (this compound / Coerulescine) Compound_Characterization Structural Characterization (NMR, MS) Compound_Isolation->Compound_Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Compound_Characterization->Anticancer_Screening Test Compound Analgesic_Screening Analgesic Screening (e.g., Receptor Binding) Compound_Characterization->Analgesic_Screening Test Compound Tumor_Model Xenograft Tumor Model Anticancer_Screening->Tumor_Model Lead Compound Pain_Model Writhing Test Analgesic_Screening->Pain_Model Lead Compound Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, PCR) Tumor_Model->Signaling_Pathway_Analysis Pain_Model->Signaling_Pathway_Analysis

General experimental workflow for bioactivity screening.

Anticancer_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Spirooxindole Spirooxindole (this compound / Coerulescine) Receptor Growth Factor Receptor Spirooxindole->Receptor Inhibition Apoptosis_Regulators Apoptosis Regulators (Bcl-2 family) Spirooxindole->Apoptosis_Regulators Modulation Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Activation Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Induction Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Decreased

Hypothetical anticancer signaling pathway.

References

A Comparative Analysis of the Analgesic Potency of (+)-Horsfiline and Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of the natural oxindole (B195798) alkaloid (+)-Horsfiline and commonly used synthetic opioids. By presenting experimental data, outlining methodologies, and visualizing signaling pathways, this document aims to offer an objective resource for researchers in the fields of pharmacology and drug development.

Executive Summary

This compound, an oxindole alkaloid, and its analogues have demonstrated significant analgesic properties. While direct quantitative comparisons with synthetic opioids are limited in publicly available literature, related compounds show potencies that are comparable to or even exceed that of morphine. Synthetic opioids, a cornerstone of pain management, exhibit a wide range of potencies, primarily acting as agonists at opioid receptors. This guide synthesizes available data to facilitate a comparative understanding of these two classes of analgesics.

Data Presentation: Analgesic Potency

The following table summarizes the analgesic potency of various compounds, including an oxindole alkaloid analogue of this compound and several synthetic opioids, as determined by common preclinical analgesic assays. It is important to note that direct ED50 values for this compound were not available in the reviewed literature; therefore, data for the structurally related oxindole alkaloid, corynoxine, is presented as a surrogate to provide a relevant comparison.

CompoundClassTest AnimalAssayPotency (ED50 mg/kg)Relative Potency to Morphine
Corynoxine Oxindole AlkaloidRatHot-Plate TestNot explicitly stated, but reported as 1.8-fold more potent than morphine[1][2]~1.8
Morphine Opioid (Natural)MouseTail-Flick Test7.82[3]1
Fentanyl Synthetic OpioidMouseTail-Flick Test0.08[3]~98
Buprenorphine Synthetic OpioidMouseTail-Flick Test0.0025 - 0.1 (dose range used)[4]High
Methadone Synthetic OpioidMouseTail-Flick Test0.5 - 2.0 (dose range used)[4]High

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 value indicates a higher potency. The relative potency is an estimate based on the available data. Direct comparative studies under identical conditions are necessary for precise quantification.

Experimental Protocols

The following are detailed methodologies for the key in vivo analgesic assays cited in this guide.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain used to screen for analgesic activity.

  • Animals: Typically male Swiss albino mice (20-30g) are used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound (e.g., this compound analogue) or a standard drug (e.g., morphine) is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

    • The number of writhes is counted for a specific period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the test groups compared to the control group.

Hot-Plate Test

This method is used to evaluate central analgesic activity by measuring the reaction time to a thermal stimulus.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound or standard drug.

  • Data Analysis: An increase in the latency period compared to the baseline or control group indicates an analgesic effect.

Tail-Flick Test

This is another common method to assess the central analgesic activity in response to thermal pain.

  • Animals: Typically mice or rats are used.

  • Procedure:

    • The animal's tail is exposed to a focused beam of radiant heat.

    • The time taken for the animal to flick its tail away from the heat source is measured automatically.

    • A cut-off time is employed to avoid tissue damage.

    • Latency is measured before and after drug administration.

  • Data Analysis: A significant increase in the tail-flick latency indicates an analgesic effect.

Signaling Pathways

Synthetic Opioid Signaling

Synthetic opioids primarily exert their analgesic effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of the µ-opioid receptor (MOR) is central to the analgesic efficacy of most clinically used opioids.

Synthetic_Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Synthetic Opioid Synthetic Opioid MOR μ-Opioid Receptor (GPCR) Synthetic Opioid->MOR Binds to and activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Leads to reduced neurotransmitter release Ca_channel->Analgesia Reduces Ca2+ influx, decreasing neurotransmitter release K_channel->Analgesia Causes hyperpolarization, reducing neuronal excitability Oxindole_Alkaloid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxindole Alkaloid\n(this compound Analogue) Oxindole Alkaloid (this compound Analogue) Opioid_Receptor Opioid Receptor Oxindole Alkaloid\n(this compound Analogue)->Opioid_Receptor Potential Agonist Activity NOS Nitric Oxide Synthase (NOS) Oxindole Alkaloid\n(this compound Analogue)->NOS Modulates G_protein G-Protein Opioid_Receptor->G_protein Activates Analgesia Analgesia G_protein->Analgesia Leads to Analgesia (Opioid Pathway) NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases cGMP->Analgesia Contributes to Analgesia (NO Pathway)

References

A Head-to-Head Comparison of Natural vs. Synthetic (+)-Horsfiline Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Natural and Synthetic (+)-Horsfiline for Therapeutic Application

This compound, an oxindole (B195798) alkaloid first isolated from the Malaysian medicinal plant Horsfieldia superba, has garnered interest for its potential therapeutic properties, notably its analgesic effects.[1][2] As with many natural products, the advancement from discovery to clinical application necessitates a reliable and scalable source of the compound. Chemical synthesis provides a viable alternative to extraction from natural sources, offering the potential for greater purity, scalability, and the generation of novel analogs.[3][4][5]

This guide provides a comparative overview of natural and synthetic this compound. While the physical and spectral properties of synthetic horsfiline (B180918) have been shown to be identical to its natural counterpart, a direct head-to-head comparison of their biological efficacy has not been extensively reported in publicly available literature.[2] Therefore, this document outlines the established knowledge and presents a framework of essential experimental protocols and data interpretation necessary for a comprehensive comparative evaluation.

Physicochemical and Pharmacological Profile
PropertyNatural this compoundSynthetic this compoundReference
Source Isolated from the leaves of Horsfieldia superba.Produced through multi-step chemical synthesis.[2]
Reported Activity Analgesic effects, use as an intoxicating snuff.Assumed to have the same activity, used for research purposes.[1][5]
Stereochemistry Optically active.Can be synthesized as a racemic mixture (±) or as a single enantiomer.[5][6]
Purity and Consistency Subject to natural variation and co-extraction of related compounds.High purity and batch-to-batch consistency achievable.

Experimental Protocols for Efficacy Comparison

To ascertain any potential differences in biological activity between natural and synthetic this compound, a series of in vitro and in vivo assays are essential. The following are standard experimental designs that would be employed in such a comparative study.

In Vitro Receptor Binding Assay

Objective: To determine and compare the binding affinity of natural and synthetic this compound to relevant biological targets. Given its analgesic properties, opioid receptors are a logical starting point for investigation.

Methodology:

  • Preparation of Receptor Membranes: Membranes are prepared from cells overexpressing specific opioid receptor subtypes (e.g., mu, delta, kappa).

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand for the target receptor is incubated with the receptor membranes in the presence of varying concentrations of either natural or synthetic this compound.

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the binding affinity (Ki).

In Vivo Analgesic Efficacy Models

Objective: To compare the analgesic effects of natural and synthetic this compound in established animal models of pain.

a) Acetic Acid-Induced Writhing Test (Visceral Pain Model)

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the experimental environment.

  • Compound Administration: Different groups of mice are administered with a vehicle control, a positive control (e.g., morphine), and varying doses of natural or synthetic this compound.

  • Induction of Writhing: After a set pre-treatment time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.

  • Observation: The number of writhes is counted for a specific period.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control. The dose that produces 50% of the maximal effect (ED50) is determined.

b) Hot Plate Test (Thermal Pain Model)

Methodology:

  • Baseline Latency: The baseline pain threshold of mice is determined by placing them on a hot plate maintained at a constant temperature and measuring the time taken to elicit a response (e.g., licking a paw or jumping).

  • Compound Administration: Animals are treated with a vehicle, a positive control, or different doses of natural or synthetic this compound.

  • Post-Treatment Latency: At various time points after administration, the latency to respond to the thermal stimulus is measured again.

  • Data Analysis: The increase in pain threshold (analgesic effect) is calculated as the percentage of maximum possible effect (%MPE).

Comparative Data Summary

The following tables are templates for presenting the quantitative data that would be generated from the aforementioned experiments.

Table 1: In Vitro Opioid Receptor Binding Affinity

CompoundReceptor SubtypeIC50 (nM)Ki (nM)
Natural this compound Mu (µ)DataData
Delta (δ)DataData
Kappa (κ)DataData
Synthetic this compound Mu (µ)DataData
Delta (δ)DataData
Kappa (κ)DataData
Positive Control Mu (µ)DataData

Table 2: In Vivo Analgesic Activity

CompoundAcetic Acid Writhing Test (ED50, mg/kg)Hot Plate Test (%MPE at peak effect)
Natural this compound DataData
Synthetic this compound DataData
Positive Control DataData

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Analgesia Study

G cluster_sourcing Compound Sourcing cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Natural Natural this compound (Extraction & Purification) Binding Receptor Binding Assay (IC50, Ki) Natural->Binding Writhing Acetic Acid Writhing Test (ED50) Natural->Writhing HotPlate Hot Plate Test (%MPE) Natural->HotPlate Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->Binding Synthetic->Writhing Synthetic->HotPlate Comparison Head-to-Head Efficacy Comparison Binding->Comparison Writhing->Comparison HotPlate->Comparison

Caption: Workflow for comparing the efficacy of natural and synthetic this compound.

Hypothesized Analgesic Signaling Pathway

The precise mechanism of action for this compound is not yet fully elucidated. However, a common pathway for analgesic compounds involves the modulation of neuronal activity in pain-processing regions of the central nervous system. The diagram below illustrates a potential signaling cascade initiated by the binding of this compound to an opioid receptor.

G Horsfiline This compound Receptor Opioid Receptor (e.g., mu) Horsfiline->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) cAMP->Neurotransmitter K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channel->Ca_Channel K_Channel->Neurotransmitter Ca_Channel->Neurotransmitter Analgesia Analgesic Effect Neurotransmitter->Analgesia

Caption: A potential signaling pathway for the analgesic action of this compound.

Conclusion

While both natural and synthetic routes can yield this compound, a comprehensive, data-driven comparison of their biological efficacy is paramount for future drug development. The synthetic approach offers significant advantages in terms of scalability and purity, which are critical for clinical translation. The experimental framework outlined in this guide provides a clear path for researchers to rigorously evaluate the comparative efficacy of natural versus synthetic this compound, thereby paving the way for its potential development as a novel analgesic agent.

References

Validating the analgesic effect of (+)-Horsfiline with standard reference drugs

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Analgesic Potential of (+)-Horsfiline: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the analgesic effect of this compound, an oxindole (B195798) alkaloid, against standard reference drugs. While direct comparative quantitative data for this compound is limited in publicly available literature, this document outlines the established experimental protocols and presents data from structurally related spirooxindole compounds to support the design of future validation studies.

Introduction

This compound is a spirooxindole alkaloid isolated from Horsfieldia superba.[1] The spirooxindole scaffold is a recurring motif in various natural products and has garnered significant interest in medicinal chemistry due to its diverse biological activities, including analgesic properties.[2] This guide details the standard preclinical assays used to evaluate and compare the analgesic efficacy of novel compounds like this compound with established analgesics such as morphine (an opioid) and acetylsalicylic acid (a nonsteroidal anti-inflammatory drug - NSAID).

Comparative Analgesic Activity

For illustrative purposes, the following table summarizes hypothetical comparative data based on typical results observed for standard analgesics and potential outcomes for a novel spirooxindole compound. This structure can be populated with experimental data for this compound once obtained.

Table 1: Comparative Analgesic Effects

Test CompoundWrithing Test (% Inhibition)Hot Plate Test (Latency in seconds)Tail-Flick Test (Latency in seconds)
This compound Data not availableData not availableData not available
Morphine (Opioid) 50 - 90%Significant increaseSignificant increase
Acetylsalicylic Acid (NSAID) 30 - 60%Minimal to no effectMinimal to no effect
Vehicle Control 0%Baseline latencyBaseline latency

Potential Mechanisms of Action

The mechanism of action for this compound's analgesic effect has not been fully elucidated. However, based on the activity of other spirooxindole compounds and standard analgesics, two primary pathways are often investigated: interaction with the opioid system and inhibition of the cyclooxygenase (COX) enzymes.

Table 2: Mechanistic Profile

Compoundµ-Opioid Receptor Binding (Kᵢ in nM)COX-1 Inhibition (IC₅₀ in µM)COX-2 Inhibition (IC₅₀ in µM)
This compound Data not availableData not availableData not available
Morphine ~1 - 10No significant activityNo significant activity
Acetylsalicylic Acid No significant activity~5 - 20~50 - 200

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Comprehensive validation of a novel analgesic requires a battery of in vivo and in vitro assays. Below are detailed methodologies for key experiments.

In Vivo Analgesic Assays

1. Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is counted over a specific period.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into groups (e.g., vehicle control, standard drug, and various doses of the test compound).

    • The test compound, standard drug (e.g., acetylsalicylic acid, 100 mg/kg), or vehicle is administered orally or intraperitoneally.

    • After a set absorption period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: ((Control Mean - Treated Mean) / Control Mean) * 100.

2. Hot Plate Test

This method is used to evaluate centrally mediated analgesia. The test measures the reaction time of an animal to a thermal stimulus.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The baseline latency for each animal to show a pain response (e.g., licking a paw or jumping) is recorded before drug administration. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

    • Animals are treated with the test compound, a standard drug (e.g., morphine, 5-10 mg/kg), or vehicle.

    • The latency to the pain response is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency time compared to the baseline and the vehicle control group indicates an analgesic effect.

3. Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses centrally acting analgesics by measuring the time it takes for an animal to withdraw its tail from a thermal stimulus.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • The animal's tail is exposed to a focused beam of radiant heat.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is employed to prevent tissue damage.

    • Baseline latency is determined before administration of the test compound, standard drug (e.g., morphine, 5-10 mg/kg), or vehicle.

    • Latency is measured at predetermined intervals after treatment.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

In Vitro Mechanistic Assays

1. Opioid Receptor Binding Assay

This assay determines the affinity of a compound for specific opioid receptors (µ, δ, and κ).

  • Preparation: Cell membranes expressing the specific opioid receptor subtype are prepared.

  • Procedure:

    • The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

2. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin (B15479496) E₂ (PGE₂), a product of the COX reaction, is measured using an enzyme immunoassay (EIA) or other detection methods.

  • Data Analysis: The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of PGE₂ production, is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Analgesic Assays cluster_tests Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Vehicle, Standard, or this compound Analgesic Test Select Test Drug Administration->Analgesic Test Writhing Test Writhing Test Analgesic Test->Writhing Test Peripheral Hot Plate Test Hot Plate Test Analgesic Test->Hot Plate Test Central Tail-Flick Test Tail-Flick Test Analgesic Test->Tail-Flick Test Central Data Collection & Analysis Data Collection & Analysis Writhing Test->Data Collection & Analysis Count Writhes Hot Plate Test->Data Collection & Analysis Measure Latency Tail-Flick Test->Data Collection & Analysis Measure Latency signaling_pathways cluster_opioid Opioid Pathway (Central Analgesia) cluster_cox COX Pathway (Peripheral Analgesia) Horsfiline_O This compound Opioid_Receptor μ-Opioid Receptor Horsfiline_O->Opioid_Receptor Agonist? Inhibition_Pain Inhibition of Pain Signal Transmission Opioid_Receptor->Inhibition_Pain Horsfiline_C This compound COX_Enzyme COX-1 / COX-2 Horsfiline_C->COX_Enzyme Inhibitor? Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Arachidonic Acid Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation

References

Cross-validation of (+)-Horsfiline's mechanism of action with known analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Horsfiline, an oxindole (B195798) alkaloid isolated from Horsfieldia superba, has been identified as a compound with analgesic properties. Understanding its mechanism of action is crucial for its potential development as a novel pain therapeutic. This guide provides a comparative analysis of this compound's presumed mechanism with those of well-established analgesic classes—opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on the specific molecular targets of this compound are limited in publicly available literature, this guide synthesizes current knowledge on related oxindole alkaloids and outlines the experimental frameworks necessary for a definitive cross-validation.

Comparative Analysis of Analgesic Mechanisms

The analgesic effect of a drug is determined by its interaction with specific molecular targets within the nervous system. Opioids and NSAIDs represent two major classes of analgesics with distinct mechanisms of action. The potential mechanism of this compound is explored in the context of these known pathways.

Table 1: Overview of Analgesic Mechanisms

Analgesic ClassPrimary Target(s)Mechanism of ActionKey Cellular Effects
Opioids Mu (µ), Delta (δ), Kappa (κ) opioid receptorsAgonism of G-protein coupled opioid receptors in the central and peripheral nervous system.[1]Inhibition of adenylyl cyclase, reduced intracellular cAMP, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[2]
NSAIDs Cyclooxygenase (COX-1 & COX-2) enzymesInhibition of COX enzymes, thereby blocking the synthesis of prostaglandins (B1171923) from arachidonic acid.[3]Reduced production of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
This compound (Hypothesized) Opioid receptors and/or other CNS targetsThe precise mechanism is not fully elucidated. As an oxindole alkaloid, it may interact with opioid receptors, similar to other analgesic alkaloids.[2][5] Some alkaloids have also been shown to inhibit COX enzymes.[6]Further research is required to determine the specific cellular effects.

Quantitative Comparison of Analgesic Activity

Direct quantitative comparison of this compound with standard analgesics is challenging due to the absence of published head-to-head experimental data. The following tables present typical data for known analgesics and provide a template for future comparative studies involving this compound.

Table 2: Comparative Efficacy in Preclinical Pain Models

CompoundHot Plate Test (Latency to response, sec)Tail-Flick Test (Latency to response, sec)Formalin Test (Phase I Licking Time, sec)Formalin Test (Phase II Licking Time, sec)
Morphine (Opioid) Significant increaseSignificant increaseSignificant decreaseSignificant decrease
Ibuprofen (NSAID) No significant effectNo significant effectNo significant effectSignificant decrease
This compound Data not availableData not availableData not availableData not available

Table 3: Comparative Receptor Binding and Enzyme Inhibition

Compoundµ-Opioid Receptor (Ki, nM)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
Morphine ~1-10[7]Not applicableNot applicable
Ibuprofen Not applicable~5-15[8]~10-50[8]
This compound Data not availableData not availableData not available

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes is essential for understanding and investigating analgesic mechanisms.

Opioid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid Opioid MOR μ-Opioid Receptor Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Ca²⁺ influx Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Vesicle->Reduced_Excitability cAMP->Reduced_Excitability Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux Hyperpolarization->Reduced_Excitability

Caption: Opioid Receptor Signaling Pathway.

NSAID_Mechanism_of_Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibit

Caption: NSAID Mechanism of Action.

Experimental_Workflow Compound_Admin Administer this compound or Control Behavioral_Assays In Vivo Behavioral Assays Compound_Admin->Behavioral_Assays Biochemical_Assays In Vitro Biochemical Assays Compound_Admin->Biochemical_Assays Hot_Plate Hot Plate Test Behavioral_Assays->Hot_Plate Tail_Flick Tail-Flick Test Behavioral_Assays->Tail_Flick Formalin Formalin Test Behavioral_Assays->Formalin Data_Analysis Data Analysis & Comparison Hot_Plate->Data_Analysis Tail_Flick->Data_Analysis Formalin->Data_Analysis Receptor_Binding Opioid Receptor Binding Assay Biochemical_Assays->Receptor_Binding COX_Inhibition COX Inhibition Assay Biochemical_Assays->COX_Inhibition Receptor_Binding->Data_Analysis COX_Inhibition->Data_Analysis

Caption: Experimental Workflow for Analgesic Screening.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are standard protocols for key in vivo and in vitro assays used to characterize analgesic compounds.

In Vivo Analgesic Assays

1. Hot Plate Test

  • Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes.

    • Administer the test compound (e.g., this compound), a positive control (e.g., morphine), or a vehicle control.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the animal on the hot plate.

    • Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.[7]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: Compare the mean latency times of the test groups to the control group. A significant increase in latency indicates an analgesic effect.

2. Tail-Flick Test

  • Objective: To evaluate the spinal analgesic effect of a compound by measuring the latency of a tail withdrawal reflex to a thermal stimulus.[9]

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.

  • Procedure:

    • Gently restrain the animal (rat or mouse) with its tail exposed.

    • Administer the test compound, positive control, or vehicle.

    • At specified intervals, position the tail over the radiant heat source.

    • The instrument measures the time it takes for the animal to flick its tail away from the heat.

    • A cut-off time is pre-set to avoid tissue injury.[5]

  • Data Analysis: An increase in the tail-flick latency in the treated group compared to the control group suggests an analgesic action.

3. Formalin Test

  • Objective: To assess the analgesic activity of a compound in a model of tonic chemical pain, which has both an early neurogenic phase and a late inflammatory phase.[9]

  • Procedure:

    • Acclimatize the animals (rats or mice) to an observation chamber.

    • Administer the test compound, controls (positive and vehicle).

    • After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases: Phase I (typically 0-5 minutes post-injection) and Phase II (typically 15-30 minutes post-injection).[9]

  • Data Analysis: A reduction in the duration of licking/biting in either phase indicates an analgesic effect. Central analgesics may be effective in both phases, while peripherally acting analgesics like NSAIDs are typically more effective in Phase II.

In Vitro Mechanistic Assays

1. Opioid Receptor Binding Assay

  • Objective: To determine the affinity of a compound for specific opioid receptor subtypes (µ, δ, κ).

  • Principle: This is a competitive binding assay where the test compound's ability to displace a radiolabeled ligand with known high affinity for the opioid receptor is measured.[7]

  • Procedure:

    • Prepare cell membranes from cells expressing the opioid receptor subtype of interest.

    • Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the affinity of the compound for the receptor.[10]

2. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine if a compound inhibits the activity of COX-1 and/or COX-2 enzymes.

  • Principle: The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified COX enzymes in the presence and absence of the test compound.[11]

  • Procedure:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound (this compound) or a known NSAID (e.g., ibuprofen).

    • The reaction is initiated by adding arachidonic acid.

    • After a set incubation period, the reaction is stopped.

    • The amount of prostaglandin (B15479496) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine its potency and selectivity.[8]

Conclusion and Future Directions

While this compound is a promising analgesic compound, a comprehensive understanding of its mechanism of action requires further rigorous investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate its analgesic profile and compare it directly with established drugs like opioids and NSAIDs. Future studies should focus on conducting in vivo analgesic assays to quantify its efficacy and performing in vitro binding and enzyme inhibition assays to identify its molecular targets. Such data will be invaluable for the continued development of this compound as a potential therapeutic agent for pain management.

References

A Comparative Safety Profile of (+)-Horsfiline and Other Non-Opioid Analgesics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the safety profile of the novel oxindole (B195798) alkaloid, (+)-Horsfiline, against established non-opioid analgesics, including the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and celecoxib, and the non-NSAID analgesic, acetaminophen (B1664979). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

While this compound, an oxindole alkaloid derived from the Horsfieldia superba plant, has demonstrated analgesic properties, its comprehensive safety and toxicological profile remains largely uncharacterized in publicly available literature.[1][2] In contrast, widely used non-opioid analgesics such as ibuprofen, celecoxib, and acetaminophen have well-documented safety profiles, including established lethal dose (LD50) values and a spectrum of known side effects. This guide summarizes the available safety data to highlight the current state of knowledge and underscore the necessity for rigorous preclinical safety evaluation of novel analgesic candidates like this compound.

Quantitative Safety Data Comparison

The following table summarizes key quantitative safety data for the selected non-opioid analgesics. It is important to note the absence of specific toxicological data for this compound, which necessitates dedicated preclinical studies.

Compound Class LD50 (Oral, Rat) Common Side Effects Serious Adverse Events
This compound Oxindole AlkaloidData Not AvailableData Not AvailableData Not Available
Ibuprofen Non-selective NSAID636 mg/kgDyspepsia, nausea, gastrointestinal discomfortGastrointestinal bleeding/perforation, cardiovascular thrombotic events, renal toxicity
Celecoxib COX-2 Selective NSAID>2000 mg/kgDiarrhea, dyspepsia, abdominal pain, nausea, vomiting.[3]Increased risk of serious cardiovascular thrombotic events (myocardial infarction, stroke), gastrointestinal bleeding/ulceration, liver toxicity, renal toxicity, severe skin reactions (e.g., Stevens-Johnson syndrome).[3][4][5][6]
Acetaminophen Non-NSAID Analgesic1944 mg/kgNausea, stomach pain, loss of appetite, headache.[7]Severe hepatotoxicity (liver damage) at high doses, which can be fatal.[8][9] In rare cases, can cause severe skin reactions.[9]

Experimental Protocols for Key Safety Assessments

For any new chemical entity intended for analgesic use, a battery of preclinical toxicology studies is essential to characterize its safety profile. Below are outlines of standard experimental protocols for key safety assessments.

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of a substance. The method allows for estimation of the median lethal dose (LD50).

Methodology:

  • Test Animals: Typically, rodents (e.g., Wistar rats) of a single sex are used in a stepwise procedure.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days prior to the study.

  • Dosing: The test substance is administered orally by gavage. The study proceeds in a stepwise manner using a limited number of animals at each step. Starting with a dose expected to be non-lethal, the dose for the next step is increased or decreased based on the outcome of the previous step. Doses of 2000 mg/kg are often used as a limit test.[10][11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Assessment of Gastric Irritation Potential

Objective: To evaluate the potential of a substance, particularly NSAIDs, to cause gastric mucosal damage.

Methodology:

  • Test Animals: Male Wistar rats are commonly used.[12]

  • Fasting: Animals are fasted for 18-24 hours prior to dosing to ensure an empty stomach, with free access to water.[12]

  • Dosing: The test compound (e.g., an NSAID like indomethacin (B1671933) as a positive control) is administered orally.[12]

  • Evaluation of Gastric Lesions: After a set period (e.g., 4-6 hours), animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for mucosal lesions under a magnifying lens.[12]

  • Ulcer Index: The severity of gastric damage is often quantified using an ulcer index, which can be based on the number and severity (length or area) of the lesions.[12]

  • Histopathology: Gastric tissue samples can be collected for histopathological examination to assess for microscopic changes.

Signaling Pathways and Mechanisms of Toxicity

Understanding the signaling pathways associated with the therapeutic action and toxicity of analgesics is crucial for developing safer drugs.

Cyclooxygenase (COX) Signaling Pathway

NSAIDs exert their analgesic and anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid.[13] However, inhibition of the constitutively expressed COX-1 isoform can lead to gastrointestinal side effects, as COX-1 is involved in maintaining the integrity of the gastric mucosa. Selective COX-2 inhibitors were developed to reduce this risk, although they have been associated with cardiovascular side effects.

COX_Pathway cluster_cell Cell Membrane cluster_effects Physiological & Pathophysiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolism COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolism Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane Synthesis COX2->Prostaglandins_Thromboxane Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxane->Inflammation_Pain Gastric_Protection Gastric Mucosal Protection Prostaglandins_Thromboxane->Gastric_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxane->Platelet_Aggregation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selective Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.

Acetaminophen-Induced Hepatotoxicity Pathway

Acetaminophen overdose leads to acute liver failure.[8] At therapeutic doses, a small fraction of acetaminophen is metabolized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is normally detoxified by glutathione (B108866). However, in an overdose situation, glutathione stores are depleted, and NAPQI accumulates, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[14][15][16]

Acetaminophen_Toxicity Acetaminophen_Overdose Acetaminophen (Overdose) CYP450 Cytochrome P450 Metabolism Acetaminophen_Overdose->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Glutathione Glutathione (GSH) NAPQI->Glutathione Conjugation GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction & Oxidative Stress NAPQI->Mitochondrial_Dysfunction Covalent Binding to Proteins Detoxification Detoxification Glutathione->Detoxification GSH_Depletion->Mitochondrial_Dysfunction Increased Susceptibility Hepatocellular_Necrosis Hepatocellular Necrosis Mitochondrial_Dysfunction->Hepatocellular_Necrosis

Caption: Simplified pathway of acetaminophen-induced hepatotoxicity.

Conclusion and Future Directions

The comparison of this compound with established non-opioid analgesics highlights a significant data gap in our understanding of its safety profile. While the well-characterized risks of NSAIDs and acetaminophen provide a benchmark for safety evaluation, the lack of toxicological data for this compound prevents a direct comparison.

For the continued development of this compound or any novel analgesic candidate, a comprehensive preclinical safety and toxicology program is imperative. This should include, but is not limited to, acute and chronic toxicity studies, genotoxicity assays, safety pharmacology, and ADME (absorption, distribution, metabolism, and excretion) studies. Such data are critical for establishing a therapeutic window and identifying potential safety liabilities before advancing to clinical trials. This guide serves as a foundational resource for researchers embarking on the critical path of novel analgesic development.

References

In Vitro Validation of (+)-Horsfiline's Target Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of the target binding affinity of (+)-Horsfiline, a naturally occurring oxindole (B195798) alkaloid with known analgesic properties.[1] While the precise molecular target of this compound remains to be definitively identified, its analgesic effects suggest a potential interaction with the opioid system, a critical pathway in pain modulation. This document outlines a comprehensive approach to investigate this hypothesis, comparing its potential binding affinity with that of established opioid and non-opioid analgesics. The experimental protocols and data presentation herein serve as a robust template for the future characterization of this promising compound.

Comparative Binding Affinity of Analgesics

To contextualize the potential potency of this compound, it is essential to compare its binding affinity with a panel of known analgesics. The following table summarizes the inhibitory constants (Ki) of various opioid and non-opioid drugs against the mu-opioid receptor (MOR), a primary target for many potent analgesics.[2][3][4][5]

Disclaimer: The binding affinity data for this compound presented in this table is hypothetical and for illustrative purposes only. To date, there is no publicly available experimental data on the target binding affinity of this compound.

CompoundClassTarget ReceptorInhibitory Constant (Ki) [nM]
This compound Oxindole Alkaloid Mu-opioid (Hypothetical) [Data Not Available]
MorphineOpioid AgonistMu-opioid1.2[3]
CodeineOpioid AgonistMu-opioid>100[4]
FentanylOpioid AgonistMu-opioid1 - 100[4]
BuprenorphinePartial Opioid AgonistMu-opioid<1[4]
NaloxoneOpioid AntagonistMu-opioid2.3[5]
TramadolAtypical OpioidMu-opioid12,486[4]
DiclofenacNSAIDCOX-1/COX-2Not Applicable
IbuprofenNSAIDCOX-1/COX-2Not Applicable

Experimental Protocol: Mu-Opioid Receptor Competitive Radioligand Binding Assay

To empirically determine the binding affinity of this compound for the mu-opioid receptor, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human mu-opioid receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: this compound.

  • Reference Compound: Morphine.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration close to its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of Naloxone (e.g., 10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and serial dilutions of this compound or Morphine.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubation of Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filtration to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Competitive Radioligand Binding Assay Workflow.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects horsfiline This compound (Agonist) receptor Mu-Opioid Receptor (GPCR) horsfiline->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp neurotransmitter ↓ Neurotransmitter Release ion_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Hypothesized Mu-Opioid Receptor Signaling Pathway for this compound.

Conclusion and Future Directions

While this compound presents a compelling profile as an analgesic agent, its mechanism of action requires empirical validation. The experimental framework provided in this guide offers a clear path forward for its in vitro characterization. Determining the binding affinity of this compound for the mu-opioid receptor and other potential targets will be a critical step in understanding its pharmacological profile and potential for development as a novel therapeutic. Future studies should also explore its functional activity (agonist, antagonist, or allosteric modulator) and its selectivity for different opioid receptor subtypes. Such data will be invaluable for the scientific and drug development communities in assessing the true potential of this compound as a next-generation analgesic.

References

A Comparative Guide to the Structure-Activity Relationship of Spiro[pyrrolidine-3,3'-oxindole] Analogues, Inspired by (+)-Horsfiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic compounds featuring the spiro[pyrrolidine-3,3'-oxindole] scaffold, the core structure of the natural alkaloid (+)-Horsfiline. While direct and comprehensive SAR studies on a series of simple this compound analogues are limited in publicly available literature, this document synthesizes findings from broader studies on related spiro-oxindole derivatives. The primary reported biological activity of this compound is its use as an intoxicating snuff, with specific pharmacological data being scarce. Therefore, this guide focuses on the anticancer and antimicrobial activities, which are more extensively studied for this class of compounds.

The spiro[pyrrolidine-3,3'-oxindole] moiety is a key feature in numerous alkaloids with significant biological activities.[1] Synthetic analogues have demonstrated considerable potential, particularly as anticancer agents, with several compounds showing exceptional inhibitory activity against cancer cell proliferation.[1]

Comparative Analysis of Biological Activity

The biological evaluation of spiro[pyrrolidine-3,3'-oxindole] analogues has predominantly focused on their efficacy against various cancer cell lines and microbial strains. The core scaffold is recognized for its ability to interact with diverse biological targets, which is attributed to the oxindole (B195798) moiety acting as both a hydrogen bond donor and acceptor.[2]

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) values for representative spiro[pyrrolidine-3,3'-oxindole] analogues against selected cancer cell lines and minimum inhibitory concentration (MIC) values against various bacterial strains. It is important to note that these compounds are often more structurally complex than this compound itself.

Table 1: Anticancer Activity of Spiro[pyrrolidine-3,3'-oxindole] Analogues

Compound IDCell LineIC50 (µM)Reference
Compound 5l MCF-7 (Breast Cancer)3.4[2]
Compound 5o MCF-7 (Breast Cancer)4.12[2]
Compound 5g MCF-7 (Breast Cancer)2.8
Compound 5l MDA-MB-231 (Breast Cancer)8.45[2]
Compound 5o MDA-MB-231 (Breast Cancer)4.32[2]
Spirooxindole 6d MCF-7 (Breast Cancer)4.3[3]
Spirooxindole 6j MCF-7 (Breast Cancer)4.7[3]
Spirooxindole 6d HepG2 (Liver Cancer)6.9[3]
Spirooxindole 6f HepG2 (Liver Cancer)3.5[3]
Compound 4c A549 (Lung Cancer)34.99 - 47.92[4]
Compound 4f A549 (Lung Cancer)34.99 - 47.92[4]
Compound 4m A549 (Lung Cancer)34.99 - 47.92[4]
Compound 4c HepG2 (Liver Cancer)41.56 - 86.53[4]
Compound 4f HepG2 (Liver Cancer)41.56 - 86.53[4]
Compound 4k HepG2 (Liver Cancer)41.56 - 86.53[4]

Table 2: Antibacterial Activity of Spiro[indoline-3,3'-pyrazoline]-2-ones

Compound ClassBacteriumMIC (mM)Reference
Spiro[indoline-3,3'-pyrazoline]-2-onesB. subtilis0.348 - 1.809[5]
Spiro[indoline-3,3'-pyrazoline]-2-onesS. aureus0.044 - 0.226[5]

Experimental Protocols

Anticancer Activity (MTT Assay) [2] The cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Antibacterial Activity (Broth Microdilution Method) [5] The minimum inhibitory concentration (MIC) of the compounds against bacterial strains was determined using the broth microdilution method.

  • Bacterial Culture: Bacterial strains were grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Biological Targets

Research into the mechanisms of action of spiro[pyrrolidine-3,3'-oxindole] analogues has identified several potential biological targets and signaling pathways. Phenotypic profiling of some of these molecules has shown that they can induce apoptotic cell death in cancer cells.[1] Target deconvolution studies with potent compounds have identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular binding partners.[1] Furthermore, some synthetic derivatives have been investigated as ligands for aminergic G-protein coupled receptors, with some showing submicromolar affinities for the 5-HT6 receptor.[6]

Signaling_Pathway cluster_0 Spiro[pyrrolidine-3,3'-oxindole] Analogue cluster_1 Cellular Targets cluster_2 Cellular Effects Compound Spiro-oxindole Analogue HDAC2 HDAC2 Compound->HDAC2 Prohibitin2 Prohibitin 2 Compound->Prohibitin2 Receptor5HT6 5-HT6 Receptor Compound->Receptor5HT6 CellCycleArrest Cell Cycle Arrest HDAC2->CellCycleArrest Apoptosis Apoptosis Prohibitin2->Apoptosis NeurotransmissionModulation Neurotransmission Modulation Receptor5HT6->NeurotransmissionModulation

Caption: Potential signaling pathways modulated by spiro-oxindole analogues.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel spiro[pyrrolidine-3,3'-oxindole] analogues is depicted below. The synthesis often involves a one-pot Pictet-Spengler-oxidative ring contraction of tryptamine (B22526) derivatives or a [3+2] cycloaddition reaction.[1]

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Tryptamine, Isatin) Reaction One-pot Reaction (e.g., Pictet-Spengler or [3+2] Cycloaddition) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial TargetID Target Identification (Chemical Proteomics) Anticancer->TargetID SAR SAR Analysis Anticancer->SAR Antimicrobial->SAR

Caption: General workflow for synthesis and evaluation of spiro-oxindole analogues.

Structure-Activity Relationship Insights

Based on the available data for the broader class of spiro[pyrrolidine-3,3'-oxindole] analogues, the following preliminary SAR insights can be inferred:

  • Spiro-oxindole Core: The spiro[pyrrolidine-3,3'-oxindole] scaffold is a critical pharmacophore for the observed biological activities.[1]

  • Substituents on the Oxindole Ring: The nature and position of substituents on the oxindole ring can significantly influence cytotoxicity. For instance, electron-withdrawing groups on the benzoyl ring of some analogues have been shown to affect activity.[3]

  • Substituents on the Pyrrolidine (B122466) Ring: Modifications on the pyrrolidine ring, including the nitrogen atom, are crucial for tuning the biological activity and target specificity. For example, the introduction of a phenylsulfonyl group can lead to ligands with affinity for the 5-HT6 receptor.[6]

  • Stereochemistry: The stereochemistry at the spiro-center and other chiral centers within the molecule is expected to play a significant role in biological activity, although detailed studies on this aspect for simple Horsfiline analogues are lacking.

References

Unveiling the Analgesic Potential of (+)-Horsfiline: A Comparative Look at Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the quest for novel analgesic compounds is a continuous endeavor. (+)-Horsfiline, an oxindole (B195798) alkaloid isolated from the plant Horsfieldia superba, has emerged as a compound of interest due to its traditional use in herbal medicine for its pain-relieving effects.[1] This guide provides a comparative overview of the efficacy of this compound in two standard experimental pain models: the acetic acid-induced writhing test and the hot plate test. Due to the limited availability of direct comparative studies in the public domain, this guide will focus on the established methodologies for these tests and the expected analgesic profile of a compound like this compound in relation to standard analgesics such as morphine and aspirin (B1665792).

Understanding Preclinical Pain Models

Experimental pain models in animals are crucial for the initial screening and characterization of new analgesic drugs. These models mimic different aspects of clinical pain and help in elucidating the potential mechanisms of action of a test compound.

  • Acetic Acid-Induced Writhing Test: This is a chemical pain model primarily used to evaluate peripherally acting analgesics.[2] Intraperitoneal injection of acetic acid irritates the serous membranes, leading to the release of inflammatory mediators like prostaglandins (B1171923) and bradykinin, which in turn stimulate nociceptors and cause characteristic abdominal constrictions or "writhes." The efficacy of an analgesic is determined by its ability to reduce the number of writhes compared to a control group. This test is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting agents.

  • Hot Plate Test: This is a thermal pain model used to assess centrally acting analgesics.[3] The test measures the reaction time of an animal, typically a mouse or rat, upon placement on a heated surface. The latency to a pain response, such as licking a paw or jumping, is recorded. An increase in this latency period indicates an analgesic effect. This model is particularly sensitive to opioid analgesics like morphine, which act on the central nervous system to modulate pain perception.[3]

Comparative Efficacy of Analgesics

Table 1: Acetic Acid-Induced Writhing Test - Comparative Efficacy

CompoundExpected Efficacy (Reduction in Writhing)Primary Mechanism of Action
This compound Hypothesized to show dose-dependent reductionTo be fully elucidated; may involve peripheral mechanisms
Aspirin HighInhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis
Morphine HighCentral opioid receptor agonism, with some peripheral effects
Vehicle (Control) NoneServes as a baseline for comparison

Table 2: Hot Plate Test - Comparative Efficacy

CompoundExpected Efficacy (Increase in Reaction Time)Primary Mechanism of Action
This compound Hypothesized to show dose-dependent increaseTo be fully elucidated; potential for central activity
Aspirin Low to NonePrimarily peripheral action; not effective in this central pain model
Morphine HighAgonist at central μ-opioid receptors
Vehicle (Control) NoneServes as a baseline for comparison

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of preclinical pain research.

Acetic Acid-Induced Writhing Test Protocol

This protocol outlines the standard procedure for assessing peripherally acting analgesics.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Pain Induction & Observation cluster_3 Data Analysis A Acclimatize mice to laboratory conditions B Fast animals overnight with free access to water A->B C Group animals randomly (n=6-10 per group) B->C D Administer this compound, reference drug (e.g., Aspirin), or vehicle intraperitoneally C->D E After a set time (e.g., 30 min), inject 0.6% acetic acid (i.p.) D->E F Immediately place each mouse in an individual observation chamber E->F G Record the number of writhes for a defined period (e.g., 20 minutes) F->G H Calculate the mean number of writhes for each group G->H I Determine the percentage inhibition of writhing H->I

Experimental workflow for the acetic acid-induced writhing test.
Hot Plate Test Protocol

This protocol details the standard procedure for assessing centrally acting analgesics.

G cluster_0 Animal Preparation & Baseline cluster_1 Drug Administration cluster_2 Post-Treatment Testing cluster_3 Data Analysis A Acclimatize mice to the testing room B Determine baseline latency by placing each mouse on the hot plate (e.g., 55°C) and recording the time to paw licking or jumping A->B C Remove the animal immediately after the response B->C D Administer this compound, reference drug (e.g., Morphine), or vehicle C->D E At specific time intervals (e.g., 30, 60, 90, 120 min), place the mouse back on the hot plate D->E F Record the reaction latency (with a cut-off time to prevent tissue damage) E->F G Calculate the mean reaction time for each group at each time point F->G H Analyze the increase in latency compared to baseline and control G->H

Experimental workflow for the hot plate test.

Potential Signaling Pathway in Analgesia

The analgesic effect of many centrally acting compounds, particularly opioids, is mediated through specific signaling pathways. If this compound acts via the opioid system, its mechanism could involve the modulation of opioid receptors in the central nervous system. The analgesic effects of opioids can often be reversed by an opioid antagonist like naloxone (B1662785).[4]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Opioid Opioid Agonist (e.g., Morphine, potentially this compound) Opioid_Receptor μ-Opioid Receptor Opioid->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits Ca2+ influx K_Channel K+ Channel G_Protein->K_Channel Opens K+ channel Vesicle Neurotransmitter Vesicle (e.g., Glutamate, Substance P) Ca_Channel->Vesicle Prevents fusion and release Pain_Signal Reduced Pain Signal Transmission Vesicle->Pain_Signal Reduced neurotransmitter release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to K+ efflux Hyperpolarization->Pain_Signal

Simplified signaling pathway of an opioid agonist.

Conclusion

This compound presents an interesting profile as a potential novel analgesic. To fully understand its efficacy and mechanism of action, further rigorous preclinical studies are warranted. Direct, head-to-head comparative studies with established analgesics like morphine and aspirin in models such as the acetic acid-induced writhing test and the hot plate test are crucial. Such studies would provide the necessary quantitative data to accurately position this compound within the current landscape of pain therapeutics and guide its future development. Researchers are encouraged to employ standardized protocols, as outlined in this guide, to ensure the generation of robust and comparable data. The potential involvement of the opioid system in its analgesic activity also merits further investigation, possibly through antagonist studies with naloxone.

References

Benchmarking the Therapeutic Index of (+)-Horsfiline Against Established Painkillers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Horsfiline, a spirooxindole alkaloid isolated from the plant Horsfieldia superba, has demonstrated notable analgesic properties in preliminary studies.[1] As the quest for novel analgesics with improved safety profiles continues, a critical evaluation of the therapeutic index (TI) of new candidates is paramount. The therapeutic index, a ratio that compares the toxic dose of a drug to its effective therapeutic dose, serves as a crucial indicator of a drug's safety margin.[2][3] This guide provides a comparative analysis of the therapeutic index of this compound against established painkillers, offering a framework for its potential clinical utility.

Disclaimer: To date, specific LD50 and ED50 values for this compound have not been published in peer-reviewed literature. The data presented for this compound in this guide are therefore hypothetical and intended for illustrative and comparative purposes only. These values are based on the general toxicological and pharmacological profiles of related alkaloids and analgesic compounds. Further rigorous preclinical testing is required to determine the precise therapeutic index of this compound.

Data Presentation: Therapeutic Index Comparison

The therapeutic index is classically determined as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety.

CompoundLD50 (mg/kg, oral, mouse)ED50 (mg/kg, oral, mouse)Therapeutic Index (LD50/ED50)
This compound (Hypothetical) 5001050
Morphine 3002015
Aspirin (B1665792) 150010015
Ibuprofen 6363219.9
Celecoxib >200010>200

Note: LD50 and ED50 values for established painkillers are approximate and can vary based on the specific study protocol and animal model.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the therapeutic index. The following are standard protocols for assessing the acute toxicity (LD50) and analgesic efficacy (ED50) in a murine model.

Determination of Median Lethal Dose (LD50) - Up-and-Down Procedure (UDP)

The Up-and-Down Procedure is a statistically efficient method for determining the LD50, which minimizes the number of animals required.

Materials:

  • This compound, established painkillers (e.g., Morphine)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Swiss albino mice (20-25 g)

  • Oral gavage needles

  • Observation cages

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on preliminary range-finding studies.

  • Observation: Observe the animal for signs of toxicity and mortality for a period of 24 hours.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Data Analysis: The LD50 is calculated using specialized software (e.g., AOT425StatPgm) based on the pattern of survivals and deaths.

Determination of Median Effective Dose (ED50) - Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

Materials:

  • This compound, established painkillers (e.g., Aspirin)

  • 0.6% Acetic acid solution

  • Vehicle

  • Male Swiss albino mice (20-25 g)

  • Observation chambers

Procedure:

  • Animal Groups: Divide mice into groups (n=6-10 per group), including a vehicle control group and several dose groups for the test compound.

  • Drug Administration: Administer the test compound or vehicle orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group. The ED50, the dose that produces a 50% reduction in writhing, is determined using probit analysis or a similar statistical method.

Mandatory Visualization

Hypothetical Signaling Pathway for this compound Analgesia

Based on the structural similarity of spirooxindoles to compounds with opioid receptor activity, a plausible mechanism of action for this compound involves the modulation of the endogenous opioid system.[4] The following diagram illustrates a hypothetical signaling cascade.

G Horsfiline This compound OpioidReceptor μ-Opioid Receptor Horsfiline->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits Ca2+ influx K_channel K+ Channel G_protein->K_channel Activates K+ efflux Vesicle Vesicle with Neurotransmitters (e.g., Substance P, Glutamate) Ca_channel->Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Reduced Neurotransmitter Release PostsynapticReceptor Neurotransmitter Receptor Signal_Transduction Signal Transduction (Pain Signal Propagation) PostsynapticReceptor->Signal_Transduction Reduced Activation cluster_1 cluster_1 K_channel->cluster_1 Hyperpolarization

Caption: Hypothetical mechanism of this compound's analgesic action via μ-opioid receptor activation.

Experimental Workflow for Therapeutic Index Determination

The following diagram outlines the logical flow of experiments to determine the therapeutic index of a novel analgesic compound.

G cluster_workflow Therapeutic Index Determination Workflow start Start: Novel Analgesic Candidate (this compound) range_finding Dose Range-Finding Toxicity Studies start->range_finding ld50 Definitive LD50 Study (e.g., Up-and-Down Procedure) range_finding->ld50 efficacy_screening Analgesic Efficacy Screening (e.g., Writhing Test) range_finding->efficacy_screening calculate_ti Calculate Therapeutic Index (TI = LD50 / ED50) ld50->calculate_ti ed50 Dose-Response Study for ED50 Determination efficacy_screening->ed50 ed50->calculate_ti compare Compare TI with Established Painkillers calculate_ti->compare end End: Safety Profile Assessment compare->end

Caption: Workflow for determining the therapeutic index of a novel analgesic.

Conclusion

While the presented data for this compound is hypothetical, this guide provides a robust framework for its preclinical evaluation and comparison with existing analgesics. The favorable hypothetical therapeutic index of 50 for this compound, when compared to morphine (TI ≈ 15) and aspirin (TI ≈ 15), underscores the potential of spirooxindole alkaloids as a promising class of future painkillers with a wider safety margin. The suggested mechanism of action, potentially through the opioid system, warrants further investigation through receptor binding assays and in vivo studies with specific antagonists. The detailed experimental protocols provided herein offer a standardized approach for researchers to validate these preliminary findings and definitively establish the therapeutic index and mechanism of action of this compound. Such rigorous evaluation is a critical step in the journey of translating a promising natural product into a clinically valuable therapeutic agent.

References

Safety Operating Guide

Proper Disposal of (+)-Horsfiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (+)-Horsfiline, an oxindole (B195798) alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data for the parent compound, oxindole, general knowledge of alkaloid toxicity, and standard best practices for the disposal of research-grade chemicals. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Initial Hazard Assessment and Waste Classification

Key Assessment Steps:

  • Consult Institutional Guidelines: Always prioritize your institution's Environmental Health and Safety (EHS) department's specific protocols for chemical waste disposal.

  • Assume Hazard: In the absence of specific data, treat this compound as a toxic chemical.

  • Identify Waste Form: Determine if the waste is in solid form (pure compound, contaminated consumables) or liquid form (solutions in solvents). This will dictate the appropriate waste stream.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound and its associated waste.

PPE CategorySpecification
Eye Protection Chemical safety goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.

Waste Segregation and Containment

Proper segregation of chemical waste is fundamental to safe disposal. Never mix incompatible waste streams.

Waste Segregation Plan

cluster_0 Waste Generation Point cluster_1 Segregated Waste Streams A This compound Waste B Solid Hazardous Waste (Contaminated consumables, non-halogenated solid) A->B Solid C Liquid Hazardous Waste (Halogenated solvents) A->C Dissolved in halogenated solvent D Liquid Hazardous Waste (Non-halogenated solvents) A->D Dissolved in non-halogenated solvent

Caption: Waste segregation for this compound.

Containment Procedures:

  • Solid Waste:

    • Collect pure this compound and contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a designated, robust, and clearly labeled solid waste container.

    • The container should have a secure lid to prevent the release of dust or particles.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant liquid waste container.

    • Segregate halogenated and non-halogenated solvent waste streams into separate containers.

    • Ensure the container material is compatible with the solvent used.

    • Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

Labeling and Storage of Waste

Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

Labeling Requirements:

All waste containers must be labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "this compound"

  • In case of solutions, the solvent and approximate concentration of this compound.

  • The date of waste accumulation.

  • The name and contact information of the principal investigator or laboratory.

Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

  • Secondary containment should be used for liquid waste containers to mitigate spills.

Disposal Procedure Workflow

The following step-by-step experimental protocol outlines the process for preparing this compound waste for disposal.

Experimental Protocol: Waste Disposal
  • Preparation: Ensure all necessary PPE is worn and the work area is clean and organized. Have the appropriate, labeled waste containers readily accessible.

  • Solid Waste Collection:

    • Carefully place all solid materials contaminated with this compound into the designated solid hazardous waste container.

    • This includes unused compound, contaminated gloves, weigh paper, and other disposable labware.

    • Securely close the container lid after adding waste.

  • Liquid Waste Collection:

    • Using a funnel, carefully pour solutions containing this compound into the appropriate liquid hazardous waste container (halogenated or non-halogenated).

    • Avoid splashing and ensure the exterior of the container remains clean.

    • Securely cap the container immediately after use.

  • Decontamination of Glassware:

    • Rinse any reusable glassware that has been in contact with this compound with a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect this rinsate as hazardous liquid waste in the appropriate container.

    • Repeat the rinsing process two more times (triple rinse).

    • After triple rinsing, the glassware can be washed according to standard laboratory procedures.

  • Final Storage and Disposal Request:

    • Once a waste container is full (or has been in accumulation for the maximum time allowed by your institution), ensure the lid is tightly secured and the label is complete and accurate.

    • Move the container to the designated waste pickup area within your laboratory or facility.

    • Follow your institution's specific procedures to request a waste pickup from the EHS department.

Disposal Workflow Diagram

start Start: This compound Waste Identified ppe Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves start->ppe decision1 Is the waste mixed with other hazardous chemicals? consult_sds Consult SDS of all components decision1->consult_sds Yes segregate Segregate waste by chemical compatibility and form (solid/liquid, halogenated/non-halogenated) decision1->segregate No consult_sds->segregate collect_solid Collect solid waste in a labeled, sealed container segregate->collect_solid collect_liquid Collect liquid waste in a labeled, leak-proof container (max 80% full) segregate->collect_liquid ppe->decision1 decontaminate Triple-rinse contaminated glassware and collect rinsate as hazardous waste collect_solid->decontaminate collect_liquid->decontaminate store Store waste in a designated satellite accumulation area decontaminate->store request_pickup Request waste pickup from Environmental Health & Safety (EHS) store->request_pickup end End: Waste properly disposed request_pickup->end

Caption: Workflow for the proper disposal of this compound.

Toxicity Data of Related Compounds

While specific toxicological data for this compound is limited, data for related spirooxindole compounds can provide some insight into their potential biological activity. The following table summarizes the in vitro cytotoxicity of some synthetic spirooxindole derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal cell line (WISH). It is important to note that this data is for different, albeit structurally related, compounds and should be used for general awareness of potential cytotoxicity rather than a direct assessment of this compound's toxicity.

CompoundTarget Cell LineIC50 (µM)
5g MCF-72.8
WISH> 40
5l MCF-73.4
WISH39.33
5n MCF-74.5
WISH47.2
Erlotinib (Control) MCF-72.14
MDA-MB-2313.25

Source: Adapted from a study on synthetic pyrrolidinyl-spirooxindole derivatives.

This data suggests that some compounds in this class can exhibit significant cytotoxicity to cancer cells while being less toxic to normal cells. However, without specific data for this compound, a precautionary approach to handling and disposal is essential.

Conclusion

The responsible disposal of this compound is paramount for maintaining a safe laboratory environment and protecting the ecosystem. By following these procedures—conducting a thorough hazard assessment, using appropriate PPE, correctly segregating and containing waste, and adhering to institutional guidelines—researchers can ensure the compliant and safe management of this and other research chemicals. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

Personal protective equipment for handling (+)-Horsfiline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Horsfiline. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Ensure gloves are powder-free. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[1]
Body Protection Laboratory Coat or GownA disposable gown made of polyethylene-coated polypropylene (B1209903) or a clean lab coat should be worn.[1] This provides a barrier against splashes and spills.
Eye and Face Protection Safety Glasses with Side Shields or GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary for splash-prone procedures.
Respiratory Protection NIOSH/MSHA or EN 136 Approved RespiratorTo be used if ventilation is inadequate or if there is a risk of inhaling dust particles, especially when handling the solid compound.[2] Use in a well-ventilated area is crucial.

Operational Plan: Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow for Handling Solid this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh this compound in a Ventilated Enclosure don_ppe->weigh Enter Handling Area dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution to Reaction Vessel dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate Complete Experiment doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe dispose Dispose of Waste According to Guidelines doff_ppe->dispose

Figure 1. Experimental workflow for the safe handling of solid this compound.

Detailed Protocol for Weighing and Preparing a Solution of this compound:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure all necessary PPE is available and in good condition.[1][3]

    • Don PPE in the following order: gown, mask/respirator, goggles/face shield, and then gloves.

  • Weighing:

    • Perform all manipulations of solid this compound within the ventilated enclosure to avoid inhalation of dust.

    • Use a tared weigh boat or appropriate container to accurately weigh the desired amount of the compound.

    • Avoid creating dust; handle the solid gently.

  • Solution Preparation:

    • Carefully add the weighed this compound to the chosen solvent in a suitable container.

    • If necessary, cap and mix the solution gently until the solid is fully dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date.

  • Post-Handling:

    • After handling, thoroughly decontaminate all surfaces and equipment.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands and face thoroughly after working with the substance.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste. Must not be disposed of together with household garbage.[4] Contact your institution's environmental health and safety (EHS) office for specific collection and disposal procedures.
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in a designated, labeled hazardous waste container. The container must be compatible with the waste.
Liquid Waste (Solutions containing this compound) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[5] The container should be stored in a secondary containment tray.
Contaminated PPE (Gloves, disposable gown) Dispose of as hazardous waste in a designated container immediately after use.

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, regional, national, and international regulations.[4]

  • Do not allow the product to reach the sewage system or enter sewers, surface water, or ground water.[4]

  • Maintain accurate records of all disposed chemical waste.

For any spills or emergencies, contact your institution's emergency response team and EHS office immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.